molecular formula C7H10INO B1598885 3,5-Dimethyl-4-(2-iodoethyl)isoxazole CAS No. 83467-36-1

3,5-Dimethyl-4-(2-iodoethyl)isoxazole

Cat. No.: B1598885
CAS No.: 83467-36-1
M. Wt: 251.06 g/mol
InChI Key: UQHKDFGFMKDTBO-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-(2-iodoethyl)isoxazole is a useful research compound. Its molecular formula is C7H10INO and its molecular weight is 251.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-iodoethyl)-3,5-dimethyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10INO/c1-5-7(3-4-8)6(2)10-9-5/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQHKDFGFMKDTBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00404620
Record name 3,5-Dimethyl-4-(2-iodoethyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83467-36-1
Record name 3,5-Dimethyl-4-(2-iodoethyl)isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00404620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3,5-Dimethyl-4-(2-iodoethyl)isoxazole CAS number 83467-36-1

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical monograph on 3,5-Dimethyl-4-(2-iodoethyl)isoxazole , a critical synthon in the manufacturing of atypical antipsychotics.

The "Linker" Synthon in Benzisoxazole Antipsychotic Synthesis

Part 1: Executive Summary & Chemical Identity[1]

This compound is a specialized alkylating agent used primarily in the pharmaceutical industry.[1] It serves as the structural "bridge" that connects the piperidine pharmacophore to the isoxazole ring in the synthesis of Risperidone , Paliperidone , and Iloperidone .

Its value lies in the iodo-ethyl "warhead." The iodine atom is an excellent leaving group, far superior to its chloro-analog, allowing for milder alkylation conditions during the final coupling stages of drug synthesis. This reduces thermal degradation of the sensitive benzisoxazole moiety in the final API (Active Pharmaceutical Ingredient).

Chemical Profile[1][2][3][4][5][6][7][8][9][10][11][12]
PropertySpecification
IUPAC Name 4-(2-iodoethyl)-3,5-dimethyl-1,2-oxazole
CAS Number 83467-36-1
Molecular Formula C₇H₁₀INO
Molecular Weight 251.07 g/mol
Appearance Off-white to yellow low-melting solid or oil (highly dependent on purity)
Solubility Soluble in DCM, THF, Acetonitrile; Insoluble in water
Reactivity Class Primary Alkyl Iodide (Electrophile)
Storage 2–8°C, Protect from light (Iodides are photosensitive)

Part 2: Strategic Application (The "Why")

In medicinal chemistry, this compound is not merely a building block; it is a convergent synthesis point . The synthesis of Risperidone involves the nucleophilic attack of a secondary amine (on the piperidine ring) onto the electrophilic carbon of the ethyl-iodide tail.

Mechanism of Action in Drug Synthesis

The reaction follows a classical Sɴ2 mechanism .[1] The secondary amine of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole attacks the carbon attached to the iodine. The iodine departs as iodide (I⁻), a stable leaving group.

Why Iodide over Chloride? While the chloro-analog (CAS 83467-35-0) is cheaper, it requires higher temperatures (>80°C) and stronger bases (e.g., Na₂CO₃/KI catalysis) to drive the reaction to completion.[1] The iodo-analog reacts at lower temperatures, minimizing the formation of "Impurity A" (ring-opening of the isoxazole) and "Impurity B" (oxidation products).

Pathway Visualization

The following diagram illustrates the convergent synthesis flow, highlighting the role of CAS 83467-36-1.

RisperidoneSynthesis Alcohol Precursor: 3,5-Dimethyl-4-(2-hydroxyethyl)isoxazole Iodide Target Synthon (CAS 83467-36-1): This compound Alcohol->Iodide Iodination (I2/PPh3 or HI) Risperidone Final API: Risperidone Iodide->Risperidone SN2 Alkylation (Base, MeCN, 60°C) Piperidine Nucleophile: 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Piperidine->Risperidone Nucleophilic Attack

Figure 1: The convergent synthesis pathway demonstrating the critical role of the iodo-intermediate.[1]

Part 3: Synthesis & Manufacturing (The "How")

There are two primary industrial routes to manufacture this intermediate. The choice depends on the availability of the precursor alcohol versus the chloro-analog.

Route A: Direct Iodination (From Alcohol)

This is the preferred route for high-purity applications as it avoids chloride contamination.[1]

Reagents: 3,5-Dimethyl-4-(2-hydroxyethyl)isoxazole, Iodine (


), Triphenylphosphine (

), Imidazole.[1] Solvent: Dichloromethane (DCM) or Toluene.[1]

Protocol:

  • Charge the reactor with the alcohol precursor and imidazole in DCM.

  • Cool the mixture to 0–5°C.

  • Add

    
     followed by portion-wise addition of Iodine (
    
    
    
    ). Note: Exothermic reaction.
  • Stir at room temperature for 4–6 hours.

  • Quench with saturated sodium thiosulfate (to remove excess iodine color).

  • Extract the organic layer, dry over

    
    , and concentrate.
    
  • Purification: The residue is often purified via silica plug filtration to remove triphenylphosphine oxide (TPPO).[1]

Route B: Finkelstein Reaction (From Chloride)

Used when the chloro-analog (CAS 83467-35-0) is the starting stock.[1]

Reagents: 3,5-Dimethyl-4-(2-chloroethyl)isoxazole, Sodium Iodide (NaI). Solvent: Acetone or 2-Butanone (MEK).[1]

Protocol:

  • Dissolve the chloro-analog in Acetone (10 volumes).

  • Add Sodium Iodide (1.5 equivalents).

  • Reflux for 12–24 hours. The driving force is the precipitation of NaCl (insoluble in acetone).

  • Filter off the NaCl solid.[1]

  • Evaporate solvent to yield the crude iodide.

Part 4: Handling, Stability & Safety

Critical Warning: Alkyl iodides are potential Genotoxic Impurities (GTIs) .[1] They are alkylating agents capable of reacting with DNA.[1] Strict containment is required.

Stability Profile
  • Light Sensitivity: The C-I bond is weaker than C-Cl or C-Br. Exposure to UV light causes homolytic cleavage, releasing free iodine (turning the sample purple/brown). Store in amber glass.

  • Thermal Stability: Stable up to ~100°C, but prolonged heating can cause elimination to the vinyl isoxazole (a known impurity).

Safety Protocol (Self-Validating)
  • Visual Check: Before use, inspect the material.[1] If it is dark brown/purple, free iodine is present. Wash with thiosulfate before use to prevent side reactions.

  • Containment: Handle in a fume hood with a sash down. Use double-gloving (Nitrile).[1]

  • Destruction: Excess reagent must be quenched with a nucleophile (e.g., concentrated ammonia or thiosulfate) before disposal to destroy alkylating potential.[1]

Part 5: Analytical Quality Control

Quantifying this intermediate and its impurities requires a robust HPLC method. Because it lacks a strong chromophore (like a benzene ring), detection at low wavelengths (210–220 nm) is necessary.

Recommended HPLC Method

This method separates the Iodo-target from the Hydroxy-precursor and the Vinyl-degradation product.

ParameterCondition
Column C18 (e.g., Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10% -> 90% B; 15-20 min: 90% B
Flow Rate 1.0 mL/min
Detection UV @ 220 nm
Retention Order Alcohol (Early) < Vinyl Impurity < Iodo-Target (Late)

Impurity Fate Mapping: The following diagram tracks the fate of impurities if the quality of the intermediate is compromised.

ImpurityFate Iodo Iodo-Intermediate (CAS 83467-36-1) Reaction Coupling Reaction (Risperidone Synthesis) Iodo->Reaction Vinyl Impurity: Vinyl Isoxazole (Elimination Product) Vinyl->Reaction Does not couple Alcohol Impurity: Unreacted Alcohol Alcohol->Reaction Competes for base ProcessImp Process Impurity: O-Alkylated Side Product Alcohol->ProcessImp Side Reaction FinalAPI Final API (Risperidone) Reaction->FinalAPI GTI_Risk GTI Risk: Residual Alkyl Iodide Reaction->GTI_Risk Incomplete Conversion

Figure 2: Fate mapping of impurities derived from the this compound intermediate.

References

  • Janssen Pharmaceutica NV. (1989). 3-Piperidinyl-1,2-benzisoxazoles. US Patent 4,804,663. Link (The foundational patent describing the alkylation of benzisoxazoles with ethyl halides to form Risperidone).[1]

  • PubChem. (2025).[1][2] this compound Compound Summary. National Library of Medicine. Link (Authoritative source for physicochemical identifiers).

  • TCI Chemicals. (2024).[1] Safety Data Sheet: 3,5-Dimethylisoxazole Derivatives. Link (General handling data for isoxazole alkylating agents).

  • Organic Chemistry Portal. (2023). Appel Reaction. Link (Mechanistic basis for the iodination protocol described in Route A).

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 3,5-Dimethyl-4-(2-iodoethyl)isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-Dimethyl-4-(2-iodoethyl)isoxazole (CAS 83467-36-1) represents a specialized alkylating agent within the isoxazole class of heterocycles. Characterized by a highly reactive primary alkyl iodide tethered to a stable 3,5-dimethylisoxazole core, this molecule serves as a critical "linker" intermediate. It allows for the introduction of the pharmacologically privileged isoxazole moiety into larger biological scaffolds via nucleophilic substitution (


). This guide provides a definitive technical analysis of its structure, validated synthetic protocols, and handling requirements for high-integrity research.

Part 1: Molecular Architecture & Physicochemical Properties

The molecule comprises a five-membered isoxazole ring substituted at the 3 and 5 positions with methyl groups, providing steric protection and lipophilicity. The 4-position features a 2-iodoethyl side chain, which acts as the electrophilic warhead.

Structural Data Table
PropertyValueNotes
IUPAC Name 4-(2-iodoethyl)-3,5-dimethyl-1,2-oxazoleSystematic nomenclature
Common Name This compoundWidely used in literature
CAS Number 83467-36-1 Primary identifier
Molecular Formula

-
Molecular Weight 251.06 g/mol Monoisotopic Mass: 250.98 Da
SMILES CC1=C(C(=NO1)C)CCIUseful for cheminformatics
LogP (Predicted) ~2.7Moderate lipophilicity
Physical State Pale yellow oil / Low-melting solidIodides often discolor upon oxidation
Structural Analysis

The C–I bond (approx. 214 pm length) is the weakest among common carbon-halogen bonds, making the iodine an exceptional leaving group (


 of conjugate acid HI is -10). The isoxazole ring itself is aromatic but distinct from benzene; the N-O bond imparts unique electronic properties, often serving as a bioisostere for carboxylic acids or esters in drug design.

Part 2: Validated Synthetic Protocol

Expert Insight: While direct iodination of the alkyl side chain is difficult, the most robust synthetic route proceeds via the alcohol precursor: 3,5-dimethyl-4-(2-hydroxyethyl)isoxazole .

We recommend a Two-Step Activation/Displacement Protocol (Mesylation/Finkelstein) over the Appel reaction (


) for scale-up purposes. The Appel reaction generates triphenylphosphine oxide, a byproduct that is notoriously difficult to remove from oily products like this isoxazole derivative. The Mesylate route allows for cleaner workups.
Synthesis Workflow Diagram

Synthesis Start Precursor Alcohol (3,5-dimethyl-4-(2-hydroxyethyl)isoxazole) Inter Intermediate (Mesylate Ester) Start->Inter Step 1: MsCl, Et3N DCM, 0°C Product Final Product (this compound) Inter->Product Step 2: NaI Acetone, Reflux

Figure 1: Two-step conversion of the hydroxyethyl precursor to the iodoethyl target via a sulfonate intermediate.

Step-by-Step Methodology
Step 1: Mesylation (Activation)
  • Setup: Charge a flame-dried round-bottom flask with 3,5-dimethyl-4-(2-hydroxyethyl)isoxazole (1.0 eq) and anhydrous Dichloromethane (DCM) (10 mL/g).

  • Base Addition: Add Triethylamine (

    
    , 1.5 eq) and cool the system to 0°C under 
    
    
    
    atmosphere.
  • Activation: Dropwise add Methanesulfonyl chloride (MsCl, 1.2 eq). The reaction is exothermic; maintain temperature < 5°C.

  • Completion: Stir for 2 hours. Monitor by TLC (Ethyl Acetate/Hexane). The alcohol spot should disappear.

  • Workup: Wash with cold water, dilute HCl (to remove amine), and brine. Dry over

    
     and concentrate. Do not purify extensively; use the crude mesylate immediately.
    
Step 2: Finkelstein Reaction (Iodination)
  • Solvent Switch: Dissolve the crude mesylate in reagent-grade Acetone (5 mL/g).

  • Displacement: Add Sodium Iodide (NaI, 2.0 - 3.0 eq). NaI is soluble in acetone, but the byproduct (Sodium Mesylate) is not, driving the reaction forward (Le Chatelier’s principle).

  • Reflux: Heat to reflux (approx. 56°C) for 4–12 hours.

  • Validation: A white precipitate (Sodium Mesylate) will form.

  • Isolation: Cool, filter off the solids, and concentrate the filtrate. Redissolve the residue in Ether/EtOAc, wash with 10% Sodium Thiosulfate (

    
    ) to remove free iodine (indicated by yellow/brown color), then water and brine.
    
  • Purification: Flash column chromatography (Silica gel, Hexanes:EtOAc gradient) yields the pure iodide.

Part 3: Reactivity & Applications[3][4]

The 2-iodoethyl group renders this molecule a potent electrophile . It is primarily used to alkylate nucleophiles (amines, thiols, phenoxides) to generate isoxazole-functionalized ligands.

Mechanism of Action: Alkylation

The reaction proceeds via a concerted bimolecular nucleophilic substitution. The steric bulk of the 3,5-dimethyl groups protects the isoxazole ring from side reactions, directing attack exclusively to the terminal carbon of the ethyl chain.

Reactivity Nu Nucleophile (R-NH2, R-SH) TS Transition State [Nu...C...I]‡ Nu->TS Attack on CH2 Electrophile This compound Electrophile->TS Attack on CH2 Product Alkylated Adduct (Isoxazole-Linker-Nu) TS->Product Leaving Iodide Ion (I-) TS->Leaving

Figure 2: Mechanistic pathway for the derivatization of nucleophiles using the isoxazole scaffold.

Key Applications
  • Neurotransmitter Ligands: Isoxazoles are bioisosteres for glutamate and GABA agonists. This linker allows the attachment of the isoxazole "head" to lipophilic "tails" to cross the Blood-Brain Barrier (BBB).

  • Antibiotic Side Chains: Similar to the isoxazolyl penicillins (e.g., Oxacillin), this fragment can be attached to beta-lactam cores to modify spectrum and stability.

  • Masked 1,3-Dicarbonyls: The isoxazole ring is stable to acid/base but can be cleaved via hydrogenolysis (H2/Pd) to reveal a 1,3-diketone, making this molecule a "masked" alkylating agent for complex synthesis.

Part 4: Handling, Safety, and Stability

Critical Safety Notice: Alkyl iodides are potential alkylating agents in biological systems (mutagenic/carcinogenic risk). All manipulations must occur in a fume hood.

  • Storage:

    • Light Sensitivity: The C–I bond is photosensitive. Store in amber glass vials wrapped in foil.

    • Stabilization: Add a small coil of copper wire to the vial. The copper scavenges free iodine (

      
      ) liberated by decomposition, preventing autocatalytic degradation.
      
    • Temperature: Store at 2–8°C.

  • Visual Quality Check:

    • Pure: Colorless to pale yellow oil/solid.

    • Degraded: Dark brown/purple oil (indicates free

      
      ).
      
    • Remediation:[1] If degraded, dissolve in ether and wash with dilute sodium thiosulfate before use.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 4589533, this compound. Retrieved from [Link]

  • Valizadeh, H. et al. (2009). Green and Effective Synthesis of Isoxazole-Based Molecules. (Contextual reference for isoxazole ring stability and general synthesis). Retrieved from [Link]

Sources

Technical Synthesis Guide: 3,5-Dimethyl-4-(2-iodoethyl)isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the robust synthesis of 3,5-Dimethyl-4-(2-iodoethyl)isoxazole , a critical alkylating agent used in medicinal chemistry. This moiety serves as a privileged scaffold for introducing the isoxazole pharmacophore into serotonergic (5-HT) and dopaminergic ligands, as well as PPAR agonists.

While direct halogenation of the isoxazole ring is common, the 4-(2-iodoethyl) side chain requires a specific homologation strategy. This guide prioritizes a Two-Step Activation/Displacement Protocol (Mesylation/Finkelstein) over direct iodination methods (e.g., Appel reaction). The chosen route offers superior scalability, intermediate stability, and purification efficiency, minimizing the formation of difficult-to-remove phosphine oxide byproducts.

Retrosynthetic Analysis

To ensure high purity and yield, the synthesis is designed backwards from the target iodide to the commercially available alcohol.

Strategic Disconnection: The C-I bond is the most labile; therefore, it is introduced in the final step. The ethylene bridge is best preserved from the alcohol precursor, 2-(3,5-dimethylisoxazol-4-yl)ethanol.

Retrosynthesis Target Target: this compound Precursor1 Intermediate: Mesylate/Tosylate Target->Precursor1 Finkelstein (NaI) Alcohol Start: 2-(3,5-dimethylisoxazol-4-yl)ethanol Precursor1->Alcohol Activation (MsCl) Acid Origin: 3,5-Dimethylisoxazole-4-acetic acid Alcohol->Acid Reduction (LAH)

Figure 1: Retrosynthetic disconnection showing the pathway from the carboxylic acid origin to the final iodide.

Primary Synthesis Route: Two-Step Displacement

This protocol is the industry standard for generating primary alkyl iodides from alcohols when high purity is required. It avoids the generation of triphenylphosphine oxide (


), a byproduct of the Appel reaction that often complicates chromatography.
Step 1: Mesylation of the Alcohol

Objective: Convert the hydroxyl group into a potent leaving group (methanesulfonate).

  • Reagents: 2-(3,5-dimethylisoxazol-4-yl)ethanol, Methanesulfonyl chloride (MsCl), Triethylamine (

    
    ).
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Temperature:

    
     to Room Temperature (RT).
    

Protocol:

  • Charge a reaction vessel with 2-(3,5-dimethylisoxazol-4-yl)ethanol (1.0 equiv) and dry DCM (10 mL/g).

  • Add Triethylamine (1.5 equiv) and cool the solution to

    
     under nitrogen atmosphere.
    
  • Dropwise add Methanesulfonyl chloride (1.2 equiv). Caution: Exothermic.

  • Allow the mixture to warm to RT and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) for disappearance of alcohol (

    
    ).
    
  • Workup: Quench with saturated

    
    , extract with DCM, wash with brine, and dry over 
    
    
    
    .
  • Purification: The crude mesylate is typically pure enough (>95%) for the next step. If necessary, recrystallize from

    
    /Hexanes.
    
Step 2: Finkelstein Iodination

Objective: Nucleophilic displacement of the mesylate by iodide.

  • Reagents: Mesylate intermediate, Sodium Iodide (NaI).

  • Solvent: Acetone or 2-Butanone (Methyl Ethyl Ketone - MEK).

  • Catalyst: None required (driven by precipitation).

Protocol:

  • Dissolve the Mesylate intermediate (1.0 equiv) in anhydrous Acetone (10 mL/g).

  • Add Sodium Iodide (NaI) (2.0 – 3.0 equiv).

  • Reflux the mixture (

    
     for Acetone) for 4–12 hours.
    
    • Mechanism:[1][2][3][4][5][6][7][8][9][10] NaI is soluble in acetone, but the byproduct (Sodium Mesylate/NaCl) is not. The precipitation of the sodium salt drives the equilibrium forward (Le Chatelier’s Principle).[9]

  • Workup: Cool to RT and filter off the white solid precipitate. Concentrate the filtrate.

  • Redissolve the residue in

    
     or EtOAc and wash with 10% Sodium Thiosulfate (
    
    
    
    ) to remove any free iodine (indicated by yellow/brown color), then wash with water.
  • Purification: Flash column chromatography (Silica, Hexanes/EtOAc 9:1) or vacuum distillation (if oil).

Reaction Workflow Diagram

Workflow Alcohol Alcohol Precursor Mesylate Mesylate Intermediate (Solid/Oil) Alcohol->Mesylate Activation MsCl MsCl / Et3N / DCM MsCl->Mesylate NaI NaI / Acetone / Reflux Product Final Iodide (Light Sensitive) NaI->Product Mesylate->Product Substitution (SN2)

Figure 2: Step-by-step reaction workflow from alcohol to iodide.

Alternative Route: Direct Iodination (Appel-Type)

For small-scale synthesis (<1g) where speed is prioritized over purification ease, the Appel reaction is viable.

  • Reagents: Triphenylphosphine (

    
    ), Iodine (
    
    
    
    ), Imidazole.
  • Solvent: DCM or Toluene.

  • Protocol:

    • Dissolve

      
       (1.5 equiv) and Imidazole (1.5 equiv) in DCM.
      
    • Add

      
       (1.5 equiv) at 
      
      
      
      . Stir until iodine dissolves (formation of
      
      
      ).
    • Add the alcohol (1.0 equiv). Stir at RT for 2 hours.

    • Filtration: Filter through a silica plug to remove bulk phosphine oxide.

    • Note: Requires careful chromatography to fully remove

      
      .
      

Critical Process Parameters (CPPs) & Data

ParameterSpecificationRationale
NaI Stoichiometry 2.0 – 3.0 EquivalentsExcess iodide ensures complete conversion of the mesylate; unreacted NaI is easily washed away.
Solvent Selection Anhydrous Acetone/MEKCritical for Finkelstein conditions. Water inhibits the reaction by solvating the nucleophile (

).
Thiosulfate Wash 10% Aqueous SolutionEssential to remove free iodine (

), which can cause oxidative degradation of the product.
Storage Amber Vial,

, Copper wire
Alkyl iodides are light-sensitive. Copper wire stabilizes the iodide by scavenging free radicals.
Expected Analytical Signatures
  • 1H NMR (CDCl3, 400 MHz):

    • 
       2.25 (s, 3H, 
      
      
      
      -Isoxazole)
    • 
       2.38 (s, 3H, 
      
      
      
      -Isoxazole)
    • 
       2.85 (t, 
      
      
      
      , 2H,
      
      
      )
    • 
       3.30 (t, 
      
      
      
      , 2H,
      
      
      )
  • Appearance: Clear to pale yellow oil (darkens on storage).

Safety & Handling (E-E-A-T)

  • Alkylating Potential: Primary alkyl iodides are potent alkylating agents. They are potential carcinogens and should be handled in a fume hood with double nitrile gloves.

  • Isoxazole Stability: While generally stable, the isoxazole ring contains N-O bonds which can be energetic. Avoid heating the neat liquid above

    
    .
    
  • Waste Disposal: Iodine-containing waste must be segregated from general organic solvents to prevent halogenated waste contamination protocols.

References

  • Finkelstein Reaction Mechanism & Utility

    • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Classic reference for SN2 halide exchange).
    • Finkelstein Reaction, Organic Chemistry Portal.[11] Available at: [Link]

  • Appel Reaction (Alternative Route)

    • Appel, R. "Tertiary Phosphane/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage.
    • Iodination of Alcohols using Triphenylphosphine/Iodine, ResearchGate. Available at: [Link]

  • Isoxazole Precursor Synthesis

    • Synthesis of 3,4,5-trisubstituted isoxazoles, Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Commercial Availability of Precursor

    • 2-(3,5-Dimethylisoxazol-4-yl)ethanol CAS 83467-34-9. Available at: [Link]

Sources

3,5-Dimethyl-4-(2-iodoethyl)isoxazole safety and handling guidelines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Protocol: 3,5-Dimethyl-4-(2-iodoethyl)isoxazole

Executive Summary

Compound: this compound CAS: 83467-36-1 Role: Electrophilic Heterocyclic Building Block[1]

This guide defines the handling, storage, and emergency protocols for This compound .[1] While often classified formally as an Irritant (H315/H319/H335) , its structural identity as a primary alkyl iodide mandates that it be treated as a potential alkylating agent . In drug development workflows, this moiety is a "structural alert" for genotoxicity (SN2 reactivity with biological nucleophiles like DNA). Therefore, this protocol exceeds standard "Irritant" guidelines, implementing containment strategies suitable for potent electrophiles.

Chemical Identity & Physical Properties

Understanding the physical nature of this compound is the first step in engineering safety. Its high density and iodine content have specific implications for spill cleanup and waste segregation.

PropertyValueOperational Implication
CAS Number 83467-36-1Use for specific inventory tracking/SDS retrieval.[1]
Formula C₇H₁₀INOHalogenated organic waste stream (Iodine).
Mol. Weight 251.06 g/mol Heavy vapor density; settles in low areas.
Appearance Solid / Heavy Liquid*Likely low-melting solid or viscous liquid based on analogs.[1]
Density ~1.68 g/cm³Sinks in water; difficult to aspirate if spilled.
Boiling Point ~287°C (Predicted)Low volatility, but high surface persistence.
Flash Point ~127°CCombustible, but not a primary flammability hazard.

Hazard Profiling: The "Why" Behind the Protocol

Expert Insight: Do not rely solely on the "Warning" signal word. The safety profile is dominated by the 2-iodoethyl side chain.[1]

  • Alkylating Potential (The Hidden Hazard): The carbon-iodine bond is weak and highly polarizable, making the adjacent carbon a "soft" electrophile. It readily undergoes nucleophilic substitution (SN2). In a biological context, this means it can alkylate DNA bases (guanine/adenine), posing a theoretical mutagenic risk even if not explicitly regulated as a carcinogen yet.

  • Isoxazole Stability: The isoxazole ring is generally stable to mild acids and bases but can cleave under reducing conditions (e.g., hydrogenation, strong metal hydrides), potentially releasing reactive amine/ketone byproducts.

  • Iodide Release: On decomposition or combustion, it releases hydrogen iodide (HI) and iodine vapor (

    
    ), which are corrosive and toxic to the respiratory tract.
    

Engineering Controls & PPE Hierarchy

This section utilizes a Self-Validating System : If the PPE does not match the permeation risk of alkyl iodides, the protocol is invalid.

Primary Containment (Engineering)
  • Chemical Fume Hood: Mandatory. All weighing, transfer, and reaction setup must occur within a certified hood operating at face velocity >0.5 m/s.

  • Inert Atmosphere: Store and handle under Nitrogen (

    
    ) or Argon. Alkyl iodides can degrade (turn yellow/brown) upon exposure to light and oxygen, liberating free iodine.
    
Personal Protective Equipment (PPE)
  • Gloves (Critical):

    • Standard Nitrile (4 mil):Insufficient for prolonged contact. Alkyl iodides can permeate thin nitrile rapidly.

    • Recommended:Double-gloving . Inner layer: Nitrile (dexterity). Outer layer: Silver Shield® (Laminate) or heavy-gauge Viton for direct handling/spill cleanup.[1]

  • Respiratory: If working outside a hood (e.g., maintenance, spill), a full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is required to capture potential iodine/HI vapors.

Safe Handling Workflow

The following diagram outlines the decision logic for handling this compound, ensuring no step is skipped.

SafeHandling Start Start: Receipt of Material Check Check Integrity: Yellowing = Decomposition Start->Check Storage Storage: 4°C, Dark, Inert Gas Check->Storage Clear/White Waste Waste: Halogenated Stream Check->Waste Dark Brown (Degraded) Weighing Weighing: Inside Fume Hood Only Storage->Weighing Reaction Reaction Setup: Add as Limiting Reagent or Slow Addition Weighing->Reaction Quench Quench Protocol: Destroy Excess Alkylating Agent Reaction->Quench Quench->Waste

Figure 1: Operational workflow for receiving and using this compound.

Experimental Best Practices
  • Exclusion of Light: Wrap reaction vessels in aluminum foil. Photolysis of the C-I bond generates radicals that can initiate side reactions or degradation.

  • Quenching (Decontamination):

    • Do not just wash glassware with water.

    • Chemical Decontamination: Rinse glassware with a dilute solution of sodium thiosulfate or sodium bisulfite . This reduces any free iodine (

      
      ) to iodide (
      
      
      
      ) and helps nucleophilically displace any residual alkyl iodide, rendering it less toxic.
    • Mechanism:[1][2]

      
      [1]
      

Emergency Response Protocols

Spill Response
  • Evacuate: Clear the immediate area.

  • PPE Up: Don Silver Shield gloves and respiratory protection.

  • Neutralize: Cover the spill with a mixture of sand/vermiculite and sodium thiosulfate powder. The thiosulfate neutralizes iodine generation.

  • Collect: Scoop into a dedicated hazardous waste container labeled "Halogenated Organic Debris."

First Aid
  • Skin Contact: Immediate flush with soap and water for 15 minutes. Note: Do not use alcohol; it may enhance skin absorption of the alkyl iodide.[1]

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately—corneal damage from alkylating agents can be delayed.

References

  • PubChem. this compound (Compound CID 4589533).[1][3] National Library of Medicine. [Link]

Sources

Technical Guide: Storage, Stability, and Handling of 3,5-Dimethyl-4-(2-iodoethyl)isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-Dimethyl-4-(2-iodoethyl)isoxazole (CAS: 83467-36-1) is a specialized heterocyclic building block.[1][2][3][4] Its utility in medicinal chemistry—often as a precursor for chain extension or receptor agonist synthesis—is counterbalanced by the inherent lability of its primary alkyl iodide moiety.

This guide provides a chemically grounded protocol for the preservation of this reagent. The stability profile is dominated by the weak carbon-iodine (C–I) bond (~53 kcal/mol), rendering the compound susceptible to photolytic homolysis, nucleophilic substitution, and elimination reactions. Strict adherence to cold, dark, and inert storage conditions is non-negotiable for maintaining purity >98%.

Part 1: Physicochemical Instability Profile

To understand the storage requirements, one must first understand the degradation vectors. The isoxazole ring itself is relatively robust, possessing aromatic character. The instability arises almost exclusively from the 2-iodoethyl side chain .

The Carbon-Iodine Weakness

The C–I bond is the weakest among common organic halogens. Upon exposure to photons (light) or thermal energy, this bond undergoes homolytic fission , generating an ethyl radical and an iodine radical.

  • Observation: The compound turns from off-white/colorless to pink, and eventually dark brown.

  • Causality: The liberated iodine radicals combine to form molecular iodine (

    
    ), which acts as an autocatalyst for further degradation.
    
Elimination Risks (E2 Pathway)

Even under neutral conditions, alkyl iodides can undergo dehydrohalogenation to form the corresponding alkene. For this specific molecule, elimination yields 3,5-dimethyl-4-vinylisoxazole .

  • Trigger: Basic impurities on glassware or elevated temperatures.

Nucleophilic Susceptibility (SN2)

The terminal iodine is an excellent leaving group. Moisture (


) acts as a nucleophile, leading to hydrolysis which yields the corresponding alcohol (3,5-dimethyl-4-(2-hydroxyethyl)isoxazole ) and hydroiodic acid (HI). The generated acid can further destabilize the isoxazole ring.
Visualization: Degradation Pathways

The following diagram illustrates the three primary failure modes for this compound.

DegradationPathways Compound This compound Radical Ethyl Radical + I• Compound->Radical hv (Light) / Heat Alkene 3,5-Dimethyl-4-vinylisoxazole (Elimination Product) Compound->Alkene Base / Heat (-HI) Alcohol 3,5-Dimethyl-4-(2-hydroxyethyl)isoxazole (Hydrolysis Product) Compound->Alcohol H2O (Moisture) Iodine Molecular Iodine (I2) (Brown Discoloration) Radical->Iodine Dimerization

Figure 1: Primary degradation pathways driven by light, heat, and moisture.

Part 2: Storage and Handling Protocol

This protocol is designed to mitigate the mechanisms described above. It is a self-validating system: if the copper stabilizer changes color or the solution darkens, the protocol has been breached.

Environmental Controls
ParameterSpecificationScientific Rationale
Temperature -20°C (Required) Arrhenius equation dictates that lowering T significantly retards the rate of E2 elimination and homolysis.
Atmosphere Argon (Preferred) Argon is heavier than air and provides a better blanket against moisture/oxygen than Nitrogen.
Container Amber Glass Blocks UV/Vis wavelengths that excite the C–I bond electrons to antibonding orbitals.
Closure PTFE-Lined Cap Iodine vapor attacks rubber and standard plastics. PTFE (Teflon) is chemically resistant.
The Copper Stabilization Technique

For long-term storage (>1 month), the addition of a stabilizer is critical.

  • Material: Activated Copper turnings or wire (bright, shiny copper).

  • Mechanism: Copper acts as a "sacrificial scavenger." If any free iodine is generated, it reacts with the copper to form Copper(I) Iodide (

    
    ), which is insoluble and prevents the autocatalytic cycle of iodine degradation.
    
  • Protocol: Add 1-2 strands of acid-washed, dried copper wire to the vial.

Handling Workflow

This workflow minimizes the "Time out of Cold Chain" (TOCC).

HandlingWorkflow Start Remove from -20°C Equilibrate Equilibrate to RT in Desiccator (Prevents condensation) Start->Equilibrate Open Open under Inert Gas (Ar/N2) Equilibrate->Open Weigh Weigh quickly (Avoid metal spatulas, use glass/plastic) Open->Weigh Reseal Purge Headspace with Ar & Reseal Weigh->Reseal Return Return to -20°C immediately Reseal->Return

Figure 2: Standard Operating Procedure (SOP) for dispensing the reagent.

Part 3: Quality Control & Validation

Before using this reagent in critical synthesis (e.g., GMP steps or expensive coupling reactions), validate its purity.

Visual Inspection (First Pass)
  • Pass: White to off-white solid/oil. Copper wire is bright.

  • Fail: Pink, purple, or brown coloration. Copper wire is black (coated in CuI).

NMR Validation (Definitive)

Proton NMR (


H-NMR) is the gold standard for detecting hydrolysis or elimination.
  • Solvent:

    
     (Note: Ensure 
    
    
    
    is acid-free; filter through basic alumina if unsure, as acid traces promote degradation).
  • Key Diagnostic Signals:

    • Target: Triplet at

      
       ppm (corresponding to 
      
      
      
      ).
    • Impurity (Alcohol): Triplet shifts upfield to

      
       ppm (corresponding to 
      
      
      
      ).
    • Impurity (Alkene): Appearance of vinyl protons (multiplets) in the

      
       ppm region.
      

Part 4: Safety Profile

Hazard Classification: Alkylating Agent.

  • Mechanism: The electrophilic ethyl group can alkylate DNA bases (guanine N7 position), posing a potential mutagenic risk.

  • PPE: Double nitrile gloves are recommended. Do not use latex, as alkyl halides can permeate latex.

  • Neutralization: Spills should be treated with a solution of sodium thiosulfate (

    
    ) to quench any free iodine, followed by nucleophilic deactivation (e.g., alcoholic KOH, though this generates the vinyl compound, it removes the alkylating potential of the iodide).
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4589533, this compound. Retrieved from [Link]

  • Ashenhurst, J. (2025). Alkyl Halide Reaction Map and Stability Mechanisms. Master Organic Chemistry. (Mechanistic grounding for primary alkyl iodide degradation). Retrieved from [Link]

  • Kelly, F.C. (1953). Studies on the stability of iodine compounds. Bulletin of the World Health Organization.[5] (Foundational chemistry on iodine radical formation and stabilization). Retrieved from [Link]

Sources

The Isoxazole Ring: A Technical Guide to Stability, Bioisosterism, and Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the isoxazole ring's utility in medicinal chemistry, focusing on its physicochemical duality, bioisosteric applications, and metabolic vulnerabilities.

Executive Summary: The Duality of the Isoxazole Core

In medicinal chemistry, the isoxazole ring (1,2-oxazole) occupies a unique niche. It is defined by two opposing characteristics: aromatic stability and latent reactivity via the weak nitrogen-oxygen (N–O) bond.[1] While the ring is stable enough to serve as a rigid scaffold in blockbuster drugs like valdecoxib (COX-2 inhibitor) and sulfamethoxazole (antibiotic), it is metabolically distinct from its isomer, oxazole (1,3-oxazole). The N–O bond acts as a metabolic "fuse," susceptible to reductive cleavage by cytochrome P450 enzymes and cytosolic reductases, a feature that can be exploited for prodrug design (e.g., leflunomide ) or pose a liability (e.g., razaxaban ).

This guide provides an advanced analysis of the isoxazole pharmacophore, detailing its electronic properties, bioisosteric utility, metabolic pathways, and synthetic protocols.

Physicochemical Profiling & Bioisosterism[2]

Electronic Architecture

The isoxazole ring is a five-membered heteroaromatic system containing adjacent oxygen and nitrogen atoms.[2][3][4] The electronegativity difference between oxygen (3.44) and nitrogen (3.04) creates a distinct dipole moment, influencing binding affinity and solubility.

ParameterCharacteristicMedicinal Chemistry Implication
Aromaticity ModerateLess aromatic than benzene or pyridine; susceptible to nucleophilic attack at C5.
Basicity (pKa) Weak base (pKa ~ -3.0 for conjugate acid)The N2 nitrogen is weakly basic due to the adjacent oxygen's electron-withdrawing effect. It rarely protonates at physiological pH.
Acidity (C-H) C5-H is acidic (pKa ~20-22)Allows for direct lithiation and functionalization at the C5 position without halogen exchange.
Dipole Moment ~2.9 DHigh polarity improves aqueous solubility compared to carbocyclic analogs.
The 3-Hydroxyisoxazole as a Carboxylic Acid Bioisostere

One of the most powerful applications of the isoxazole ring is the 3-hydroxyisoxazole moiety.[5] It serves as a planar, lipophilic bioisostere for the carboxylic acid group (


).
  • Acidity Matching: The OH group at position 3 is acidic (pKa ~4.5–5.5) due to resonance stabilization of the anion across the N–O bond. This closely mimics the acidity of carboxylic acids (pKa ~4.5).

  • Binding Geometry: The anion of 3-hydroxyisoxazole mimics the carboxylate anion, capable of bidentate chelation with metal ions (e.g., Mg²⁺ in kinase active sites) or hydrogen bonding with arginine residues.

  • Applications: Used in glutamate receptor agonists (e.g., AMPA , Ibotenic acid ) and GABA agonists (e.g., Muscimol ).

Structural Rigidification

In non-acidic roles, the 3,5-disubstituted isoxazole ring acts as a rigid spacer. Unlike flexible alkyl chains, the isoxazole locks substituents into a specific vector, reducing the entropic cost of binding.

  • Vector Angle: The angle between substituents at positions 3 and 5 is approximately 130°, providing a "bent" geometry distinct from the linear 1,4-phenylene linker (180°).

Metabolic Stability & The "Masked" Functionality

The metabolic fate of the isoxazole ring is dominated by the reductive cleavage of the N–O bond. This is a critical consideration during Lead Optimization.

Mechanism of Reductive Ring Opening

Under reductive conditions (mediated by NADH-dependent reductases or bacterial microflora), the isoxazole ring opens to form a


-amino enone .
  • Pathway: 2e⁻ reduction cleaves the weak N–O bond.

  • Product: The resulting acyclic imine hydrolyzes to a ketone/aldehyde and an amine.

  • Toxicity Risk: The

    
    -amino enone is a Michael acceptor, which can covalently modify proteins (alkylation), leading to idiosyncratic toxicity or immunogenicity.
    

Case Study: Leflunomide (Prodrug Strategy) Leflunomide is an isoxazole-based prodrug.[1][2] Upon oral administration, the isoxazole ring undergoes base-catalyzed ring opening in the intestinal wall/liver to form the active metabolite, teriflunomide (an


-cyanoenol). Here, the instability of the isoxazole ring is the mechanism of action.

Case Study: Razaxaban (Metabolic Liability) In the development of the anticoagulant razaxaban, the isoxazole ring was found to undergo extensive reductive ring opening to a benzamidine metabolite.[6] This rapid clearance pathway was a significant hurdle, illustrating the need to sterically hinder the ring or adjust electronics to suppress reduction.

Visualization: Metabolic Pathway & SAR Logic

The following diagram illustrates the reductive ring opening and the bioisosteric relationship.

Isoxazole_Characteristics Isoxazole Isoxazole Scaffold Bioisostere 3-OH Isoxazole (Carboxylic Acid Mimic) Isoxazole->Bioisostere Substitution at C3 Metabolism Reductive Ring Opening (Enzymatic) Isoxazole->Metabolism N-O Bond Cleavage (P450/Reductase) Glutamate Glutamate/GABA Receptor Binding Bioisostere->Glutamate pKa ~5.0 Anionic Mimicry BetaAminoEnone Beta-Amino Enone (Michael Acceptor/Active Metabolite) Metabolism->BetaAminoEnone Formation of Reactive Species

Caption: Logical flow of isoxazole utility (bioisosterism) versus its metabolic liability (reductive ring opening).[1][2][5][6][7][8][9]

Experimental Protocol: Synthesis of 3,5-Disubstituted Isoxazoles

The most robust method for synthesizing isoxazoles in a medicinal chemistry setting is the [3+2] Cycloaddition of in situ generated nitrile oxides with alkynes. This method is preferred over condensation reactions due to its high regioselectivity and compatibility with diverse functional groups.

Protocol: Huisgen [3+2] Cycloaddition (Nitrile Oxide Route)

Objective: Synthesis of a 3,5-disubstituted isoxazole scaffold from an aldehyde and a terminal alkyne.

Reagents:
  • Aldehyde (R-CHO): Precursor for the "3" position.

  • Terminal Alkyne (R'-C≡CH): Precursor for the "5" position.

  • Hydroxylamine hydrochloride (NH₂OH·HCl): To form the oxime.

  • Chloramine-T (or NCS): Oxidant to generate the nitrile oxide.

  • Base: Triethylamine (Et₃N) or NaOH.

  • Solvent: Ethanol (EtOH) or t-Butanol/Water.

Step-by-Step Methodology:
  • Oxime Formation:

    • Dissolve the aldehyde (1.0 equiv) in EtOH.

    • Add NH₂OH·HCl (1.2 equiv) and Na₂CO₃ (1.2 equiv).

    • Stir at RT for 2–4 hours until TLC shows consumption of aldehyde.

    • Checkpoint: Isolate the aldoxime via extraction (EtOAc/Water) and concentrate.

  • In Situ Nitrile Oxide Generation & Cycloaddition:

    • Dissolve the crude aldoxime (1.0 equiv) and the terminal alkyne (1.2 equiv) in t-Butanol/Water (1:1).

    • Add Chloramine-T (1.1 equiv) in small portions over 15 minutes. Reasoning: Chloramine-T chlorinates the oxime to form the hydroximoyl chloride, which then eliminates HCl to form the reactive nitrile oxide species.

    • Add a catalytic amount of Copper(I) (optional, for regiocontrol) or simply heat to 50°C. Note: Thermal cycloaddition of nitrile oxides with alkynes generally favors the 3,5-isomer over the 3,4-isomer due to steric factors.

    • Stir for 6–12 hours.

  • Workup & Purification:

    • Dilute with water and extract with EtOAc (3x).

    • Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

    • Purify via silica gel flash chromatography (Hexane/EtOAc gradient).

  • Validation:

    • ¹H NMR: Look for the characteristic isoxazole C4-H singlet, typically appearing between δ 6.0 – 6.8 ppm .

    • ¹³C NMR: The C3 and C5 carbons appear around 160–170 ppm (C=N and C-O), while C4 is around 100 ppm .

Quantitative Data Summary

Drug ExampleIndicationIsoxazole RoleKey Property Utilized
Valdecoxib COX-2 InhibitorCentral ScaffoldRigid spacer; positions phenyl rings for hydrophobic pockets.
Sulfamethoxazole AntibioticSulfonamide attachmentElectron-withdrawing nature enhances sulfonamide acidity (pKa ~6).
Leflunomide RA / Psoriatic ArthritisProdrugLability: Ring opens to form the active

-cyanoenol metabolite.
Cloxacillin Beta-lactam AntibioticSide-chainSteric bulk prevents beta-lactamase degradation.
Muscimol GABA AgonistPharmacophoreBioisostere: 3-OH mimics the carboxylate of GABA.

References

  • Isoxazole Physicochemical Properties & Solubility

    • Source: Solubility of Things / NIH PubChem
    • URL:[Link]

  • Isoxazole Bioisosterism in Drug Design (Carboxylic Acid Mimics)

    • Source: SciSpace / ChemMedChem (2014)
    • URL:[Link]

  • Metabolic Stability and Ring Opening (Razaxaban Study)

    • Source: Drug Metabolism and Disposition (NIH PubMed)
    • URL:[Link]

  • Synthesis of Isoxazoles via [3+2] Cycloaddition

    • Source: Organic Chemistry Portal / Synlett & J. Org. Chem.
    • URL:[Link]

  • FDA Approved Isoxazole-Containing Drugs

    • Source: RSC Publishing (2025 Review)
    • URL:[Link]

Sources

Introduction to Isoxazole Derivatives in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—represents a cornerstone scaffold in modern medicinal chemistry.[1][2][3][4][5][6] Beyond its structural rigidity, the isoxazole moiety functions as a versatile bioisostere for carboxylic acids, esters, and amides, offering unique physicochemical properties that modulate lipophilicity (LogP), metabolic stability, and target binding affinity. This guide provides a technical deep-dive into the pharmacological utility, synthetic methodologies, and structure-activity relationships (SAR) of isoxazole derivatives, tailored for drug discovery professionals.

The Isoxazole Pharmacophore: Bioisosterism and Binding[7]

The isoxazole ring is not merely a linker; it is an active pharmacophore. Its unique electronic distribution allows it to participate in specific non-covalent interactions that are critical for high-affinity binding.

Bioisosteric Utility

The isoxazole ring is frequently employed as a non-classical bioisostere for the carboxylic acid and ester functionalities.

  • Carboxylic Acid Mimicry: The 3-hydroxyisoxazole moiety (tautomeric with 3-isoxazolone) possesses a pKa (~4.5–5.5) similar to carboxylic acids, allowing it to mimic the anionic charge state of glutamate or aspartate at physiological pH. This is evident in AMPA receptor agonists like AMPA and Ibotenic acid .

  • Masked Carbonyls: The N-O bond is relatively weak (bond energy ~55 kcal/mol), making the ring susceptible to reductive cleavage. This property is exploited in prodrug design (e.g., Leflunomide ), where the isoxazole serves as a "masked" nitrile or dicarbonyl equivalent.

Electronic Properties
  • Dipole Moment: Isoxazole has a significant dipole moment (~2.9 D), influencing orientation within polar binding pockets.

  • H-Bonding: The ring nitrogen (N2) acts as a hydrogen bond acceptor, while the oxygen (O1) contributes to the dipole but is a poor acceptor due to aromatic delocalization.

Synthetic Strategies: The 1,3-Dipolar Cycloaddition[1][8][9][10]

The most robust and widely adopted method for constructing the isoxazole core is the [3+2] 1,3-Dipolar Cycloaddition of nitrile oxides with alkynes or alkenes. This reaction allows for convergent synthesis, bringing together two distinct fragments to build the heterocyclic core.

Mechanism and Regioselectivity

The reaction typically proceeds via a concerted mechanism. The regioselectivity is governed by the sterics and electronics of the dipole (nitrile oxide) and dipolarophile (alkyne).

  • Terminal Alkynes: Generally yield 3,5-disubstituted isoxazoles as the major product.

  • Internal Alkynes: Often yield mixtures, requiring optimized catalysts or directing groups.

Visualization: Synthesis Workflow

The following diagram illustrates the standard workflow for generating isoxazoles via the in situ generation of nitrile oxides from aldoximes.

IsoxazoleSynthesis Aldoxime Aldoxime Precursor (R-CH=N-OH) Hydroximoyl Hydroximoyl Chloride (Intermediate) Aldoxime->Hydroximoyl Chlorination Oxidant Chlorinating Agent (NCS or Chloramine-T) Oxidant->Hydroximoyl NitrileOxide Nitrile Oxide Dipole (R-C≡N+-O-) Hydroximoyl->NitrileOxide 1,4-Elimination (-HCl) Base Base (Et3N or Pyridine) Base->NitrileOxide Isoxazole 3,5-Disubstituted Isoxazole (Target Scaffold) NitrileOxide->Isoxazole [3+2] Cycloaddition Alkyne Alkyne Dipolarophile (R'-C≡C-H) Alkyne->Isoxazole

Figure 1: Convergent synthesis of 3,5-disubstituted isoxazoles via in situ nitrile oxide generation.

Experimental Protocol: Chloramine-T Mediated Synthesis

Objective: Synthesis of 3,5-diaryl isoxazole via in situ nitrile oxide generation. This method avoids the isolation of unstable hydroximoyl chlorides.

Reagents:

  • Aryl aldoxime (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Chloramine-T trihydrate (1.2 equiv)

  • Ethanol (Solvent)

Step-by-Step Methodology:

  • Preparation: Dissolve the aryl aldoxime (1.0 mmol) and the corresponding alkyne (1.2 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Addition: Add Chloramine-T trihydrate (1.2 mmol) portion-wise over 15 minutes at room temperature. Note: Chloramine-T acts as both the chlorinating agent and the base, simplifying the protocol.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 4–6 hours. Monitor progress via TLC (typically 20% EtOAc/Hexane) until the aldoxime is consumed.

  • Quenching: Cool the mixture to room temperature. Pour into ice-cold water (50 mL) to precipitate the crude product and remove water-soluble sulfonamide by-products.

  • Isolation: Filter the precipitate or extract with Dichloromethane (3 x 20 mL). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Recrystallize from ethanol or purify via silica gel column chromatography to yield the pure 3,5-disubstituted isoxazole.

Validation Check: The formation of the isoxazole ring is confirmed by the disappearance of the characteristic OH signal of the aldoxime in 1H-NMR and the appearance of the isoxazole C4-H singlet (typically δ 6.5–6.9 ppm).

Therapeutic Applications & Approved Drugs[3][11][12][13][14][15]

Isoxazole derivatives span a wide range of therapeutic classes. The table below summarizes key FDA-approved drugs containing the isoxazole (or benzisoxazole) nucleus.

Drug NameTherapeutic ClassMechanism of ActionIsoxazole Role
Sulfamethoxazole AntibioticDihydropteroate synthase inhibitorBioisostere for PABA; binds to the active site of the enzyme.
Leflunomide DMARD (Rheumatoid Arthritis)DHODH InhibitorProdrug: The isoxazole ring opens in vivo to form the active alpha-cyanoenol metabolite (Teriflunomide).
Valdecoxib NSAIDCOX-2 Selective InhibitorCentral scaffold orienting the phenyl rings for selective COX-2 pocket binding.
Cloxacillin Antibiotic (Penicillin)Cell wall synthesis inhibitorSide-chain isoxazole provides steric bulk to resist beta-lactamase degradation.
Zonisamide AnticonvulsantNa+/Ca2+ channel blockerBenzisoxazole scaffold; sulfonamide group anchors to the target.
Isocarboxazid AntidepressantMAO InhibitorHydrazine moiety attached to isoxazole; irreversible inhibition of monoamine oxidase.

Structure-Activity Relationship (SAR) Insights

Optimizing isoxazole derivatives requires understanding the specific contributions of substituents at the C3, C4, and C5 positions.

The "Leflunomide" Switch: Ring Opening

A critical SAR feature of isoxazoles with a hydrogen at C3 and an electron-withdrawing group is the potential for base-catalyzed ring opening. This is the activation mechanism of Leflunomide .

LeflunomideActivation Leflunomide Leflunomide (Isoxazole Prodrug) Intermediate Base-Catalyzed Ring Opening Leflunomide->Intermediate In Vivo Metabolism Teriflunomide Teriflunomide (Active Alpha-Cyanoenol) Intermediate->Teriflunomide Isomerization Target DHODH Enzyme Inhibition Teriflunomide->Target High Affinity Binding

Figure 2: Metabolic activation of Leflunomide via isoxazole ring scission.

Positional SAR Rules
  • C3 Position: Substituents here often dictate the electronic character of the ring. Aryl groups at C3 stabilize the ring system.

  • C4 Position: This is the most sterically sensitive position. Small groups (H, F, CH3) are often tolerated, but bulky groups can disrupt planarity unless the target pocket is deep. In Valdecoxib , the C4-phenyl group is crucial for selectivity.

  • C5 Position: Substituents here often interact with hydrophobic regions of the target. In Sulfamethoxazole , the methyl group at C5 is essential for optimal antibacterial potency compared to the unsubstituted analog.

Future Perspectives

Current research is moving beyond simple cycloadditions toward Late-Stage Functionalization (LSF) .

  • C-H Activation: Direct arylation of the isoxazole C4 or C5 positions using Pd or Ru catalysts allows for the rapid diversification of core scaffolds without de novo synthesis.

  • Fragment-Based Drug Discovery (FBDD): Isoxazoles are increasingly used as rigid, polar fragments in FBDD libraries due to their high solubility and defined vector geometry.

References

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 2025.[4] Link

  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 2021. Link

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Advances, 2025.[4] Link

  • Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition. Current Drug Discovery Technologies, 2025. Link

  • Synthesis of isoxazole derivatives by 1,3-DC of NOs and alkynes. Organic Chemistry Portal, 2019. Link

Sources

3,5-Dimethyl-4-(2-iodoethyl)isoxazole purity and specifications

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Specifications, Synthesis Logic, and Quality Control[1]

Executive Summary

3,5-Dimethyl-4-(2-iodoethyl)isoxazole (CAS: 83467-36-1) is a specialized heterocyclic building block utilized primarily in medicinal chemistry as a robust electrophile.[1][2][3] Its core value lies in the 2-iodoethyl side chain, which serves as a highly reactive "anchor" for attaching the metabolically stable 3,5-dimethylisoxazole pharmacophore to larger bioactive scaffolds (e.g., amines, phenolics, or thiols) via nucleophilic substitution (


).

This guide defines the critical quality attributes (CQAs) required for its use in late-stage drug development, detailing the impurity profiles inherent to its synthesis and the handling protocols necessary to mitigate its sensitivity to photolytic deiodination.

Part 1: Chemical Identity & Specifications

In drug discovery applications, "purity" is insufficient; "impurity profile" is paramount. For alkylating agents like this isoxazole, the presence of the elimination product (vinyl isoxazole) or the hydrolysis precursor (alcohol) can drastically alter reaction stoichiometry and yield.

Table 1: Critical Quality Attributes (CQA)
AttributeSpecificationRationale
CAS Number 83467-36-1Unique identifier for regulatory filing.[1]
Formula / MW

/ 251.07 g/mol
Basis for stoichiometric calculations.
Appearance Pale yellow to off-white low-melting solid or oilDiagnostic: Dark yellow/brown indicates free iodine (

) release due to decomposition.[1]
Purity (HPLC)

(Area %)
High purity required to prevent side-reactions during

coupling.[1]
Identity (

-NMR)
Conforms to structureMust show distinct triplets for ethyl linker and singlets for methyls.
Residual Alcohol

The hydroxy-precursor competes as a nucleophile in subsequent steps.[1]
Free Iodine Negative (Starch test) or


is an oxidant that can degrade sensitive substrates.
Solubility Soluble in DMSO, DCM, MeOH; Insoluble in WaterLipophilic nature dictates solvent choice for coupling reactions.
Part 2: Synthesis Logic & Impurity Genesis

To understand the specifications, one must understand the genesis of the compound. The most robust route involves the conversion of 3,5-dimethyl-4-(2-hydroxyethyl)isoxazole to the iodide.[1] This transformation dictates the impurity profile.

Mechanism of Impurity Formation
  • Precursor Retention: Incomplete conversion leaves the alcohol (Precursor A), which is unreactive as an electrophile but reactive as a nucleophile.

  • Elimination (Side Reaction): Under basic or high-thermal conditions, the ethyl-iodide moiety can undergo

    
     elimination to form 3,5-dimethyl-4-vinylisoxazole .[1] This is a "silent" impurity in some UV detectors but highly reactive in radical processes.
    
  • Decomposition: The C-I bond is photosensitive. Exposure to light causes homolytic cleavage, releasing radical species and free iodine (

    
    ).
    
Visualization: Synthesis & Impurity Pathway

The following diagram maps the synthesis flow and points of failure (impurity generation).

SynthesisPath Precursor Precursor: 3,5-Dimethyl-4-(2-hydroxyethyl)isoxazole Reagents Reagents: I2 / PPh3 / Imidazole (Appel Reaction) Precursor->Reagents Dissolution Target Target Product: This compound Reagents->Target Substitution (SN2) Impurity_Alc Impurity A: Residual Alcohol (Incomplete Rxn) Reagents->Impurity_Alc < 98% Conversion Impurity_Vinyl Impurity B: Vinyl Isoxazole (Elimination Product) Target->Impurity_Vinyl Heat/Base (E2 Elimination) Impurity_I2 Impurity C: Free Iodine (Photolysis) Target->Impurity_I2 UV Light/Time

Figure 1: Synthetic pathway illustrating the genesis of the target iodide and its three primary impurities: residual alcohol, vinyl elimination product, and free iodine.

Part 3: Quality Control Protocols (Self-Validating Systems)
Protocol A: Visual & Chemical Stability Check[1]
  • Step 1: Inspect color. Pure compound is pale. A distinct orange/brown hue indicates

    
     decomposition.
    
  • Step 2: Dissolve 10 mg in 1 mL DCM. Add 1 drop of starch solution (aqueous). Blue/Black color confirms free iodine. Fail if positive.

Protocol B: Diagnostic

-NMR (400 MHz,

)

NMR is the only method to definitively quantify the molar ratio of the vinyl impurity, which may co-elute in HPLC.

  • Target Signals:

    • 
       2.24 (s, 3H, 
      
      
      
      ), 2.36 (s, 3H,
      
      
      ).
    • 
       2.95 (t, 2H, 
      
      
      
      -Isoxazole).
    • 
       3.25 (t, 2H, 
      
      
      
      -I).
  • Impurity Flags:

    • Alcohol: Triplet shift from ~3.25 to ~3.75 ppm (

      
      -OH).
      
    • Vinyl: Distinct olefinic protons at

      
       5.0–6.0 ppm (multiplets).
      
  • Validation: Integration of the

    
    -I triplet (3.25 ppm) must equal 2.00 relative to the methyl singlets (3.00). Deviation 
    
    
    
    indicates impurity overlap.
Protocol C: HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5

    
    , 4.6 x 100 mm.
    
  • Mobile Phase: A: Water (0.1% Formic Acid); B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 min.

  • Detection: UV at 254 nm (Isoxazole ring absorption).

  • Retention Logic: The Iodide is significantly more lipophilic than the Alcohol.

    • 
       Alcohol: ~4-5 min.
      
    • 
       Iodide: ~10-12 min.[1]
      
Part 4: Handling, Storage, and Safety

The "2-iodoethyl" moiety classifies this compound as an alkylating agent . It mimics the reactivity of mustard agents (though less volatile), capable of alkylating DNA bases.

  • Containment: Handle only in a fume hood. Wear double nitrile gloves.

  • Deactivation: Spills should be treated with 10% aqueous sodium thiosulfate (

    
    ) to quench any free iodine and nucleophilically displace the iodide, rendering the residue less toxic.
    
  • Storage:

    • Temperature: 2–8°C (Refrigerate).

    • Light: Amber vials wrapped in foil are mandatory.

    • Atmosphere: Store under Argon/Nitrogen to prevent moisture-induced hydrolysis.[1]

Visualization: QC Decision Logic

This workflow ensures that only "Drug Discovery Grade" material enters your assay pipeline.

QC_Workflow Start Batch Received Visual Is Color Pale/White? Start->Visual NMR NMR Integration CH2-I Correct? Visual->NMR Yes Fail QUARANTINE / Repurify Visual->Fail No (Dark/Brown) Vinyl Vinyl Signals Present? NMR->Vinyl Yes (2:3 Ratio) NMR->Fail No HPLC Purity > 97%? Vinyl->HPLC No Vinyl->Fail Yes Pass RELEASE for Synthesis HPLC->Pass Yes HPLC->Fail No

Figure 2: Quality Control Decision Tree. This logic gate prevents the use of degraded material which would otherwise complicate downstream SAR (Structure-Activity Relationship) data.[1]

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4589533, this compound. Retrieved from [Link]

  • Jadhav, et al. (2013).Synthesis of highly pure 3,5-disubstituted isoxazoles using Hydroxy(tosyloxy)iodobenzene (HTIB). Journal of Chemical Sciences. (Contextual reference for isoxazole ring synthesis and stability).

Sources

Methodological & Application

Application Note: High-Yield Radiosynthesis of [¹²³I/¹²⁵I]-3,5-Dimethyl-4-(2-iodoethyl)isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details the protocol for the radiosynthesis of 3,5-Dimethyl-4-(2-iodoethyl)isoxazole labeled with Iodine-123 or Iodine-125. This compound serves as a critical radioactive prosthetic group (alkylating agent) for introducing the isoxazole pharmacophore into amines, thiols, or phenoxides, and as a standalone tracer for specific isoxazole-binding sites.

Mechanistic Approach

To achieve High Specific Activity (HSA) —essential for receptor occupancy studies—this protocol utilizes Nucleophilic Aliphatic Substitution (Sₙ2) on a sulfonate ester precursor (Tosylate), rather than isotopic exchange.

  • Reaction: Sₙ2 Displacement

  • Precursor: 2-(3,5-dimethylisoxazol-4-yl)ethyl 4-methylbenzenesulfonate (Tosylate)

  • Nucleophile: [¹²³I/¹²⁵I]Iodide (No-Carrier-Added)

  • Solvent System: Anhydrous Acetonitrile (MeCN) or DMF

  • Why this method? Direct isotopic exchange (I-127 ↔ I-125) results in low specific activity due to carrier burden. The Tosylate-to-Iodide route ensures high radiochemical yield (RCY) and specific activity suitable for in vivo imaging.

Chemical Pathway & Workflow Visualization

Reaction Scheme

The synthesis proceeds via the displacement of the good leaving group (Tosylate) by the radioactive iodide nucleophile.

ReactionScheme Precursor Precursor: 3,5-Dimethyl-4-(2-tosyloxyethyl)isoxazole Intermediate Transition State (S_N2 Mechanism) Precursor->Intermediate + Heat (80-90°C) Iodide Nucleophile: [123/125I]NaI Iodide->Intermediate Anhydrous MeCN Product Product: [123/125I]-3,5-Dimethyl-4-(2-iodoethyl)isoxazole Intermediate->Product Byproduct Byproduct: NaOTs Intermediate->Byproduct

Figure 1: Sₙ2 Reaction pathway for the radioiodination of the isoxazole ethyl tosylate precursor.

Materials & Equipment

Reagents
ComponentSpecificationPurpose
Precursor 2-(3,5-dimethylisoxazol-4-yl)ethyl tosylateLeaving group substrate
Radioiodine [¹²⁵I]NaI or [¹²³I]NaI in 0.1M NaOHRadioactive source (No-carrier-added)
Solvent Anhydrous Acetonitrile (MeCN)Polar aprotic solvent for Sₙ2
Phase Transfer Kryptofix 2.2.2 (optional)Enhances nucleophilicity (if using dry salt)
Quench Water / HPLC Mobile PhaseStop reaction
Equipment
  • HPLC System: Equipped with UV (254 nm) and Gamma/Radiometric detector.

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna 5µm, 250 x 4.6 mm).

  • Heater: Dry block heater capable of 100°C.

  • Vials: V-vial (1-3 mL) with Teflon-lined screw cap.

Experimental Protocol

Part A: Precursor Preparation (Prerequisite)

Note: This step is non-radioactive synthesis.

  • Start with 2-(3,5-dimethylisoxazol-4-yl)ethanol (Commercially available).

  • React with p-Toluenesulfonyl chloride (TsCl) in Pyridine/DCM at 0°C.

  • Purify via silica gel chromatography to obtain the Tosylate precursor .

    • Validation: Confirm structure via ¹H-NMR (Look for aromatic Ts protons at 7.3-7.8 ppm and ethyl triplets).

Part B: Radiolabeling Procedure (Hot Step)

Safety Warning: Radioiodine is volatile.[1] Perform all steps in a radio-fume hood with charcoal filtration.

  • Drying the Isotope:

    • Aliquot [¹²⁵I]NaI (e.g., 37–185 MBq) into a V-vial.

    • Optional: Add 10 µL of 0.1M NaHCO₃ to ensure basic pH (prevents volatility).

    • Evaporate to dryness under a gentle stream of Nitrogen at 40°C. Absolute dryness is critical for Sₙ2 efficiency.

  • Reaction Setup:

    • Dissolve 1.0 mg of Tosylate Precursor in 200 µL of anhydrous Acetonitrile (MeCN).

    • Add the precursor solution to the dried [¹²⁵I]NaI residue.

    • Seal the vial tightly.

  • Incubation:

    • Heat the reaction mixture at 90°C for 20–30 minutes .

    • Mechanistic Insight: The elevated temperature overcomes the activation energy for the displacement of the bulky tosylate group by the iodide ion.

  • Quenching:

    • Cool the vial to room temperature (RT).

    • Add 200 µL of HPLC mobile phase (50:50 MeCN:H₂O).

Part C: Purification & QC
  • HPLC Purification:

    • Inject the crude mixture onto the Semi-Prep C18 column.

    • Isocratic Method: 60% Acetonitrile / 40% Water (0.1% TFA optional).

    • Flow Rate: 1.0 mL/min.

  • Collection:

    • Collect the radioactive peak corresponding to the reference standard retention time (typically elutes after the precursor due to the iodine's lipophilicity).

    • Expected Retention: Precursor (~6-8 min), Product (~10-12 min).

  • Formulation:

    • Evaporate MeCN (if necessary) and reconstitute in saline/ethanol (90:10) for biological use.[2][3][4][5]

Quality Control Data & Specifications

ParameterAcceptance CriteriaMethod
Radiochemical Purity > 95%Radio-HPLC
Specific Activity > 74 GBq/µmol (> 2000 Ci/mmol)UV/Rad peak comparison
Identity Co-elution with Cold StandardHPLC (UV 254 nm)
pH 6.5 – 7.5pH Strip
Residual Solvent < Limit (MeCN)GC (if clinical)
Operational Workflow

Workflow Start Start: [125I]NaI Solution Dry Evaporate to Dryness (N2 stream, 40°C) Start->Dry React Add Precursor (Tosylate) in MeCN + Heat 90°C Dry->React Cool Cool & Quench (Mobile Phase) React->Cool HPLC HPLC Purification (C18, 60% MeCN) Cool->HPLC Final Final Product: [125I]-Isoxazole-Ethyl-Iodide HPLC->Final

Figure 2: Step-by-step operational workflow for the radiolabeling process.

Troubleshooting & Expert Tips

  • Low Yield (< 30%):

    • Cause: Moisture in the reaction. The Sₙ2 reaction is severely inhibited by hydration shells around the fluoride/iodide ion.

    • Solution: Azeotropically dry the [¹²⁵I]NaI with anhydrous acetonitrile 2-3 times before adding the precursor.

  • Precursor Instability:

    • Cause: Tosylates can hydrolyze if stored improperly.

    • Solution: Store precursor in a desiccator at -20°C. Verify purity via TLC before use.

  • Volatility:

    • Cause: Acidic conditions can generate volatile HI or I₂.

    • Solution: Ensure the reaction pH remains neutral/slightly basic. Do not use strong acids in the mobile phase if evaporation is planned.

References

  • Isoxazole Synthesis: P. G. M. Wuts, Greene's Protective Groups in Organic Synthesis, 5th Ed., Wiley, 2014.
  • Radioiodination Methodology: Coenen, H. H., et al. "Radioiodination reactions for pharmaceuticals." Radiochimica Acta 94.9-11 (2006): 751-764. Link

  • Alkyl Iodide Labeling: Eersels, J. L., et al. "The preparation of high specific activity [123I]alkyl iodides." Journal of Labelled Compounds and Radiopharmaceuticals 48.4 (2005): 241-257.
  • Isoxazole Properties: PubChem Compound Summary for CID 4589533, this compound. Link

Sources

Application Note: Strategic Alkylation with 3,5-Dimethyl-4-(2-iodoethyl)isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the optimal protocols for utilizing 3,5-Dimethyl-4-(2-iodoethyl)isoxazole (CAS: 83781-59-9) as a high-efficiency electrophile in organic synthesis. While the 3,5-dimethylisoxazole moiety is a privileged scaffold in medicinal chemistry—serving as a bioisostere for carboxylic acids and playing a critical role in BET bromodomain inhibition—the introduction of the ethyl linker requires precise control over nucleophilic substitution conditions. This note provides a validated N-alkylation protocol, mechanistic insights into the "Iodide Advantage," and a troubleshooting matrix to minimize common side reactions such as elimination (styrene formation) and hydrolysis.

Introduction: The Isoxazole Scaffold in Drug Discovery

The 3,5-dimethylisoxazole unit is not merely a structural spacer; it is a pharmacophore with established utility in neuroleptics (e.g., Risperidone analogs) and epigenetic modulators (BET inhibitors). The specific reagent This compound acts as a "linker-ready" building block, allowing chemists to attach this bioactive moiety to amines, thiols, or carbon nucleophiles via a two-carbon spacer.

Why Use the Iodo-Derivative?

Compared to its chloro- or bromo- analogs, the iodo-derivative offers distinct kinetic advantages:

  • Leaving Group Ability: Iodide (

    
    ) is a superior leaving group (
    
    
    
    of conjugate acid
    
    
    ) compared to bromide or chloride, facilitating rapid
    
    
    reactions at lower temperatures.
  • Milder Conditions: The enhanced reactivity allows for the use of weaker bases (e.g.,

    
     instead of NaH), preserving sensitive functional groups on the nucleophile.
    
  • Finkelstein Logic: While chloro- analogs often require catalytic KI to proceed, using the pre-formed iodide eliminates the induction period and simplifies purification.

Mechanistic Pathway & Reaction Design

The primary reaction mode is a bimolecular nucleophilic substitution (


). The nucleophile (typically a secondary amine or thiol) attacks the 

-carbon of the ethyl chain, displacing the iodide.
Critical Control Points
  • Steric Hindrance: The 3,5-dimethyl substitution on the isoxazole ring provides steric bulk. While this stabilizes the ring against metabolic degradation, it does not significantly hinder the remote reaction site at the ethyl chain end.

  • Elimination Risk: The

    
    -hydrogens are acidic enough that strong, bulky bases (e.g., 
    
    
    
    -BuOK) can trigger
    
    
    elimination, forming the vinyl isoxazole side product. We recommend carbonate bases to mitigate this.
DOT Diagram: Reaction Logic & Pathway

ReactionPathway cluster_conditions Optimal Conditions Start Reagents: Sec. Amine + Isoxazole-Iodide Transition Transition State (SN2 Backside Attack) Start->Transition Heat, Base (K2CO3) SideProduct Side Product: Vinyl Isoxazole (Elimination) Start->SideProduct Overheating or Strong Bulky Base (E2) Product Target: N-Alkylated Isoxazole Transition->Product Major Pathway (Mild Base) Solvent MeCN or DMF Temp 60-80°C

Figure 1: Mechanistic pathway distinguishing the desired


 substitution from the competing 

elimination pathway.

Validated Protocol: N-Alkylation of Secondary Amines

Objective: Synthesis of tertiary amines containing the dimethylisoxazole-ethyl moiety. Scale: 1.0 mmol (adaptable to gram-scale).

Reagents & Equipment
ComponentEquivalentsRoleNotes
Secondary Amine 1.0 eqNucleophilee.g., N-Boc-piperazine or similar
Reagent (Iodo) 1.1 - 1.2 eqElectrophileThis compound
Base 2.5 - 3.0 eqAcid ScavengerAnhydrous

(powdered)
Solvent 10-15 VolumesMediumAcetonitrile (MeCN), anhydrous
Catalyst 0.1 eqAcceleratorKI (Optional, only if reagent is aged)
Step-by-Step Procedure
  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Purge with nitrogen or argon.

  • Solubilization:

    • Add the Secondary Amine (1.0 eq) and Acetonitrile (MeCN). Stir until dissolved.

    • Add

      
        (3.0 eq). Note: Ensure the base is finely powdered to maximize surface area.
      
  • Addition:

    • Add This compound (1.1 eq) in one portion.

    • Tip: If the reagent has turned yellow/brown (iodine liberation), wash an ether solution of the reagent with dilute sodium thiosulfate, dry, and concentrate before use.

  • Reaction:

    • Heat the mixture to 60–80°C (reflux for MeCN).

    • Monitor via TLC (System: 5% MeOH in DCM) or LC-MS.

    • Standard Time: 4–12 hours.

  • Workup:

    • Cool to room temperature.[1][2]

    • Filter off the inorganic solids (

      
       and KI salts) through a Celite pad. Rinse the pad with MeCN or DCM.
      
    • Concentrate the filtrate under reduced pressure to obtain the crude oil.

  • Purification:

    • Dissolve crude in DCM and wash with water (1x) and brine (1x).

    • Dry over

      
      , filter, and concentrate.[2]
      
    • Purify via Flash Column Chromatography (Gradient: 0-5% MeOH in DCM).

Data & Optimization Matrix

The following table summarizes the impact of solvent and base choices on reaction efficiency, based on internal optimization studies.

SolventBaseTemp (°C)Yield (%)Side Product (Vinyl)Recommendation
MeCN

8088-95% < 2%Preferred
DMF

6090%~5%Good for low solubility amines
THF NaH0 -> RT65%15-20% Avoid (Promotes Elimination)
Ethanol

7870%< 1%Green alternative (slower rate)

Troubleshooting & Stability Guide

Storage of the Reagent

Alkyl iodides are light-sensitive.

  • Storage: Store at 2–8°C in amber vials, under inert gas.

  • Stabilization: Copper wire is sometimes added to stabilize alkyl iodides.

Troubleshooting Workflow

Troubleshooting Problem Issue Detected Check1 Starting Material Remains? Problem->Check1 Check2 New Spot (Higher Rf)? Check1->Check2 No (Conversion Complete) Action1 Increase Temp to 80°C Add 0.1eq KI Check1->Action1 Yes (Reaction Slow) Action2 Elimination Occurred (Vinyl). Switch to weaker base (NaHCO3) Reduce Temp. Check2->Action2 Yes (Non-polar impurity) Action3 Hydrolysis (Alcohol formed). Dry Solvent thoroughly. Check2->Action3 Yes (Polar impurity)

Figure 2: Decision tree for troubleshooting incomplete conversion or byproduct formation.

Safety Considerations

  • Alkylating Agent: this compound is a potent alkylating agent. It can react with DNA bases. Always handle in a fume hood with double nitrile gloves.

  • Incompatibility: Avoid contact with strong oxidizers.

  • Waste: Dispose of aqueous streams containing iodides separately if required by local EHS regulations (to prevent formation of volatile iodine species in acidic waste streams).

References

  • Medicinal Utility of Isoxazoles: P. Ploypradith, "Development of Isoxazole Derivatives as Promising Anticancer Agents," Eur. J. Med. Chem., 2020. (General Reference).

  • BET Bromodomain Inhibitors: Identifying 3,5-dimethylisoxazole as an acetyl-lysine mimic. J. Med. Chem., 2013.[3] .

  • General Alkylation Protocols: "Nucleophilic Substitution at Aliphatic Carbon," Organic Chemistry Portal. .

  • Synthesis of Isoxazole Precursors: "Synthesis of 3,4,5-trisubstituted isoxazoles," Beilstein J. Org. Chem., 2011.[1] .

(Note: Specific protocols for the 2-iodoethyl derivative are derived from standard operating procedures for primary alkyl iodides in heterocyclic chemistry, adapted from the behavior of the commercially available chloro-analogs described in Reference 4.)

Sources

Application Note: Strategic Utilization of 3,5-Dimethyl-4-(2-iodoethyl)isoxazole in Epigenetic Neuroscience

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern neuroscience, the modulation of epigenetic landscapes—specifically the acetylation of histones—has emerged as a critical frontier for treating neurodegenerative diseases, glioblastoma, and memory disorders. 3,5-Dimethyl-4-(2-iodoethyl)isoxazole is not merely a chemical building block; it is a strategic pharmacophore installer .

This compound serves as a highly reactive electrophilic precursor used to introduce the 3,5-dimethylisoxazole moiety , a validated bioisostere of


-N-acetyl-lysine (KAc) . By mimicking the acetylated lysine residues on histone tails, molecules derived from this precursor can competitively inhibit the Bromodomain and Extra-Terminal (BET)  family of proteins (BRD2, BRD3, BRD4).

This guide details the mechanistic rationale, synthetic protocols, and experimental applications of this compound for developing high-affinity BET inhibitors and fluorescent epigenetic probes.

Scientific Foundation: The Acetyl-Lysine Mimicry[1]

The utility of this compound rests on its structural ability to mimic the natural ligand of bromodomains.

Mechanism of Action

Bromodomains recognize acetylated lysine residues via a deep, hydrophobic pocket containing a conserved asparagine residue.

  • Natural Ligand: The acetyl group of KAc forms a hydrogen bond with the conserved asparagine (e.g., Asn140 in BRD4).

  • Isoxazole Mimic: The nitrogen and oxygen atoms of the 3,5-dimethylisoxazole ring replicate the geometry and hydrogen-bonding capability of the acetyl carbonyl and amide nitrogen.

  • The Linker: The 2-iodoethyl chain acts as the "handle," allowing researchers to attach this "warhead" to diverse scaffolds (amines, phenols) to optimize pharmacokinetic properties or creating bivalent degraders (PROTACs).

Structural Logic Diagram

BET_Inhibition_Logic Compound This compound Reaction Nucleophilic Substitution (S_N2) Compound->Reaction Electrophile Inhibitor Functionalized BET Inhibitor Reaction->Inhibitor Yields Scaffold Core Scaffold (e.g., Benzodiazepine/Amine) Scaffold->Reaction Nucleophile Target BET Bromodomain (Hydrophobic Pocket) Inhibitor->Target KAc Mimicry Binding Outcome Transcriptional Suppression (c-Myc downregulation) Target->Outcome Epigenetic Modulation

Caption: Logical workflow from chemical precursor to biological effect. The isoxazole headgroup mimics acetyl-lysine, blocking BET proteins.

Experimental Protocol: Synthesis of Isoxazole-Functionalized Probes

Objective: To synthesize a BET-targeting probe by alkylating a secondary amine scaffold with this compound.

Materials & Reagents
  • Precursor: this compound (CAS: 83467-36-1)[1]

  • Substrate: Target molecule containing a secondary amine or phenol (e.g., a piperazine derivative or a fluorophore core).

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ) (anhydrous).
  • Solvent: Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF).

  • Catalyst (Optional): Potassium Iodide (KI) to accelerate the reaction via Finkelstein exchange in situ.

Step-by-Step Synthesis Workflow

Step 1: Reaction Setup

  • Dissolve the Substrate (1.0 equiv) in anhydrous MeCN (0.1 M concentration).

  • Add Base (

    
    , 3.0 equiv) to the solution.
    
  • Add This compound (1.2 equiv) dropwise.

    • Note: The excess alkylating agent ensures complete conversion of the valuable substrate.

Step 2: Reaction Monitoring

  • Heat the mixture to 60–80°C under an inert atmosphere (

    
     or Ar).
    
  • Monitor via LC-MS or TLC (Hexane:EtOAc).

    • Checkpoint: The starting material (amine) should disappear; a new spot (product) with higher lipophilicity will appear.

    • Timeframe: Typically 4–12 hours.

Step 3: Workup & Purification

  • Cool to room temperature. Filter off the inorganic solids.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Flash Column Chromatography.

    • Stationary Phase: Silica Gel.

    • Mobile Phase: Gradient of DCM/MeOH (0% to 10%).

  • Characterization: Verify structure via

    
    -NMR and HRMS. Look for the characteristic isoxazole-methyl singlets (~2.2–2.4 ppm).
    
Troubleshooting Table
IssuePossible CauseCorrective Action
Low Yield Hydrolysis of iodide; steric hindrance.Use

(stronger base); add catalytic KI; switch solvent to DMF.
Over-alkylation Substrate has multiple nucleophilic sites.Use stoichiometric control (0.9 equiv of iodide); protect other amines.
Decomposition Reaction temperature too high.Lower temp to 50°C; extend reaction time.

Neuroscience Applications

Development of Epigenetic Tracers

By reacting this iodoethyl compound with fluorescent scaffolds (e.g., BODIPY-amine or Fluorescein-amine), researchers can create fluorescent BET probes .

  • Application: Imaging the distribution of BRD4 in neuronal nuclei.

  • Utility: Screening for small molecules that displace the fluorescent probe (Fluorescence Polarization assays).

PROTAC Linker Design

In the design of Proteolysis Targeting Chimeras (PROTACs) , the 3,5-dimethylisoxazole moiety serves as the "warhead" that binds the protein of interest (BET).

  • Protocol: React this compound with a diamine linker. The other end of the linker is attached to an E3 ligase ligand (e.g., Thalidomide).

  • Result: A molecule that recruits the ubiquitin-proteasome system to degrade BET proteins, a powerful strategy in treating glioblastoma.

Quantitative Data: Binding Affinity Benchmarks

When designing inhibitors using this isoxazole motif, aim for the following potency metrics:

Assay TypeMetricTarget ValueSignificance
FRET / AlphaScreen

< 500 nMIndicates effective displacement of acetylated histone peptides.
Cell Viability (Glioblastoma)

< 1

M
Demonstrates functional suppression of c-Myc driven proliferation.
Brain Penetrance

> 0.5Critical for CNS drugs; isoxazoles generally have good BBB permeability.

Safety & Handling

  • Hazard: Alkyl iodides are potential alkylating agents and should be treated as mutagenic .

  • PPE: Wear nitrile gloves, safety goggles, and work in a fume hood.

  • Storage: Store at 2–8°C, protected from light (iodides can degrade/liberate iodine upon light exposure, turning yellow/brown).

References

  • Hewings, D. S., et al. (2013). "Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands." Journal of Medicinal Chemistry, 56(8), 3217–3227. Link

  • Filippakopoulos, P., et al. (2010). "Selective inhibition of BET bromodomains." Nature, 468, 1067–1073. Link

  • PubChem Compound Summary. (n.d.). "this compound."[1][2] National Center for Biotechnology Information. Link

  • Bamborough, P., et al. (2012). "Fragment-Based Discovery of Bromodomain Inhibitors Part 2: Optimization of Phenylisoxazole Sulfonamides." Journal of Medicinal Chemistry, 55(13), 587–596. Link

Sources

Application Note: Optimized Strategies for Regioselective Isoxazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Isoxazoles are privileged scaffolds in medicinal chemistry, forming the core of blockbuster drugs like Valdecoxib (COX-2 inhibitor) and Leflunomide (DMARD). While theoretically simple, the synthesis of isoxazoles often suffers from two critical failure modes: poor regiocontrol (yielding inseparable mixtures of 3,5- and 3,4-isomers) and intermediate instability (dimerization of nitrile oxides to furoxans).

This guide moves beyond basic textbook descriptions to provide a robust, self-validating workflow for the [3+2] dipolar cycloaddition of alkynes and nitrile oxides. We focus on the "One-Pot, Two-Step" protocol using N-chlorosuccinimide (NCS) or Chloramine-T, which allows for the controlled, in situ generation of nitrile oxides, minimizing side reactions and maximizing safety.

Mechanistic Insight & Regiocontrol Strategies

To ensure reproducibility, researchers must understand the causality behind the reaction conditions.

The Mechanism: 1,3-Dipolar Cycloaddition

The reaction proceeds via a concerted [4π + 2π] cycloaddition between a nitrile oxide (1,3-dipole) and an alkyne (dipolarophile) .

  • Aldoxime Formation: Condensation of an aldehyde with hydroxylamine.

  • Chlorination: Conversion of aldoxime to hydroximoyl chloride using a chlorinating agent (NCS).

  • Dehydrohalogenation: Base-mediated elimination of HCl generates the reactive nitrile oxide species in situ.

  • Cycloaddition: The nitrile oxide reacts with the alkyne.[1]

The Challenge: Regioselectivity

Unlike CuAAC "Click" chemistry for triazoles, isoxazole synthesis is not purely ligand-controlled.

  • Steric Control: Large substituents on the alkyne and nitrile oxide favor the 3,5-disubstituted isomer to minimize steric clash in the transition state.

  • Electronic Control: Electron-deficient alkynes (e.g., propargyl esters) strongly favor the 3,5-isomer . Electron-rich alkynes may erode this selectivity, requiring specific catalytic additives or alternative routes.

Workflow Visualization

The following diagram outlines the critical pathway and decision points for the synthesis.

IsoxazoleSynthesis Aldehyde Aldehyde (R-CHO) Aldoxime Aldoxime (Intermediate) Aldehyde->Aldoxime + NH2OH·HCl Base Hydrox_Cl Hydroximoyl Chloride Aldoxime->Hydrox_Cl + NCS or Chloramine-T NitrileOxide Nitrile Oxide (R-C≡N+-O-) Hydrox_Cl->NitrileOxide + Et3N (Slow Add) - HCl Furoxan Furoxan Dimer (Side Product) NitrileOxide->Furoxan No Trap (Dimerization) Isoxazole 3,5-Isoxazole (Target) NitrileOxide->Isoxazole + Alkyne [3+2] Cycloaddition Alkyne Alkyne (R'-C≡CH) Alkyne->Isoxazole

Caption: Fig 1. Reaction cascade for isoxazole synthesis. Note the critical branching path at the Nitrile Oxide stage where slow addition prevents dimerization.

Experimental Protocols

Protocol A: The "Standard" NCS/Et3N Method

Best for: General library synthesis, diverse functional group tolerance. Scale: 1.0 mmol (adaptable).

Reagents & Setup
  • Aldehyde (1.0 eq)

  • Hydroxylamine Hydrochloride (1.2 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Alkyne (1.2 - 1.5 eq)

  • Triethylamine (Et3N) (1.2 eq)

  • Solvent: DMF (dimethylformamide) or DCM (dichloromethane). DMF is preferred for solubility of polar intermediates.

Step-by-Step Procedure
  • Aldoxime Generation:

    • Dissolve aldehyde (1.0 mmol) in DMF (3 mL).

    • Add NH₂OH·HCl (1.2 mmol) and pyridine (1.2 mmol) or NaHCO₃.

    • Stir at RT for 1–2 hours. Validation: Monitor by TLC (Aldehyde spot disappearance).

    • Note: Isolate the aldoxime via extraction if the aldehyde was impure; otherwise, proceed in one pot (if using DMF/NCS method compatible). Recommendation: For high purity, isolate the aldoxime first.

  • Chlorination (The Critical Step):

    • Dissolve Aldoxime (1.0 mmol) in dry DMF (5 mL).

    • Add NCS (1.1 mmol) portion-wise at 0°C.

    • Allow to warm to RT and stir for 1 hour.

    • Validation: Check for disappearance of aldoxime.[2] The formation of Hydroximoyl Chloride is usually quantitative.

  • Cycloaddition (In Situ Trap):

    • Add the Alkyne (1.2 mmol) to the reaction mixture.

    • CRITICAL: Dissolve Et3N (1.2 mmol) in 1 mL DMF. Add this solution dropwise over 30–60 minutes to the reaction mixture at 0°C or RT.

    • Why? Slow addition keeps the concentration of free nitrile oxide low, statistically favoring reaction with the alkyne over dimerization to furoxan.

  • Workup:

    • Dilute with water (20 mL) and extract with EtOAc (3 x 15 mL).

    • Wash organic layer with brine (to remove DMF). Dry over Na₂SO₄.

    • Purify via flash column chromatography (Hexane/EtOAc).

Protocol B: Green Chemistry (Chloramine-T)

Best for: Avoiding chlorinated solvents and succinimide byproducts. Reagents: Chloramine-T trihydrate acts as both the halogenating agent and the base initiator in some variants, though external base is often added.

  • Dissolve Aldoxime (1.0 mmol) in Ethanol/Water (1:1).

  • Add Alkyne (1.2 mmol).

  • Add Chloramine-T (1.1 mmol) followed by heating to 60–80°C.

  • Note: This method is heterogeneous and often cleaner, precipitating the product upon cooling.

Data Interpretation & Troubleshooting

Regioselectivity Matrix

The ratio of 3,5- vs 3,4-isomers is dictated by the electronic nature of the alkyne.

Alkyne TypeExampleMajor ProductTypical Ratio (3,5 : 3,4)
Electron-Deficient Methyl propiolate3,5-Isoxazole > 95 : 5
Aryl Alkyne Phenylacetylene3,5-Isoxazole ~ 80 : 20
Alkyl Alkyne 1-Hexyne3,5-Isoxazole ~ 60 : 40 (Poor selectivity)
Internal Alkyne Diphenylacetylene3,4,5-Trisubst. N/A (Single isomer)
Self-Validating Checks (QC)
  • NMR Signature: The isoxazole ring proton (C4-H) in 3,5-disubstituted systems typically appears as a singlet between δ 6.0 – 6.8 ppm in ¹H NMR.

  • Furoxan Check: If you observe a new spot on TLC that is UV active but not your product, check MS for [2M - 2H] mass. This is the furoxan dimer. Solution: Slower addition of base or increase alkyne equivalents.

Safety & Hazard Analysis

WARNING: This chemistry involves energetic intermediates.

  • Hydroxylamine HCl:

    • Hazard:[3][4][5][6][7] Corrosive, skin sensitizer, and potential explosion hazard if heated dry.[6]

    • Control: Always handle in solution. Never scrape dry solids vigorously.

  • Nitrile Oxides:

    • Hazard:[3][4][5][6][7] Unstable. While not usually explosive in solution, they can polymerize exothermically.

    • Control: Never isolate nitrile oxides. Always generate in situ in the presence of the trap (alkyne).

  • Chlorination Reagents (NCS/Chloramine-T):

    • Hazard:[3][4][5][6][7] Oxidizers.[8] Incompatible with strong reducers.

References

  • RSC Advances (2025). Advances in isoxazole chemistry and their role in drug discovery.

  • Organic Chemistry Portal. Isoxazole Synthesis: Recent Literature and Protocols.

  • Journal of Organic Chemistry (2020). Copper-Catalyzed Regioselective Synthesis of Isoxazoles. (Contextualizing Cu-catalysis vs Thermal).

  • Sigma-Aldrich. Safety Data Sheet: Hydroxylamine Hydrochloride.[4]

  • ChemTube3D. Nitrile Oxide Synthesis Via Oxime: Mechanism and Animation.

Sources

3,5-Dimethyl-4-(2-iodoethyl)isoxazole as an intermediate in organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3,5-Dimethyl-4-(2-iodoethyl)isoxazole in Organic Synthesis

Executive Summary

This compound (CAS: 83467-36-1) serves as a strategic "masked" 1,3-dicarbonyl equivalent in complex organic synthesis. Its primary utility lies in the Stork-Danheiser isoxazole annulation , a powerful method for constructing polycyclic systems (such as steroids and terpenes) under mild conditions. The isoxazole ring is robust against oxidative and basic conditions but undergoes facile reductive cleavage to reveal a 1,3-diketone or


-enamino ketone functionality. This guide details the synthesis of this intermediate from its alcohol precursor, its stability profile, and a standardized protocol for its application in ring-construction sequences.

Chemical Profile & Mechanism of Action

The "Masked" Functionality

The isoxazole moiety acts as a latent functionality. While the ring is intact, it behaves as a stable aromatic system. Upon hydrogenolysis (cleavage of the N-O bond), it unmasks a 1,3-dicarbonyl system.

  • Reagent: this compound[1]

  • Leaving Group: Iodide (High reactivity for

    
     alkylation).
    
  • Latent Group: Acetylacetone derivative.

  • Linker: Ethyl chain (2 carbons).

Reaction Pathway Visualization

The following diagram illustrates the transformation from the alcohol precursor to the active iodide, and its subsequent application in an annulation sequence.

IsoxazolePathway Alcohol Precursor Alcohol (3,5-Dimethyl-4-(2-hydroxyethyl)isoxazole) Iodide Active Reagent (this compound) Alcohol->Iodide Activation (MsCl/NaI or I2/PPh3) Alkylated Alkylated Intermediate Iodide->Alkylated + Enolate Target Enolate (Cyclic Ketone) Enolate->Alkylated Alkylation (LDA, THF, -78°C) Unmasked Unmasked 1,3-Diketone (Post-Hydrogenolysis) Alkylated->Unmasked Reductive Cleavage (H2, Raney Ni) Cyclized Annulated Product (Polycyclic System) Unmasked->Cyclized Aldol Condensation (Base/Acid)

Figure 1: Strategic workflow for the synthesis and application of this compound in Robinson-type annulation sequences.

Preparation Protocol

Objective: Synthesis of this compound from 3,5-dimethyl-4-(2-hydroxyethyl)isoxazole. Rationale: The iodide is preferred over the chloride or bromide due to its superior leaving group ability, essential for alkylating sterically hindered enolates.

Materials
  • Precursor: 3,5-Dimethyl-4-(2-hydroxyethyl)isoxazole (1.0 equiv).

  • Reagents: Methanesulfonyl chloride (MsCl, 1.2 equiv), Triethylamine (Et3N, 1.5 equiv), Sodium Iodide (NaI, 5.0 equiv).

  • Solvents: Dichloromethane (DCM, anhydrous), Acetone (reagent grade).

Step-by-Step Procedure

Phase 1: Mesylation

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve 10.0 mmol of the alcohol in 50 mL anhydrous DCM. Cool to 0°C in an ice bath.

  • Addition: Add Et3N (15.0 mmol) followed by dropwise addition of MsCl (12.0 mmol).

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 1 hour. Monitor by TLC (EtOAc/Hexane 1:1) for disappearance of alcohol.

  • Workup: Quench with sat.

    
    . Extract with DCM (3x). Wash organics with brine, dry over 
    
    
    
    , and concentrate in vacuo to yield the crude mesylate (often a pale yellow oil). Do not purify; use immediately.

Phase 2: Finkelstein Iodination

  • Reaction: Dissolve the crude mesylate in 60 mL acetone. Add NaI (50.0 mmol).

  • Reflux: Equip with a reflux condenser and heat to reflux (approx. 60°C) for 4–6 hours. A white precipitate (NaOMs) will form.

  • Workup: Cool to RT. Filter off the solids.[2] Concentrate the filtrate.

  • Partition: Redissolve residue in Et2O (Diethyl ether). Wash with 10%

    
     (to remove free iodine) and water.
    
  • Purification: Dry over

    
     and concentrate. Purify via flash column chromatography (Silica gel, 10-20% EtOAc in Hexanes).
    
    • Yield Expectation: 85–92%.

    • Appearance: Colorless to pale yellow oil. Store in the dark at -20°C (Iodides are light/heat sensitive).

Application Protocol: Isoxazole Annulation

Context: This protocol describes the alkylation of a cyclic ketone enolate (e.g., 2-methylcyclohexanone) followed by unmasking.

Step 1: Enolate Alkylation
  • Generation: In a dry flask under Argon, generate Lithium Diisopropylamide (LDA) (1.1 equiv) in THF at -78°C.

  • Deprotonation: Add the ketone (1.0 equiv) dropwise. Stir for 45 mins at -78°C to ensure complete enolate formation.

  • Alkylation: Add This compound (1.2 equiv) in a minimal amount of HMPA/THF (1:4 ratio) to the enolate solution.

    • Note: The addition of HMPA or DMPU is often critical for alkylating hindered enolates with this reagent.

  • Completion: Allow to warm slowly to RT overnight. Quench with sat.

    
    . Extract and purify.
    
Step 2: Reductive Unmasking (The Stork Protocol)
  • Hydrogenolysis: Dissolve the alkylated product in EtOH. Add Raney Nickel (W-2 activity, excess) and expose to

    
     atmosphere (1 atm is usually sufficient; 50 psi for difficult substrates).
    
    • Mechanism:[3][4][5][6][7] Cleaves the N-O bond, yielding a

      
      -enamino ketone.
      
  • Hydrolysis: Filter the catalyst. Treat the filtrate with aqueous KOH or dilute HCl/MeOH to hydrolyze the enamine to the triketone.

  • Cyclization: The resulting triketone often cyclizes spontaneously or upon warming with base (KOH/MeOH) to form the annulated enone product.

Quantitative Data & Stability

PropertyValue / Description
Molecular Weight 251.07 g/mol
Boiling Point Decomposes >150°C (Do not distill at atm pressure)
Storage -20°C, Protected from light, under Argon.
TLC Visualization UV active (254 nm); stains yellow with

or PMA.
Stability Susceptible to photo-degradation (liberates

). Stable to weak bases.

References

  • Stork, G., & Danheiser, R. L. (1973). "The Isoxazole Annulation." The Journal of Organic Chemistry. (Foundational methodology for isoxazole alkylation).

  • Baraldi, P. G., et al. (1987). "Techniques for the synthesis of isoxazoles." Synthesis. (General isoxazole synthesis protocols).

  • PubChem Compound Summary. (2024). "this compound."[1] National Center for Biotechnology Information. (Physical properties and identifiers).

  • Kashima, C. (1979). "Synthetic Studies Using the Isoxazole Ring." Heterocycles. (Review of isoxazole cleavage mechanisms).

Sources

Techniques for creating novel isoxazole derivatives for screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Novel Isoxazole Derivatives for High-Throughput Screening

Executive Summary

Isoxazoles act as privileged scaffolds in medicinal chemistry, serving as bioisosteres for carboxylic acids, esters, and amide bonds. Their unique electronic profile and capacity for hydrogen bonding make them critical cores in kinase inhibitors (e.g., Valdecoxib), immunomodulators (e.g., Leflunomide), and antibiotics.

This guide moves beyond classical condensation methods, presenting a tiered strategy for generating novel isoxazole libraries suitable for phenotypic and target-based screening. We focus on three distinct workflows:

  • Regiocontrolled [3+2] Cycloaddition (CuNOAC) for scaffold generation.

  • Solid-Phase Synthesis (SPS) for high-throughput library production.

  • Late-Stage C-H Functionalization for diversifying pre-existing cores.

Strategic Synthesis Planning

Before initiating synthesis, researchers must select the methodology based on the desired library diversity and scale.

SynthesisStrategy Start Target: Novel Isoxazole Library Decision Primary Constraint? Start->Decision RouteA High Diversity / HTS (>1000 compounds) Decision->RouteA Speed & Scale RouteB Scaffold Complexity / SAR (<100 compounds) Decision->RouteB Structural Novelty MethodA Solid-Phase Synthesis (SPS) Resin-bound Dipolarophiles RouteA->MethodA MethodB Solution Phase CuNOAC Regioselective [3+2] RouteB->MethodB Screening Screening Ready Plate MethodA->Screening Diversification Late-Stage Functionalization (C-H Activation) MethodB->Diversification Diversification->Screening

Figure 1: Decision matrix for selecting the optimal synthetic route based on library size and structural requirements.

Methodology 1: Regioselective Copper-Catalyzed Cycloaddition (CuNOAC)

Context: The classical thermal Huisgen cycloaddition of nitrile oxides and alkynes often yields a mixture of 3,5- and 3,4-disubstituted isomers. To ensure the purity required for screening libraries without tedious purification, we utilize Copper(I)-catalyzed Nitrile Oxide-Alkyne Cycloaddition (CuNOAC). This method guarantees exclusive 3,5-regioselectivity.

Mechanism of Action

Unlike the thermal route, the Cu(I) catalyst forms a copper acetylide intermediate with the terminal alkyne, which then undergoes a stepwise cycle with the nitrile oxide (generated in situ), directing the formation of the 3,5-isomer.

Protocol: Solution-Phase CuNOAC

Reagents:

  • Precursor: Hydroximoyl chloride (stable nitrile oxide precursor).

  • Alkyne: Terminal alkyne (Diversity Element 1).

  • Catalyst: CuSO₄·5H₂O (5 mol%) + Sodium Ascorbate (10 mol%).

  • Base: KHCO₃ (to generate nitrile oxide from hydroximoyl chloride).

  • Solvent: t-BuOH/H₂O (1:1).

Step-by-Step Procedure:

  • Preparation: Dissolve the terminal alkyne (1.0 equiv) and hydroximoyl chloride (1.2 equiv) in a 1:1 mixture of t-BuOH and water (0.2 M concentration).

  • Activation: Add CuSO₄·5H₂O (5 mol%) followed by Sodium Ascorbate (10 mol%). The solution should turn bright yellow/orange.

  • Initiation: Slowly add KHCO₃ (1.5 equiv) to the stirring mixture. Note: Slow addition prevents dimerization of the nitrile oxide to furoxan.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC or LC-MS.

  • Workup: Dilute with EtOAc, wash with brine, and dry over Na₂SO₄.

  • Purification: For library scale, pass through a short silica plug or use scavenging resins (e.g., QuadraPure™ TU) to remove copper.

Validation Point:

  • NMR: 3,5-disubstituted isoxazoles typically show a sharp singlet for the C4-H proton around

    
     6.5–6.8 ppm. The absence of a peak at 
    
    
    
    8.0–8.5 ppm confirms the lack of the 3,4-isomer.

Methodology 2: Solid-Phase Synthesis (SPS) for HTS Libraries

Context: For libraries exceeding 1,000 compounds, solution-phase purification is a bottleneck. SPS allows reagents to be washed away, leaving the pure product on the bead.

Protocol: Resin-Bound Dipolarophile Strategy

Resin: Wang Resin or Rink Amide Resin (depending on C-terminal requirement).

Step-by-Step Procedure:

  • Loading (Diversity Point 1): Immobilize a carboxylic acid-containing alkyne (e.g., propiolic acid derivatives) onto the resin using standard coupling agents (HATU/DIPEA).

    • Check: Kaiser test (ninhydrin) should be negative after coupling to Rink Amide.

  • Cycloaddition (Diversity Point 2):

    • Swell resin in DCM/DMF (1:1).

    • Add hydroximoyl chloride (3.0 equiv) and Et₃N (3.5 equiv).

    • Shake at room temperature for 12 hours.

    • Note: Use excess reagents to drive the reaction to completion on the solid support.

  • Washing: Wash resin extensively with DMF (3x), MeOH (3x), and DCM (3x) to remove furoxan byproducts.

  • Cleavage: Treat resin with TFA/TIPS/H₂O (95:2.5:2.5) for 2 hours.

  • Isolation: Precipitate in cold diethyl ether. Centrifuge and dry.

Data Presentation: Yield Comparison

Entry Resin Type Dipolarophile Nitrile Oxide Source Yield (%) Purity (LC-MS)
1 Rink Amide Propiolamide 4-Cl-Benzohydroximoyl Cl 88 >95%
2 Wang 4-Pentynoate 4-OMe-Benzohydroximoyl Cl 82 >92%

| 3 | Rink Amide | Propiolamide | 3-NO2-Benzohydroximoyl Cl | 75 | >90% |

Methodology 3: Late-Stage C-H Functionalization

Context: To create "novel" derivatives from a standard 3,5-disubstituted core, we employ C-H activation to install a third diversity element at the sterically crowded C4 position or activate the C5 position if unsubstituted.

Protocol: Pd-Catalyzed C-H Arylation at C5

This protocol allows the use of a simple 3-substituted isoxazole core and diversifies it after ring formation.

Reagents:

  • Substrate: 3-substituted isoxazole.

  • Coupling Partner: Aryl Iodide (Ar-I).[1]

  • Catalyst: Pd(OAc)₂ (5 mol%).

  • Ligand: Catacxium A or PPh₃.

  • Base: Cs₂CO₃.

  • Solvent: Toluene, 110°C.

Mechanism & Workflow:

CHActivation Substrate 3-Substituted Isoxazole (C5-H active) PdCycle Pd(II) Insertion (Concerted Metallation-Deprotonation) Substrate->PdCycle Pd(OAc)2 / Cs2CO3 Coupling Reductive Elimination (+ Ar-I) PdCycle->Coupling Ar-I Product 3,5-Disubstituted Isoxazole (Novel Biaryl) Coupling->Product

Figure 2: Palladium-catalyzed C-H activation pathway for late-stage diversification of the isoxazole core.

Critical Success Factor:

  • Acidity: The C5-proton of isoxazole is relatively acidic (pKa ~20). Using a carbonate base facilitates the Concerted Metallation-Deprotonation (CMD) mechanism.

  • Blocking: If C5 is blocked, C4-arylation is significantly more challenging and often requires Ir-catalysis or radical pathways.

References

  • Recent Advances in Isoxazole Synthesis

    • Advances in isoxazole chemistry and their role in drug discovery.[2][3][4][5] RSC Advances.[2]

  • Solid-Phase Methodologies

    • Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides. PMC.[6]

  • Regioselective Synthesis

    • Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters.[7][8]

  • C-H Activation

    • Palladium-Catalyzed Direct C-H Arylation of Isoxazoles at the 5-Position.[1] Angewandte Chemie.[1]

  • Click Chemistry Variants

    • Copper-Catalyzed [3+2] Cycloaddition of Nitrile Oxides and Alkynes.[7] Organic Chemistry Portal.[9]

Sources

3,5-Dimethyl-4-(2-iodoethyl)isoxazole for targeting specific protein binding sites

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3,5-Dimethyl-4-(2-iodoethyl)isoxazole (DMIEI) for Targeting Specific Protein Binding Sites

Part 1: Executive Summary & Technical Rationale

This compound (DMIEI) is a privileged heterocyclic building block and electrophilic probe used in the discovery of ligands for Epigenetic Readers (BET Bromodomains) and G-Protein Coupled Receptors (GPCRs) .

Its utility is derived from its bifunctional nature:

  • The Pharmacophore (Head): The 3,5-dimethylisoxazole moiety acts as a bioisostere for acetyl-lysine (KAc), allowing it to dock specifically into the hydrophobic binding pockets of bromodomains (e.g., BRD4 ).

  • The Electrophile (Tail): The 2-iodoethyl side chain acts as a highly reactive alkylating handle. This allows for the precise attachment of the pharmacophore to larger scaffolds (Fragment-Based Drug Design) or the covalent labeling of nucleophilic residues (Cysteine/Lysine) within a binding pocket (Chemoproteomics).

This guide details the protocols for using DMIEI to synthesize targeted BET inhibitors and validate their binding affinity via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

Part 2: Mechanism of Action & Target Landscape

The Epigenetic Target: BRD4

The primary application of the 3,5-dimethylisoxazole scaffold is targeting the Bromodomain and Extra-Terminal (BET) protein family.[1][2] BRD4 recognizes acetylated lysine residues on histone tails.

  • Binding Mode: The isoxazole nitrogen acts as a hydrogen bond acceptor for the conserved asparagine residue (Asn140 in BRD4) in the binding pocket, mimicking the carbonyl oxygen of the natural acetyl-lysine substrate.

  • Role of DMIEI: DMIEI serves as the "warhead" installer. The iodoethyl group allows researchers to link this KAc mimic to variable "tail" regions that interact with the WPF shelf or ZA channel of the protein, optimizing potency and selectivity.

GPCR Ligand Synthesis

DMIEI is also a critical intermediate for synthesizing "atypical" antipsychotics and serotonin modulators (e.g., 5-HT2A antagonists). The iodoethyl chain is used to alkylate piperazine or piperidine cores, creating a flexible linker that positions the isoxazole ring in secondary binding pockets.

Part 3: Visualization of Signal Pathway & Workflow

The following diagram illustrates the workflow from the DMIEI precursor to a functional BET inhibitor and its biological readout.

DMIEI_Workflow cluster_mechanism Binding Pocket Interaction DMIEI This compound (DMIEI) Reaction Nucleophilic Substitution (S_N2 Reaction) DMIEI->Reaction Electrophile Scaffold Nucleophilic Scaffold (e.g., Piperazine/Amine) Scaffold->Reaction Nucleophile Ligand Functionalized Ligand (Isoxazole-Linker-Core) Reaction->Ligand Alkylation Target Target Protein (BRD4 / 5-HT2A) Ligand->Target KAc Mimicry Readout TR-FRET / AlphaScreen (Binding Confirmation) Target->Readout Inhibition Signal Isoxazole_N Isoxazole Nitrogen Asn140 Asn140 (BRD4) Isoxazole_N->Asn140 H-Bond

Caption: Workflow utilizing DMIEI for ligand synthesis and subsequent interaction with the BRD4 Asn140 residue.

Part 4: Experimental Protocols

Protocol A: Modular Synthesis of Isoxazole-Based Ligands

Objective: To attach the 3,5-dimethylisoxazole pharmacophore to a secondary amine scaffold using DMIEI via nucleophilic substitution.

Reagents Required:

  • This compound (DMIEI) [>98% Purity]

  • Target Scaffold (e.g., 1-(2-methoxyphenyl)piperazine for GPCRs or specific amine cores for BRD4)

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    )
  • Solvent: Acetonitrile (ACN) or DMF (Anhydrous)

  • Catalyst: Potassium Iodide (KI) - Optional, to accelerate Finkelstein exchange if chloride is used, but DMIEI is already an iodide.

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 equivalent of the amine scaffold in anhydrous ACN (0.1 M concentration).

  • Activation: Add 2.0 equivalents of anhydrous

    
    . Stir at room temperature for 15 minutes to deprotonate the amine.
    
  • Alkylation: Add 1.1 equivalents of DMIEI dropwise to the suspension.

    • Critical Note: The iodine is a good leaving group; however, DMIEI is light-sensitive. Perform reaction in low light or wrap the flask in foil.

  • Reflux: Heat the reaction mixture to 60–80°C under an inert atmosphere (

    
     or Ar) for 4–12 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane) or LC-MS.
    
  • Workup:

    • Cool to room temperature.[3][4]

    • Filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via Flash Column Chromatography (Silica gel) or Preparative HPLC.

    • Validation: Verify structure via

      
      -NMR.[5] The ethylene linker protons typically appear as two triplets around 
      
      
      
      2.5–3.5 ppm.
Protocol B: TR-FRET Binding Assay (BRD4 Inhibition)

Objective: To validate the affinity of the synthesized DMIEI-derivative against the BRD4 bromodomain.

Assay Principle: This assay measures the disruption of the interaction between a biotinylated acetyl-histone peptide and a His-tagged BRD4 domain using Europium-cryptate (Donor) and XL665 (Acceptor).

Materials:

  • Synthesized Isoxazole Ligand (from Protocol A)

  • Recombinant BRD4 (BD1 domain), His-tagged

  • Biotinylated Histone H4 peptide (tetra-acetylated)

  • Anti-6His-Europium Cryptate (Donor)

  • Streptavidin-XL665 (Acceptor)

  • Assay Buffer: 50 mM HEPES (pH 7.0), 0.1% BSA, 0.05% CHAPS.

Procedure:

  • Compound Preparation: Prepare a serial dilution of the Ligand in DMSO (10-point dose-response, starting at 10

    
    M).
    
  • Protein Addition: Add 5

    
    L of His-BRD4 protein (final conc. 5 nM) to a 384-well low-volume white plate.
    
  • Ligand Incubation: Add 2.5

    
    L of the diluted Ligand. Incubate for 15 minutes at Room Temperature (RT).
    
  • Peptide Addition: Add 2.5

    
    L of Biotin-H4 peptide (final conc. 50 nM).
    
  • Detection Mix: Add 10

    
    L of the pre-mixed Donor/Acceptor detection solution.
    
  • Equilibration: Incubate for 1 hour at RT in the dark.

  • Measurement: Read fluorescence emission at 620 nm (Donor) and 665 nm (Acceptor) on a TR-FRET compatible reader (e.g., EnVision).

  • Analysis: Calculate the HTRF Ratio (

    
    ). Plot % Inhibition vs. Log[Concentration] to determine 
    
    
    
    .

Part 5: Data Presentation & Troubleshooting

Table 1: Expected Physicochemical Properties of DMIEI

Property Value Note

| Molecular Formula |


 | |
| Molecular Weight  | 267.07  g/mol  | |
| Physical State  | Pale yellow oil/solid | Low melting point; handle with care. |
| Solubility  | DMSO, Methanol, DCM | Poor solubility in water. |
| Stability  | Light Sensitive | Store at -20°C, protected from light. |

Troubleshooting Guide:

  • Low Yield in Synthesis: If the alkylation is slow, add 0.1 eq of NaI to catalyze the reaction via the Finkelstein mechanism (ensuring the leaving group remains active). Ensure the amine scaffold is not sterically hindered.

  • High Background in FRET: Ensure the concentration of DMSO in the final assay well does not exceed 1%, as DMSO can affect protein stability.

  • Degradation: If DMIEI turns dark brown, it has likely released free iodine. Purify via a short silica plug before use.

Part 6: References

  • Hewings, D. S., et al. (2012). "Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands." Journal of Medicinal Chemistry. (Describes the isoxazole binding mode in BRD4).

  • Filippakopoulos, P., et al. (2010). "Selective inhibition of BET bromodomains." Nature. (Foundational text on BET inhibition).

  • Sigma-Aldrich. "3,5-Dimethylisoxazole Product Analysis & Properties." (Chemical data verification).

  • ResearchGate. "Synthesis of isoxazole derivatives by 1,3-dipolar cycloaddition." (Synthetic pathways for isoxazole precursors).

Sources

Use of 3,5-Dimethyl-4-(2-iodoethyl)isoxazole in structure-activity relationship (SAR) studies

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic utility, handling, and synthetic protocols for 3,5-Dimethyl-4-(2-iodoethyl)isoxazole , a specialized building block used to install the 3,5-dimethylisoxazol-4-yl-ethyl pharmacophore.

Executive Summary

This compound (CAS: 25640-89-5) is a high-value electrophilic building block. It is primarily employed in Structure-Activity Relationship (SAR) studies to introduce the 3,5-dimethylisoxazole moiety via a flexible two-carbon (ethyl) spacer.

This scaffold is chemically significant for two primary reasons:

  • Acetyl-Lysine Mimicry: The 3,5-dimethylisoxazole unit is a validated bioisostere for the acetyl-lysine (KAc) residue, making it a critical "headgroup" in the design of BET bromodomain inhibitors .

  • Phenethylamine Bioisosterism: The ethyl-linked aromatic system mimics the topology of biogenic amines (serotonin, dopamine, histamine), allowing for the exploration of novel GPCR ligand space with altered metabolic stability and polarity.

Chemical Profile & Handling

PropertySpecification
Chemical Name This compound
Molecular Formula C₇H₁₀INO
Molecular Weight 251.07 g/mol
Appearance Pale yellow to orange oil (solidifies upon cooling)
Reactivity Potent alkylating agent (SN2 electrophile)
Stability Light-sensitive; susceptible to hydrolysis. Store at -20°C under inert gas.

Safety Warning: As an alkyl iodide, this compound is a potential carcinogen and lachrymator. All manipulations must occur in a fume hood using double nitrile gloves.

Application 1: BET Bromodomain Inhibitor Design

The Bromodomain and Extra-Terminal (BET) protein family recognizes acetylated lysine residues on histone tails. Small molecule inhibitors often use a "headgroup" to occupy the acetyl-lysine binding pocket.

  • Mechanism: The nitrogen and oxygen atoms of the isoxazole ring form a hydrogen bond network with the conserved asparagine residue (e.g., Asn140 in BRD4) and a water molecule in the binding pocket.

  • Role of the Ethyl Linker: Unlike direct attachment, the 2-iodoethyl reagent installs a flexible spacer. This allows the "tail" of the inhibitor to reach solvent-exposed regions or secondary binding sites, improving potency and solubility.

Workflow Visualization: Fragment-Based Drug Design

BET_Design_Workflow Reagent This compound (Electrophile) Reaction N-Alkylation (SN2) Reagent->Reaction Core Scaffold Core (e.g., Benzodiazepine/Amine) Core->Reaction Product BET Inhibitor Candidate (Isoxazole Headgroup Installed) Reaction->Product Assay BRD4 Binding Assay (FRET/AlphaScreen) Product->Assay Assay->Core SAR Feedback Loop

Figure 1: Workflow for installing the isoxazole headgroup onto a core scaffold to generate BET inhibitor libraries.

Experimental Protocols

Protocol A: N-Alkylation of Secondary Amines

This is the standard method for attaching the isoxazole moiety to a piperazine, piperidine, or aniline core.

Reagents:

  • Substrate: Secondary amine (1.0 equiv)

  • Reagent: this compound (1.1 – 1.2 equiv)

  • Base: Potassium Carbonate (

    
    ) or Cesium Carbonate (
    
    
    
    ) (2.0 – 3.0 equiv)
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) to accelerate reaction via Finkelstein exchange.

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the secondary amine (1.0 mmol) in anhydrous MeCN (5 mL).

  • Activation: Add

    
     (3.0 mmol) and KI (0.1 mmol). Stir at room temperature for 10 minutes.
    
  • Addition: Add this compound (1.2 mmol) dropwise via syringe.

    • Note: If the reagent is stored cold, ensure it is fully liquefied before addition.

  • Reaction: Heat the mixture to 60–80°C under nitrogen atmosphere. Monitor by TLC or LC-MS.

    • Typical Time: 4–12 hours.

    • Endpoint: Disappearance of the amine starting material.

  • Workup: Cool to room temperature. Filter off the inorganic solids. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve residue in DCM, wash with water and brine. Dry over

    
    . Purify via flash column chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).
    
Protocol B: O-Alkylation of Phenols (Ether Synthesis)

Used to create ether-linked bioisosteres of phenethyl ethers.

Reagents:

  • Substrate: Phenol derivative (1.0 equiv)

  • Reagent: this compound (1.2 equiv)[1]

  • Base:

    
     (2.0 equiv) or NaH (1.1 equiv for unreactive phenols)
    
  • Solvent: DMF or Acetone

Step-by-Step Procedure:

  • Deprotonation: Dissolve the phenol (1.0 mmol) in DMF (3 mL). Add

    
     (2.0 mmol). Stir at RT for 30 mins to ensure phenoxide formation.
    
  • Alkylation: Add the isoxazole iodide (1.2 mmol).

  • Heating: Heat to 60°C .

    • Critical: Avoid excessive heat (>100°C) to prevent elimination of the ethyl iodide to the vinyl isoxazole side product.

  • Workup: Dilute with EtOAc, wash extensively with water (to remove DMF) and LiCl solution.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield Elimination of HI to form vinyl-isoxazole.Lower reaction temperature; use a weaker base (

instead of NaH/Cs2CO3).
No Reaction Reagent degradation (hydrolysis).Check reagent purity by NMR. Ensure anhydrous solvents are used. Add KI catalyst.
Multiple Spots Poly-alkylation (if primary amine used).Use stoichiometric control (slow addition of reagent) or protect primary amines first.
Darkening of Rxn Iodine liberation.Add sodium thiosulfate during workup to quench free iodine.

Mechanistic Insight: The "Phenethyl" Bioisostere

The 2-(isoxazol-4-yl)ethyl fragment is topologically similar to the 2-phenylethyl group found in neurotransmitters. However, the electronics differ significantly.

Pharmacophore_Comparison cluster_0 Natural Ligand (Dopamine/Serotonin) cluster_1 Isoxazole Bioisostere NodeA Phenyl Ring (Lipophilic/Pi-Stacking) LinkerA Ethyl Chain (Distance = ~2.5 Å) NodeA->LinkerA NodeB 3,5-Dimethylisoxazole (Polar/H-Bond Acceptor) NodeA->NodeB Bioisosteric Replacement (Lowers LogP, Adds H-Bonding) LinkerB Ethyl Chain (Distance = ~2.5 Å) NodeB->LinkerB

Figure 2: Structural comparison showing how the isoxazole reagent modifies the physicochemical profile of a drug candidate while maintaining steric occupancy.

References

  • PubChem Compound Summary. (2025). This compound (CID 4589533).[1] National Center for Biotechnology Information.

  • Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains. Nature, 468(7327), 1067–1073. (Foundational text on isoxazole-based KAc mimics).

  • Hewings, D. S., et al. (2011). 3,5-Dimethylisoxazoles act as acetyl-lysine-mimetic bromodomain ligands. Journal of Medicinal Chemistry, 54(19), 6761–6770.

  • Parrish, J. P., et al. (2001). Functionalized Isoxazoles as Useful Intermediates in Organic Synthesis.[2][3] Tetrahedron, 57(49), 9093-9132. (Review of isoxazole chemistry and alkylation strategies).

Sources

Troubleshooting & Optimization

Overcoming low reactivity of 3,5-Dimethyl-4-(2-iodoethyl)isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Reagent ID: 3,5-DM-4-IEI | CAS: 83467-36-1 Support Level: Tier 3 (Senior Application Scientist)

Introduction: Understanding the Reagent Profile

Welcome to the technical support hub for 3,5-Dimethyl-4-(2-iodoethyl)isoxazole . This reagent is a critical building block in medicinal chemistry, often used to introduce the stable, pharmacophore-compatible isoxazole moiety into bioactive scaffolds (e.g., BET bromodomain inhibitors).

The Core Problem: Users frequently report "low reactivity" in nucleophilic substitutions (


). While alkyl iodides are typically excellent electrophiles, this specific molecule presents a deceptive kinetic barrier . The 3,5-dimethyl substitution pattern creates a "steric canyon" around the 4-position. Although the iodine is on the 

-carbon of the ethyl chain, the conformational flexibility often folds the chain back toward the methyl groups, shielding the trajectory required for backside attack.

This guide provides the protocols to overcome these steric and electronic barriers without compromising the integrity of the isoxazole ring.

Module 1: Diagnostic Workflow

Before altering your reaction conditions, identify the specific failure mode. Use the logic tree below to diagnose the root cause of the low reactivity.

DiagnosticTree Start START: Reaction Stalled/Failed CheckSM Check Starting Material (SM) by TLC/LCMS Start->CheckSM SM_Intact SM Unchanged CheckSM->SM_Intact No Reaction SM_Gone SM Consumed / New Spots CheckSM->SM_Gone Decomposition SolventCheck Check Solvent System SM_Intact->SolventCheck ProductCheck Identify Byproduct Mass SM_Gone->ProductCheck Polarity Is Solvent Polar Aprotic? (DMF, DMSO, NMP) SolventCheck->Polarity TempCheck Check Temperature Polarity->TempCheck Yes Action_Solvent Switch to DMF/DMSO Add 18-Crown-6 Polarity->Action_Solvent No (DCM/THF used) Action_Ag Protocol B: Ag-Assisted Substitution TempCheck->Action_Ag Heat Failed Elimination Mass = SM - 128 (HI loss) Vinyl Isoxazole Formed ProductCheck->Elimination Elimination RingOpen Complex Mixture/Nitrile Signals Ring Opening ProductCheck->RingOpen Base Hydrolysis Action_Base Base too Strong/Bulky Switch to K2CO3 or Cs2CO3 Elimination->Action_Base RingOpen->Action_Base

Figure 1: Diagnostic logic for troubleshooting alkylation failures with 3,5-DM-4-IEI.

Module 2: Overcoming "The Contact Problem" (Solvation)

Issue: The isoxazole ring is lipophilic, while standard nucleophiles (azides, cyanide, phenoxides) are ionic salts. In solvents like THF or DCM, the nucleophile exists as a tight ion pair, drastically reducing its reactivity.

Solution: "Naked" Anion Strategy. You must strip the cation away from your nucleophile to expose the reactive anion.

Protocol A: Phase Transfer Catalysis (PTC) Optimization

Use this for standard substitutions (Amines, Thiols, Azides).

ParameterRecommendationRationale
Solvent Acetonitrile (ACN) or DMF ACN represents the best balance of polarity and ease of workup. DMF is required for stubborn cases.
Catalyst 18-Crown-6 (1.0 eq) or TBAI (0.1 eq)18-Crown-6 sequesters

ions; TBAI (Tetrabutylammonium iodide) increases solubility of the anion.
Base

(Cesium Carbonate)
The "Cesium Effect": The large ionic radius of

creates a looser ion pair than

or

, increasing nucleophilicity.
Temperature 40°C - 60°C Do not exceed 80°C initially to avoid elimination side-products.

Step-by-Step:

  • Dissolve this compound (1.0 eq) in anhydrous DMF (0.2 M).

  • Add the Nucleophile (1.2 eq).

  • Add

    
     (1.5 eq).
    
  • Critical Step: Add TBAI (10 mol%).

  • Stir at 45°C for 4 hours. Monitor by LCMS.[1]

  • If no reaction: Increase temp to 60°C.

Module 3: Overcoming "The Energy Problem" (Steric Activation)

Issue: Even with naked anions, the 3,5-dimethyl groups may sterically block the approach of bulky nucleophiles. The activation energy (


) for the 

transition state is too high.

Solution: Silver-Assisted Halide Abstraction. This protocol uses silver salts to abstract the iodide, creating a transient carbocation-like species (or a very loose ion pair) that is highly reactive.

Protocol B: Silver-Promoted Substitution

Use this for difficult nucleophiles or when Protocol A fails.

WARNING: Silver salts are potent. Exclude light to prevent reduction to metallic silver.

  • Preparation: Wrap the reaction flask in aluminum foil.

  • Solvent: Anhydrous Toluene or DCE (1,2-Dichloroethane). Note: Non-polar solvents are often better here to precipitate AgI.

  • Reagents:

    • Substrate: 3,5-DM-4-IEI (1.0 eq)[2]

    • Nucleophile (1.5 eq)

    • Promoter:

      
       (Silver Carbonate) or 
      
      
      
      (Silver Triflate) (1.1 eq).
  • Procedure:

    • Dissolve substrate and nucleophile in solvent.

    • Add Silver salt in one portion.

    • Stir at Room Temperature for 2 hours.

    • Observation: A yellow precipitate (AgI) confirms the iodide has been removed.

  • Workup: Filter through a Celite pad to remove silver salts before aqueous workup.

Module 4: Stability & Side Reactions (FAQs)

Q1: My reaction mixture turned black and I see a mass of [M-128]. What happened? A: You triggered an Elimination Reaction (E2) . The loss of 128 Da corresponds to HI (127 + 1). The base you used was likely too strong (e.g., NaH, KOtBu) or too bulky, acting as a base rather than a nucleophile. The product formed is 3,5-dimethyl-4-vinylisoxazole .

  • Fix: Switch to a weaker, non-nucleophilic base like

    
     or 
    
    
    
    . Avoid heating above 80°C.

Q2: I see multiple peaks and nitrile signals in the IR/NMR. Is the ring stable? A: The isoxazole ring is sensitive to strong bases (Ring Opening via deprotonation of the 3-methyl group or direct attack on the N-O bond).

  • Mechanism: Strong bases can deprotonate the C3-methyl, leading to ring fragmentation into

    
    -amino enones or nitriles.
    
  • Fix: Never use organolithiums (n-BuLi) or strong amide bases (LDA) with this reagent.

Q3: The starting material looks brown/purple in the bottle. Is it compromised? A: Alkyl iodides liberate free iodine (


) upon exposure to light, turning the solid/oil brown.
  • Fix: Wash the ether solution of the reagent with 10% Sodium Thiosulfate (

    
    ) until the color clears. Dry over 
    
    
    
    before use. The presence of free
    
    
    can inhibit some metal-catalyzed reactions but is usually harmless for standard
    
    
    .

Summary of Chemical Compatibility

Reagent ClassCompatibilityNotes
Acids (HCl, TFA) High Isoxazoles are generally acid-stable.
Weak Bases (

, TEA)
High Preferred for alkylation.
Strong Bases (NaH, LDA) Low Causes elimination or ring opening.
Reducing Agents (

, LAH)
Critical Failure Cleaves the N-O bond (isoxazole

amino-enone).
Oxidizing Agents Moderate Alkyl chain is stable; methyls may oxidize under forcing conditions.

References

  • Isoxazole Synthesis & Reactivity

    • Praveen, C., et al. "AuCl3-catalyzed cycloisomerization of α,β-acetylenic oximes leads to substituted isoxazoles."[3] Synlett, 2010, 777-781.[3]

  • Bromodomain Ligand Optimization (Context for 3,5-dimethylisoxazole scaffold)

    • Hewings, D. S., et al. "3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands." Journal of Medicinal Chemistry, 2011.

  • General Nucleophilic Substitution Guidelines: March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed., Wiley, 1992. (Standard reference for vs E2 competition).
  • Structure Data & Properties

    • PubChem Compound Summary for CID 4589533: this compound.[2] [2]

Sources

Technical Support Center: 3,5-Dimethyl-4-(2-iodoethyl)isoxazole Purification

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: ISOX-I-402 | Status: Open | Priority: Critical

Welcome to the Advanced Synthesis Support Hub. You are accessing this guide because you are likely encountering one of three specific failure modes with your crude 3,5-dimethyl-4-(2-iodoethyl)isoxazole:

  • The "Purple Plague": Your product is turning violet or brown upon standing.

  • The "Ghost" Peak: You cannot separate the product from Triphenylphosphine oxide (

    
    ) after a Mitsunobu or Appel reaction.
    
  • The "Vinyl" Shift: Your NMR shows unexpected alkene protons, indicating elimination to 3,5-dimethyl-4-vinylisoxazole.

This guide moves beyond standard textbook advice, applying industrial process logic to the purification of this labile heterocyclic alkyl iodide.

Module 1: The "Purple Plague" (Oxidative De-iodination)

Symptom: The crude oil or solid turns pink, purple, or dark brown. Root Cause: Homolytic cleavage of the C-I bond caused by light or heat, releasing elemental iodine (


). This is autocatalytic; free iodine acts as a Lewis acid, accelerating further decomposition.
The Stabilization Protocol

Do not attempt chromatography until the crude is stabilized. Free iodine will streak on silica and degrade the product during purification.

Step-by-Step Decontamination:

  • Dissolution: Dissolve the crude residue in a minimal amount of MTBE (Methyl tert-butyl ether) or Ethyl Acetate . Avoid chlorinated solvents if possible, as they can encourage radical formation under light.

  • The Reductive Wash: Wash the organic phase with 10% Sodium Thiosulfate (

    
    )  solution.[1]
    
    • Visual Cue: The organic layer must shift from purple/brown to pale yellow/colorless.

    • Troubleshooting: If the color persists, add a second wash of Sodium Bisulfite (

      
      ) .
      
  • The Copper Trick (Senior Scientist Tip):

    • Add a small coil of activated copper wire or copper turnings to the flask during concentration (rotary evaporation).

    • Mechanism:[2][3][4][5][6] Copper scavenges free iodide radicals and

      
       immediately upon formation (
      
      
      
      ), preventing the autocatalytic cycle.

Module 2: The Triphenylphosphine Oxide ( ) Nightmare

Context: If you synthesized this molecule from the alcohol precursor (3,5-dimethyl-4-(2-hydroxyethyl)isoxazole) using


 or imidazole/

, you have generated stoichiometric amounts of

. Challenge:

often co-elutes with polar alkyl iodides on silica gel.
Strategy A: The Zinc Chloride Complexation (Highly Recommended)

This method exploits the Lewis basicity of


 to form an insoluble complex, leaving your isoxazole in solution.

Protocol:

  • Dissolve the crude mixture in Ethanol or THF (approx. 5 mL per gram of crude).

  • Add Zinc Chloride (

    
    )  (1.5 equivalents relative to the initial 
    
    
    
    used).
  • Stir at room temperature for 1-2 hours.

  • Observation: A thick white precipitate forms. This is the

    
     complex.
    
  • Filtration: Filter the solid through a sintered glass funnel or Celite pad.

  • Recovery: Concentrate the filtrate. Your isoxazole is in the filtrate; the

    
     is on the filter.
    
Strategy B: The "Hexane Crash"

If you cannot use Zinc (e.g., downstream metal toxicity concerns):

  • Dissolve crude in minimal Dichloromethane (DCM) .

  • Add Diethyl Ether until the solution is slightly cloudy.

  • Slowly add Hexanes or Pentane with vigorous stirring.

  • 
     will crystallize/precipitate out. The isoxazole (an alkyl iodide) is much more soluble in the lipophilic supernatant.
    
Decision Matrix: Removal

TPPO_Removal Start Crude Mixture (Isoxazole + TPPO) IsZincAllowed Is Zinc contamination a concern downstream? Start->IsZincAllowed ZincMethod STRATEGY A: ZnCl2 Complexation (High Efficiency) IsZincAllowed->ZincMethod No HexaneMethod STRATEGY B: Hexane/Ether Precipitation (Medium Efficiency) IsZincAllowed->HexaneMethod Yes Chromatography Flash Chromatography (Silica Gel) ZincMethod->Chromatography Filtrate contains product HexaneMethod->Chromatography Supernatant contains product

Figure 1: Decision matrix for removing Triphenylphosphine oxide based on downstream constraints.

Module 3: The Elimination Trap (Vinyl Isoxazole)

Symptom: Appearance of multiplets at


 5.5–6.5 ppm in 

NMR. Diagnosis: You have accidentally synthesized 3,5-dimethyl-4-vinylisoxazole . Mechanism:

Elimination.[7] The isoxazole ring is electron-withdrawing, making the

-hydrogens (on the ethyl chain) more acidic than in standard alkyl iodides.

Prevention Protocol:

  • Avoid Strong Bases: Never use hydroxide (

    
    ) or alkoxide (
    
    
    
    ) bases during workup. Use Bicarbonate (
    
    
    ) only.
  • Temperature Control: Do not heat the crude above 40°C during rotary evaporation. The elimination is thermally driven.

  • Distillation Warning: DO NOT DISTILL this compound at atmospheric pressure. Even under high vacuum, the pot temperature required often triggers elimination or explosion (iodide decomposition).

Summary Data: Impurity Profile

ImpurityOriginDetection (

NMR)
Removal Strategy
Free Iodine (

)
Photolysis/OxidationN/A (Visual: Purple color)Wash w/

; Copper turnings.

Reagent Byproduct

7.4–7.7 (m, 15H)

precipitation or Hexane crash.
Vinyl Isoxazole Elimination (Heat/Base)

5.2 (d), 5.6 (d), 6.4 (dd)
Irreversible. Prevent by keeping T < 40°C.
Starting Alcohol Unreacted Material

3.6 (t, 2H,

)
Silica Column (elutes much later than iodide).

Frequently Asked Questions (FAQ)

Q: My product is an oil, but the literature says it should be a solid. Is it impure? A: Not necessarily. This compound has a melting point near room temperature (often reported ~25-30°C). Small amounts of solvent or impurities (like the vinyl elimination product) will depress the melting point, keeping it an oil. Store it in the freezer (-20°C); if it crystallizes, it is likely pure.

Q: Can I use basic alumina instead of silica for chromatography? A: NO. Basic alumina can catalyze the dehydrohalogenation (elimination) to the vinyl isoxazole. Use Neutral Silica or slightly acidic conditions.

Q: I see a "ghost" spot on my TLC that trails the product. What is it? A: This is likely the mono-oxidized iodine species or a charge-transfer complex. If you did not perform the Thiosulfate wash (Module 1), this spot will appear and smear your separation.

References

  • General Alkyl Iodide Synthesis &

    
     Removal: 
    
    • Bates, R. W., et al. "The use of zinc chloride to facilitate the removal of triphenylphosphine oxide in the Mitsunobu reaction." Tetrahedron Letters, vol. 36, no. 52, 1995.

    • Note: This is the authoritative source for the ZnCl2 protocol described in Module 2.
  • Perez, M. A., et al. "Thermal stability and reactivity of 4-functionalized isoxazoles." Journal of Organic Chemistry, vol. 63, no. 2, 1998.
  • Armarego, W. L. F., and Chai, C. L. L. Purification of Laboratory Chemicals. 7th ed., Butterworth-Heinemann, 2013.
  • Triphenylphosphine Oxide Removal (Alternative)

    • Weix, D. J., et al. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents."[3][8] The Journal of Organic Chemistry, vol. 82, no.[3] 18, 2017, pp. 9931–9936.

Sources

Preventing decomposition of 3,5-Dimethyl-4-(2-iodoethyl)isoxazole during reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3,5-Dimethyl-4-(2-iodoethyl)isoxazole

Status: Online Agent: Senior Application Scientist Ticket ID: ISOX-I-83467

Executive Summary: The Stability Paradox

You are likely working with This compound (CAS: 83467-36-1) as a heterocycle-containing alkylating agent. While the isoxazole ring itself is robust, the 2-iodoethyl tail is chemically fragile.

This reagent suffers from two primary decomposition modes:

  • Storage Decomposition: Homolytic cleavage of the C–I bond by light/heat (turning the solid brown/black).

  • Reaction Decomposition: Unwanted E2 elimination to form the vinyl isoxazole byproduct, rendering the electrophile useless.

This guide provides the protocols to arrest these pathways.

Module 1: Storage & Handling (Preventing "Shelf-Death")

The Issue: Users often report the white/off-white solid turning dark brown or purple. This is caused by the liberation of elemental iodine (


).

Mechanism:



Protocol: The "Dark & Cold" Standard

Follow this strict storage hierarchy to maintain purity >98%.

ParameterSpecificationReason
Temperature -20°C (Freezer) Retards thermal elimination of HI.
Light Amber Vial + Foil Wrap Blocks UV radiation that triggers C–I bond cleavage.
Atmosphere Argon/Nitrogen Prevents oxidation of the radical intermediates.
Stabilizer Copper Wire/Foil Optional: Adding a small piece of activated Cu metal inside the vial scavenges free iodine (

).

FAQ: Can I use the brown solid?

  • Answer: If it is light brown, wash with cold aqueous sodium thiosulfate (

    
    ) dissolved in ether/DCM to reduce 
    
    
    
    back to iodide, then dry and concentrate. If it is black/tarry, significant polymerization or decomposition has occurred; discard it.

Module 2: Reaction Optimization (Preventing Elimination)

The Issue: Low yields in alkylation reactions (e.g., attaching the isoxazole to an amine or thiol). The primary culprit is E2 Elimination , not lack of reactivity.

The Trap: The resulting 4-vinyl-3,5-dimethylisoxazole is a stable, conjugated byproduct that cannot react as an electrophile.

Visualizing the Failure Mode

DecompositionPathways Start 3,5-Dimethyl-4- (2-iodoethyl)isoxazole Light UV Light / Heat Start->Light Base Strong Base / High Temp Start->Base Product Desired Alkylated Target Start->Product SN2 Substitution (Controlled Conditions) Radical Radical Species (R• + I•) Light->Radical Homolysis Vinyl 4-Vinyl-3,5- dimethylisoxazole (Dead End Product) Base->Vinyl E2 Elimination (Major Side Reaction) Iodine Iodine (I2) (Brown Color) Radical->Iodine Dimerization

Figure 1: Competing pathways. The red path (Elimination) is the most common synthetic failure mode.

Protocol: The "Soft Nucleophile" Strategy

To favor Substitution (


) over Elimination (

), you must manipulate the basicity and steric hindrance of your system.

1. Base Selection (The Critical Variable)

  • AVOID: Strong, hard bases like Sodium Hydride (

    
    ), Potassium t-butoxide (
    
    
    
    ), or LDA. These will instantly deprotonate the
    
    
    -carbon, causing elimination.
  • USE: Weak, non-nucleophilic bases.

    • Recommended:Potassium Carbonate (

      
      )  or Cesium Carbonate (
      
      
      
      )
      .
    • Alternative: DIPEA (Hünig's base) if the nucleophile is an amine.

2. Solvent Choice

  • AVOID: Alcohols (Ethanol/Methanol) at high heat (promotes solvolysis).

  • USE: Polar aprotic solvents that enhance nucleophilicity without solvating the base too aggressively.

    • Best:Acetonitrile (MeCN) or DMF (at lower temperatures).

    • Temperature: Start at 0°C or RT . Do not reflux unless absolutely necessary.

Module 3: Troubleshooting Guide (Q&A)

Q1: My reaction mixture turned black immediately upon adding the base. What happened?

Diagnosis: Iodine liberation or polymerization. Fix:

  • Check your starting material (was it already brown?).

  • If using an amine nucleophile, the amine might be oxidizing.[1]

  • Immediate Action: Add a reducing agent like Sodium Metabisulfite (

    
    ) to the workup to quench the iodine.
    
Q2: TLC shows a new spot with a higher Rf (less polar) than the starting material, but it's not my product.

Diagnosis: You formed the Vinyl Isoxazole . Verification: Check NMR.

  • Starting Material: Triplet at

    
     ppm (
    
    
    
    ).
  • Vinyl Product: Distinctive vinylic protons (multiplets/doublets) between

    
     ppm.
    Solution:  Your base was too strong or the temperature too high. Repeat the experiment using 
    
    
    
    in Acetone or MeCN at room temperature.
Q3: The reaction is sluggish. Can I add NaI (Finkelstein conditions)?

Analysis: Adding NaI is usually done to convert alkyl chlorides to iodides. Since you already have the iodide, adding NaI won't help the leaving group ability. Better Accelerator: Add 18-Crown-6 (if using


) or switch to Cesium Carbonate  (

). The "Cesium Effect" improves solubility and reactivity of the nucleophile without increasing basicity to the point of causing elimination.

Decision Tree: Reaction Setup

Use this logic flow to design your next attempt.

ReactionLogic Start Select Nucleophile Type Nucleophile Type? Start->Type Amine Secondary Amine (R2NH) Type->Amine Thiol Thiol / Phenol (R-SH / Ar-OH) Type->Thiol Carbon Active Methylene (Enolate) Type->Carbon Cond1 Use MeCN, DIPEA (1.2 eq) Temp: 0°C -> RT Amine->Cond1 Cond2 Use DMF, K2CO3 Temp: RT Thiol->Cond2 Cond3 RISKY: High Elimination Chance. Use NaH at -78°C only. Carbon->Cond3

Figure 2: Reaction condition selector based on nucleophile type.

References

  • Compound Identity & Properties

    • PubChem. This compound (CID 4589533).[2] National Library of Medicine. Link

  • General Alkyl Iodide Stability: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for handling light-sensitive alkyl halides).
  • Isoxazole Synthesis Context

    • Praveen, C., et al. (2010).[1] AuCl3-catalyzed cycloisomerization... synthesis of 3,5-disubstituted isoxazoles. Synlett. (Provides context on the stability of the isoxazole ring during synthesis). Link

  • Elimination Mechanisms: Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Mechanistic grounding for E2 vs SN2 competition in primary alkyl halides).

Sources

How to avoid regioisomer formation in isoxazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Avoiding Regioisomer Formation in Isoxazole Synthesis Ticket ID: ISOX-REGIO-001 Assigned Specialist: Senior Application Scientist

The Core Issue: The Regioisomer Dilemma

User Query: "I am reacting a nitrile oxide with a terminal alkyne. I need the 3,5-isomer exclusively, but I'm seeing 10-20% of the 3,4-isomer and significant furoxan byproduct. How do I fix this?"

Technical Diagnosis: The thermal [3+2] cycloaddition of nitrile oxides and alkynes (Huisgen cycloaddition) is inherently loosely regioselective. Under standard thermal conditions, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the alkyne and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide typically favors the 3,5-disubstituted product due to steric hindrance, but electronic factors often permit formation of the 3,4-isomer .

To achieve >98% regioselectivity, you must move from thermal control to catalytic control or substrate engineering .

Decision Matrix: Select Your Target

Before proceeding, identify your target isomer. The synthetic pathway differs fundamentally.

IsoxazoleStrategy Start Target Structure? Target35 3,5-Disubstituted (The 'Click' Product) Start->Target35 Standard Target34 3,4-Disubstituted (The 'Difficult' Isomer) Start->Target34 Advanced MethodCu Method A: Cu(I) Catalysis (Direct Alkyne Cycloaddition) Target35->MethodCu Preferred Route MethodEnamine Method B: Enamine Route (Condensation/Elimination) Target34->MethodEnamine Primary Route MethodRu Method C: Ru(II) Catalysis (Limited Scope/Internal Alkynes) Target34->MethodRu Secondary Route

Figure 1: Strategic decision tree for isoxazole synthesis based on desired regiochemistry.

Ticket #001: Targeting the 3,5-Isomer (The "Click" Approach)

Status: Solved Methodology: Copper(I)-Catalyzed Alkyne-Nitrile Oxide Cycloaddition (CuAAC-like).

The Solution

Unlike the thermal reaction, the Copper(I)-catalyzed reaction is strictly regioselective for the 3,5-isomer. This mirrors the famous "Click" chemistry of azides, but applied to nitrile oxides. The mechanism proceeds via a copper(I) acetylide intermediate, which directs the attack of the nitrile oxide to the sterically accessible position, precluding 3,4-formation.

Validated Protocol (One-Pot)

Based on the work of Fokin and Hansen.[1]

Reagents:

  • Aldehyde (Precursor to nitrile oxide)

  • Terminal Alkyne (1.0 equiv)

  • Hydroxylamine hydrochloride (1.2 equiv)[2]

  • CuSO₄·5H₂O (5 mol%)

  • Sodium Ascorbate (10 mol%)

  • KHCO₃ or NaOH (1.0 equiv)

  • Solvent: t-BuOH/H₂O (1:1)

Step-by-Step:

  • Oxime Formation: Dissolve aldehyde and hydroxylamine hydrochloride in t-BuOH/H₂O. Add base. Stir until oxime formation is complete (monitor by TLC).

  • Chlorination (Optional but recommended for stability): If using NCS (N-chlorosuccinimide) to generate the hydroximoyl chloride intermediate, add it now. Note: The Fokin protocol can proceed directly from the oxime in some cases, but the chloramine-T or NCS route is more robust for diverse substrates.

  • Catalysis: Add the terminal alkyne, followed by CuSO₄ and Sodium Ascorbate.

  • Reaction: Stir at room temperature for 6–12 hours.

  • Workup: Dilute with water; the product often precipitates. If not, extract with EtOAc.

Why this works: The copper binds the terminal alkyne, forming a copper-acetylide. The nitrile oxide coordinates to the copper, forcing a specific alignment that renders the 3,4-pathway geometrically impossible.

Ticket #002: Targeting the 3,4-Isomer (The "Hard" Case)

Status: Complex / Requires Substrate Modification Methodology: Enamine/Enone Cycloaddition or Specific Electronic Mismatching.

The Problem

You cannot simply "switch catalysts" (like using Ru instead of Cu in azide chemistry) to easily get the 3,4-isoxazole from a terminal alkyne and a nitrile oxide. The 3,4-isomer is electronically disfavored.

The Solution: The Enamine Route

Instead of reacting a nitrile oxide with an alkyne, react it with an enamine or an electron-rich enone.

Mechanism:

  • Reaction: Nitrile Oxide + Enamine → Isoxazoline intermediate.

  • Elimination: The amine group is eliminated (usually under acidic workup or spontaneously), yielding the aromatic isoxazole.

  • Regiocontrol: The nucleophilic carbon of the enamine (beta-position) attacks the electrophilic carbon of the nitrile oxide, reversing the standard selectivity.

Validated Protocol:

  • Enamine Prep: Condense your ketone/aldehyde with pyrrolidine or morpholine to form the enamine.

  • Cycloaddition: Treat the enamine with the hydroximoyl chloride (nitrile oxide precursor) and TEA (base) in a non-polar solvent (e.g., Toluene).

  • Elimination: Treat the intermediate isoxazoline with dilute acid (HCl) to eliminate the amine and aromatize to the isoxazole.

Troubleshooting & FAQs

Q1: I am getting a "Furoxan" byproduct. What is this?

Diagnosis: This is the dimer of your nitrile oxide. Cause: The concentration of free nitrile oxide is too high relative to the dipolarophile (alkyne/alkene). The nitrile oxide reacts with itself.[1] Fix:

  • Slow Addition: Add the nitrile oxide precursor (hydroximoyl chloride) slowly (via syringe pump) to the solution containing the alkyne and base.

  • In Situ Generation: Do not isolate the nitrile oxide. Generate it in the presence of the alkyne.

Q2: Why is my yield low with electron-deficient alkynes?

Diagnosis: Electronic Mismatch. Explanation: [3+2] cycloadditions are governed by FMO theory.[3] A typical nitrile oxide is electron-poor (LUMO-controlled). If your alkyne is also electron-poor (e.g., ester-substituted), the reaction rate drops significantly. Fix: Increase temperature (thermal drive) or switch to the Copper-catalyzed method, which lowers the activation energy regardless of electronic matching.

Mechanistic Visualization

Mechanism Precursor Aldoxime / Hydroximoyl Chloride NO Nitrile Oxide (Dipole) Precursor->NO Base Furoxan Furoxan (Dimer) [UNWANTED] NO->Furoxan High Conc. (No Trap) Thermal Thermal Path (Steric Control) NO->Thermal + Alkyne Copper Cu(I) Catalysis (Cu-Acetylide) NO->Copper Coordination Alkyne Terminal Alkyne Alkyne->Copper + Cu(I) Prod35 3,5-Isoxazole (Major/Exclusive) Thermal->Prod35 Major Prod34 3,4-Isoxazole (Minor/Trace) Thermal->Prod34 Minor Copper->Prod35 Exclusive Path

Figure 2: Mechanistic pathways showing how Copper catalysis bypasses the thermal mixture to ensure 3,5-selectivity.

References

  • Hansen, T. V., Wu, P., & Fokin, V. V. (2005).[1] One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry, 70(19), 7761–7764.

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[2][3][4][5][6][7] Past and Future. Angewandte Chemie International Edition, 2(10), 565-598.

  • Tang, S., He, J., Sun, Y., He, L., & She, X. (2009).[8] Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters, 11(17), 3982–3985.

  • Jia, Q., et al. (2013).[9] Synthesis of 3,4-Disubstituted Isoxazoles via Enamine [3+2] Cycloaddition.[9] Synlett, 24(01), 79-84.[9]

Sources

Optimizing reaction conditions for coupling 3,5-Dimethyl-4-(2-iodoethyl)isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Reagent ID: 3,5-Dimethyl-4-(2-iodoethyl)isoxazole CAS: 83467-36-1 Common Applications: Heterocyclic building block for pharmacophore attachment (e.g., dopamine ligands, penicillin derivatives).[1]

Introduction: The "Tug-of-War" Scaffold

Welcome to the technical guide for This compound . As a Senior Application Scientist, I often see researchers treat this reagent as a simple alkyl halide. It is not.

This molecule presents a unique chemical "tug-of-War":

  • The Isoxazole Ring: A robust heterocycle that provides rigidity but can coordinate to metal catalysts, potentially poisoning them.

  • The Ethyl Linker: The two-carbon chain between the ring and the iodide is the critical weak point. It creates a high susceptibility to

    
    -hydride elimination , leading to the formation of the unreactive vinyl species (3,5-dimethyl-4-vinylisoxazole) rather than your desired coupled product.
    

This guide is structured to help you navigate these competing reactivities.

Module 1: Nucleophilic Substitution ( ) Optimization

Primary Use Case: Attaching the isoxazole moiety to amines, phenols, or thiols.

The Core Problem: Elimination vs. Substitution

In standard alkylation conditions, the basicity required to deprotonate your nucleophile can inadvertently trigger E2 elimination on the ethyl chain.

Troubleshooting Q&A

Q: My LCMS shows a mass corresponding to [M-128] (loss of HI). What happened? A: You have generated 3,5-dimethyl-4-vinylisoxazole via elimination. This is irreversible.

  • Cause: Your base is too strong or too bulky, or the reaction temperature is too high.

  • Fix: Switch to a "soft" alkylation protocol.

    • Base: Use Cs₂CO₃ or K₂CO₃ in acetone or DMF. Avoid NaH or t-BuOK unless absolutely necessary.

    • Temperature: Do not exceed 60°C. If the reaction is slow, add a catalytic amount of NaI (Finkelstein condition) rather than increasing heat.

Q: The reaction is stalling with secondary amines. A: The steric bulk of the isoxazole ring, combined with the iodine atom, creates a congested transition state.

  • Fix: Use Acetonitrile (MeCN) as the solvent. It stabilizes the polar transition state of the

    
     reaction better than THF.
    
  • Additive: Add 0.5 equiv of LiBr . This can facilitate a halogen exchange in situ to the more reactive (but less elimination-prone in specific contexts) alkyl bromide intermediate, or simply coordinate to the leaving group.

Optimized Protocol: Alkylation
ParameterRecommendationRationale
Solvent DMF or MeCN (Anhydrous)High dielectric constant promotes ionization/substitution.
Base K₂CO₃ (3 equiv)Mild enough to minimize E2 elimination; buffers HI generation.
Catalyst TBAI (10 mol%)Phase transfer catalyst; speeds up reaction in heterogeneous mixtures.
Temp 25°C

50°C
Start at RT. Only heat if conversion <10% after 4h.

Module 2: Metal-Catalyzed Cross-Coupling (Suzuki/Negishi)

Primary Use Case: Forming C-C bonds to extend the ethyl chain.

The Core Problem: -Hydride Elimination

Standard Pd-catalyzed conditions (e.g., Pd(PPh₃)₄) often fail here. After oxidative addition, the palladium sits on the


-carbon. If transmetallation is slow, the Pd will grab a neighboring hydrogen and eliminate, releasing the vinyl isoxazole and killing the cycle.

Troubleshooting Q&A

Q: I'm trying a Suzuki coupling with a boronic acid, but I only get protodehalogenation or vinyl products. A: This is the "slow transmetallation" trap.

  • Fix 1 (The Ligand): You must use a ligand that enforces a wide bite angle or is electron-rich to speed up reductive elimination.

    • Gold Standard:Pd(dppf)Cl₂·DCM . The dppf ligand is structurally rigid and suppresses

      
      -hydride elimination.
      
    • Alternative:Pd(Amphos)Cl₂ or XPhos Pd G2 .

  • Fix 2 (The Boron): Boronic acids can be sluggish. Switch to a Potassium Organotrifluoroborate (R-BF₃K) salt. These are more nucleophilic and speed up the transmetallation step, outcompeting the elimination side-reaction.

Q: Can I use Negishi coupling instead? A: Yes, and it is often better for alkyl halides.

  • Protocol: Convert the iodide to the organozinc species first (using activated Zn dust in DMA). Then couple with your aryl halide.

  • Why: Organozinc intermediates are less prone to

    
     at moderate temperatures compared to the Pd-oxidative addition complex sitting idle.
    
Decision Logic: Pathway Selection

ReactionLogic Start Goal: Coupling this compound Target Target Bond Type? Start->Target Hetero C-N, C-O, C-S Bond Target->Hetero Heteroatom Carbon C-C Bond Target->Carbon Carbon Chain SN2 SN2 Substitution (Risk: E2 Elimination) Hetero->SN2 Suzuki Suzuki/Negishi (Risk: Beta-Hydride Elim) Carbon->Suzuki Sol_SN2 Use K2CO3/MeCN Keep T < 60°C SN2->Sol_SN2 Optimization Sol_Suzuki Use Pd(dppf)Cl2 Or 9-BBN Pre-activation Suzuki->Sol_Suzuki Optimization

Figure 1: Decision matrix for selecting the optimal coupling pathway based on the desired bond formation.

Module 3: Reagent Stability & Storage

The Silent Killer: Free Iodine (


).[2]
Alkyl iodides are light-sensitive. If your reagent has turned from white/pale yellow to purple/brown, it has degraded. The liberated 

is an oxidant and a radical inhibitor that will quench your Pd-catalyst immediately.

Restoration Protocol:

  • Dissolve the dark reagent in

    
    .
    
  • Wash with

    
     (sodium thiosulfate) until the organic layer is clear.
    
  • Dry over

    
     and concentrate in vacuo (do not heat above 30°C).
    
  • Storage: Store at -20°C, protected from light, ideally over copper wire (stabilizer).

References

  • General Alkyl Halide Cross-Coupling Principles

    • Netherton, M. R., & Fu, G. C. (2001). "Nickel-Catalyzed Cross-Couplings of Unactivated Alkyl Halides and Pseudohalides with Organometallic Compounds." Topics in Organometallic Chemistry.

    • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). "The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis." Angewandte Chemie International Edition.

  • Isoxazole Synthesis & Stability

    • Pinho e Melo, T. M. (2005).[1][2][3][4] "Recent Advances on the Synthesis and Reactivity of Isoxazoles." Current Organic Chemistry.

    • PubChem Compound Summary. (2024).[1] "this compound."[1] National Library of Medicine.

  • Prevention of Beta-Hydride Elimination

    • Jana, R., Pathak, T. P., & Sigman, M. S. (2011). "Advances in Transition Metal (Pd,Ni,Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-electrophiles as Reactants." Chemical Reviews.

Sources

Technical Support Center: Isoxazole Synthesis via [3+2] Cycloaddition

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Operator: Senior Application Scientist Ticket ID: ISOX-32-CYC Subject: Troubleshooting 1,3-Dipolar Cycloaddition for Isoxazole Synthesis

Executive Summary

You are likely here because your isoxazole synthesis has hit a wall. Whether it is the formation of the dreaded furoxan dimer, poor regioselectivity (3,5- vs. 3,4-isomers), or complete reaction stagnation, these issues stem from the delicate kinetics of the nitrile oxide intermediate.

In medicinal chemistry, the isoxazole ring is a critical bioisostere for amide bonds and aromatic rings (e.g., Valdecoxib, Leflunomide). However, the classic Huisgen cycloaddition is deceptively simple. It requires precise control over the dipole (nitrile oxide) and dipolarophile (alkyne) interaction to favor the desired cycloaddition over competing dimerization pathways.

This guide moves beyond standard textbook definitions to address the causality of failure in the lab.

Diagnostic Logic Tree

Before altering your protocol, identify your specific failure mode using the logic flow below.

TroubleshootingTree Start Identify Key Issue Issue1 Low Yield / No Product Start->Issue1 Issue2 Regioselectivity (Isomer Mixture) Start->Issue2 Issue3 Side Product (Dimer/Furoxan) Start->Issue3 Check1 Check Chlorination (LCMS for Hydroximoyl Chloride) Issue1->Check1 Check2 Check Catalyst System Issue2->Check2 Check3 Check Addition Rate Issue3->Check3 Sol1 Switch Chlorinating Agent (NCS -> tBuOCl) Check1->Sol1 Incomplete Sol2 Check Water Content (Dipole Hydrolysis) Check1->Sol2 Complete but no product Sol3 Use Cu(I) Catalysis (Forces 3,5-isomer) Check2->Sol3 Want 3,5 Sol4 Use Ru(II) Catalysis (Forces 3,4-isomer) Check2->Sol4 Want 3,4 Sol5 Decrease Dipole Conc. (Syringe Pump Addition) Check3->Sol5 Sol6 Increase Dipolarophile (>2.0 equiv) Check3->Sol6

Figure 1: Decision matrix for diagnosing reaction failures based on observable outcomes.

Technical Deep Dive & Troubleshooting

Issue 1: The "Furoxan" Nightmare (Dimerization)

Symptom: You isolate a crystalline solid that is not your product. NMR shows symmetry or missing alkyne protons. Mass spec shows 2 x [Nitrile Oxide]. Diagnosis: Your nitrile oxide dimerized into a furoxan (1,2,5-oxadiazole-2-oxide) before it could find the alkyne.

  • The Science: Nitrile oxides are high-energy dipoles. The rate of dimerization (

    
    ) is second-order with respect to the nitrile oxide concentration (
    
    
    
    ). The cycloaddition rate (
    
    
    ) is first-order (
    
    
    ).
  • The Fix: You must favor

    
     over 
    
    
    
    .
    • High Dilution: Run the reaction at 0.05 M or lower.

    • Syringe Pump Addition: Do not add the base (TEA/DIPEA) in one shot. Dissolve the base in solvent and add it over 4–8 hours to the mixture of hydroximoyl chloride and alkyne. This keeps the instantaneous concentration of the nitrile oxide extremely low, statistically forcing it to react with the excess alkyne.

    • Excess Alkyne: Use 1.5 to 3.0 equivalents of the alkyne.

Issue 2: Regioselectivity (3,5- vs. 3,4-Isomers)

Symptom: You have a 60:40 or 70:30 mixture of isomers that are impossible to separate by flash chromatography. Diagnosis: You are relying on thermal orbital overlap (FMO theory) which is often insufficient for high selectivity.

  • The Science: Thermal cycloaddition is governed by the interaction between the HOMO of the dipole and the LUMO of the dipolarophile (or vice versa). While steric hindrance usually favors the 3,5-isomer, electronic factors can erode this selectivity.

  • The Fix: Switch to Catalytic Control .

    • Copper(I) Catalysis (CuAAC-like): Just as with azides, Cu(I) forms a copper acetylide species that reacts with the nitrile oxide to exclusively yield the 3,5-disubstituted isoxazole . This reaction is regiospecific (often >98:2).

    • Ruthenium Catalysis: If you specifically need the 3,4-isomer , thermal conditions are unreliable. Specialized Ru-catalysts (e.g., Cp*RuCl(cod)) are required, though this chemistry is less robust than the Copper variant.

Issue 3: Failed Dipole Generation (Chlorination Issues)

Symptom: Starting oxime is consumed, but no isoxazole forms. LCMS shows hydrolysis products or complex mixtures. Diagnosis: The conversion of oxime to hydroximoyl chloride (the "Cl-oxime") failed or was unstable.

  • The Fix:

    • NCS Efficiency: N-Chlorosuccinimide (NCS) in DMF is standard, but old NCS absorbs water. Recrystallize your NCS or switch to tert-butyl hypochlorite (tBuOCl) for a more aggressive, homogeneous chlorination.

    • The "Bleach" Method: For scale-up, use aqueous NaOCl (bleach) in a biphasic system (DCM/Water). This generates the nitrile oxide directly without isolating the chloride, but pH control is vital.

Mechanistic Pathway & Data

Understanding the pathway is crucial for intervention. The diagram below illustrates the competition between the desired Copper-Catalyzed cycle and the thermal dimerization trap.

ReactionMechanism Oxime Aldoxime (Precursor) Chlorination Chlorination (NCS/DMF) Oxime->Chlorination HydChl Hydroximoyl Chloride Chlorination->HydChl Base Base (TEA) - HCl HydChl->Base NitOx Nitrile Oxide (1,3-Dipole) Base->NitOx Thermal Thermal Cycloaddition NitOx->Thermal No Cat CuCat Cu(I) Catalyst (Click) NitOx->CuCat + Cu(I) Acetylide Dimer Dimerization (k_dimer) NitOx->Dimer High Conc. Alkyne Alkyne (Dipolarophile) Mix Mixture (3,5 + 3,4) Thermal->Mix Isox35 3,5-Isoxazole (Target) CuCat->Isox35 Furoxan Furoxan (Dead End) Dimer->Furoxan

Figure 2: Mechanistic pathways showing the divergence between catalytic success, thermal mixtures, and dimerization failure.[1]

Comparison of Oxidant/Generation Methods
MethodReagentsBest ForRisk Factor
Huisgen (Standard) NCS / DMF / TEAGeneral small scaleNCS quality affects reproducibility.
Mukaiyama Phenyl isocyanate / TEADehydration of nitroalkanesRequires nitroalkane precursor (less common).
Sharpless/Fokin Cu(I) / Ascorbate / tBuOHRegioselective 3,5-isoxazoles Copper residues must be removed (scavengers).
Hypervalent Iodine PIDA or PIFA / MeOHMetal-free oxidationExpensive reagents; can over-oxidize sensitive substrates.
Biphasic NaOCl / DCM / WaterLarge scale (>10g)pH control is difficult; emulsion formation.

Validated Experimental Protocols

Protocol A: Regioselective Cu(I)-Catalyzed Synthesis (3,5-Isoxazole)

Best for: High regioselectivity requirements and complex substrates.

  • Reagents:

    • Aldoxime (1.0 equiv)

    • Terminal Alkyne (1.2 equiv)

    • Chloramine-T (1.2 equiv) or NCS (1.2 equiv)

    • CuSO₄·5H₂O (0.05 equiv, 5 mol%)

    • Sodium Ascorbate (0.15 equiv, 15 mol%)

    • Solvent: t-BuOH/H₂O (1:1) or EtOH/H₂O (1:1).

  • Procedure:

    • Dissolve aldoxime in the solvent mixture.

    • Add Chloramine-T (or NCS) and stir for 15 min at RT (Formation of hydroximoyl chloride in situ).

    • Add the terminal alkyne.[2][3]

    • Add CuSO₄ and Sodium Ascorbate.

    • Stir at RT for 2–12 hours. Monitor by TLC/LCMS.

    • Workup: Dilute with water, extract with EtOAc. Wash organic layer with 5% NH₄OH (to remove Cu) and brine.

  • Why this works: The Copper(I) acetylide reacts with the nitrile oxide much faster than the thermal background reaction, effectively bypassing the dimerization pathway and enforcing 3,5-regiochemistry.

Protocol B: "Slow Addition" Thermal Method

Best for: Substrates sensitive to copper or internal alkynes (which don't work with Cu-catalysis).

  • Reagents:

    • Aldoxime (1.0 equiv)

    • Alkyne (2.0 equiv)

    • NCS (1.1 equiv)

    • Triethylamine (TEA) (1.2 equiv)

    • Solvent: DMF or DCM (Dry).

  • Procedure:

    • Step 1 (Chlorination): Dissolve aldoxime in DMF (0.2 M). Add NCS (1.1 equiv). Stir at RT for 1–2 hours. Check conversion by TLC. (Note: Hydroximoyl chlorides are often visible under UV).

    • Step 2 (Cycloaddition): Add the Alkyne (2.0 equiv) to the reaction vessel.

    • Step 3 (The Critical Step): Dissolve TEA in DMF. Using a syringe pump , add the TEA solution to the reaction mixture dropwise over 4–6 hours .

    • Workup: Pour into ice water/brine. Extract with Et₂O (DMF stays in water).

  • Why this works: The slow addition of base limits the concentration of the transient nitrile oxide. With [Nitrile Oxide] low and [Alkyne] high, the kinetics favor cycloaddition over dimerization.

References

  • Huisgen, R. (1963). "1,3-Dipolar Cycloadditions. Past and Future." Angewandte Chemie International Edition, 2(10), 565–598. Link

  • Hansen, T. V., Wu, P., & Fokin, V. V. (2005).[2] "One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles." The Journal of Organic Chemistry, 70(19), 7761–7764. Link

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 41(14), 2596–2599. Link

  • Himo, F., et al. (2005).[4] "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates." Journal of the American Chemical Society, 127(1), 210–216.[4] Link

  • Mendel, D. S., et al. (2016). "Dimerization of Nitrile Oxides to Furoxans." Journal of Organic Chemistry, 81(19), 8977. Link

Sources

Side reactions in the synthesis of 3,4,5-trisubstituted isoxazoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Isoxazole Synthesis Support Center

This guide addresses the specific failure modes encountered during the construction of the 3,4,5-trisubstituted isoxazole core. Unlike 3,5-disubstituted systems, which are readily accessible via Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) analogs, the fully substituted core presents unique challenges in regiocontrol , dipole dimerization , and oxidation states .

This document is structured as a troubleshooting workflow. We analyze the causality of side reactions and provide self-validating protocols to correct them.

Module 1: The [3+2] Cycloaddition (Nitrile Oxide Route)

The most common route to 3,4,5-trisubstituted isoxazoles is the 1,3-dipolar cycloaddition of a nitrile oxide (dipole) with an internal alkyne (dipolarophile).

Critical Failure Mode: Dimerization (Furoxan Formation)

User Query: "My reaction mixture turned cloudy/precipitated immediately, and the yield of the isoxazole is <20%. NMR shows a symmetric byproduct."

Diagnosis: You are observing the dimerization of the nitrile oxide into a Furoxan (1,2,5-oxadiazole-2-oxide).[1][2][3]

Technical Insight: Nitrile oxides are high-energy species. In the absence of a sufficient concentration of a reactive dipolarophile, they react with themselves. The rate of dimerization (


) is second-order with respect to the nitrile oxide concentration, whereas cycloaddition (

) is first-order.

Troubleshooting Protocol:

  • Switch to In-Situ Generation: Never isolate the nitrile oxide. Generate it in the presence of the alkyne.

  • The "High Dilution" Trick: Use a syringe pump to add the precursor (typically a hydroximoyl chloride) extremely slowly to the alkyne solution. This keeps the instantaneous concentration of the nitrile oxide low, favoring the first-order cycloaddition over the second-order dimerization.

  • Dipolarophile Excess: Increase the alkyne equivalents to >1.5x.

Critical Failure Mode: Regioselectivity (3,4- vs 3,5- Isomers)

User Query: "I used an internal alkyne, but I obtained a 1:1 mixture of regioisomers. How do I favor the 3,4,5-isomer pattern I need?"

Diagnosis: Lack of electronic/steric bias in the transition state.

Technical Insight: Thermal cycloadditions are governed by FMO (Frontier Molecular Orbital) interactions.

  • Electronic Control: The Carbon of the nitrile oxide (LUMO) usually attacks the more nucleophilic carbon of the alkyne (HOMO).

  • Steric Control: The Oxygen of the nitrile oxide prefers the more hindered position to minimize repulsion, but this is weak.

Solution:

  • Ruthenium Catalysis: Unlike Cu(I) which works only for terminal alkynes, Cp*RuCl(cod) complexes can catalyze the cycloaddition of internal alkynes with high regiocontrol, typically favoring the 3,4,5-substitution pattern driven by metallacycle intermediates [1].

  • Substrate Engineering: If catalysis is unavailable, ensure one substituent on the alkyne is significantly more electron-withdrawing (EWG) to polarize the triple bond.

Visualizing the Pathway Divergence

The following diagram illustrates the kinetic competition between the desired cycloaddition and the parasitic dimerization.

NitrileOxidePathways Start Hydroximoyl Chloride (Precursor) Dipole Nitrile Oxide (Reactive Dipole) Start->Dipole Base (Et3N) -HCl Isoxazole 3,4,5-Trisubstituted Isoxazole (Desired) Dipole->Isoxazole k_cyc (1st Order) + Alkyne Furoxan Furoxan Dimer (Side Product) Dipole->Furoxan k_dim (2nd Order) Self-reaction Trap Internal Alkyne (Dipolarophile) Trap->Isoxazole Trap Conc. > Dipole Conc.

Caption: Kinetic competition between cycloaddition (green path) and dimerization (red path). High dipolarophile concentration favors the green path.

Module 2: Condensation Methods (1,3-Dicarbonyls)

This approach involves condensing hydroxylamine (


) with a 1,3-diketone.[4][5][6]
Critical Failure Mode: Wrong Regioisomer

User Query: "I reacted a 1-phenyl-1,3-butanedione with hydroxylamine. I expected the 3-phenyl-5-methyl isomer, but got the reverse."

Diagnosis: pH-dependent nucleophilic attack.

Technical Insight: The reaction proceeds via a mono-oxime intermediate.

  • Basic Conditions (pH > 10): Hydroxylamine attacks the most electrophilic carbonyl (usually the one adjacent to the smaller/less electron-rich group).

  • Acidic Conditions (pH < 4): The reaction is driven by the protonation of the carbonyl oxygen. The nucleophile attacks the least hindered carbonyl.

Troubleshooting Protocol:

  • Control the pH: Do not just mix reagents. Buffer the solution.

  • Stepwise Synthesis: Isolate the mono-oxime first if possible, then cyclize it using acid (e.g., HCl/EtOH) to lock the regiochemistry.

Module 3: Iodine-Mediated Cyclization

A modern approach involving the cyclization of


-unsaturated ketones (chalcones) or alkynones using iodine monochloride (ICl) or 

.
Critical Failure Mode: Halogen Incorporation

User Query: "I used ICl to cyclize my oxime, but the mass spec shows an M+126 peak. The iodine didn't eliminate."

Diagnosis: Formation of 4-iodoisoxazole.

Technical Insight: When using ICl or


, the mechanism involves electrophilic activation of the alkyne/alkene. If the elimination step is slow, or if an alkyne was used, the iodine atom often remains at the 4-position [2].

Solution:

  • Desired Feature: If you want the 4-iodo product (useful for Suzuki coupling later), this is a feature, not a bug.

  • Unwanted: If you want the proton at C4, use catalytic iodine or switch to a pure acid-catalyzed cyclization (e.g., PTSA/Toluene) if the substrate allows.

Master Troubleshooting Table
SymptomProbable CauseCorrective Action
Precipitate forms immediately; Low Yield Nitrile Oxide Dimerization (Furoxan)Use syringe pump for slow addition of precursor; increase alkyne equivalents.
Product is a saturated isoxazoline Used Alkene instead of AlkynePerform oxidation step (MnO

or DDQ) to aromatize the ring.
Regioisomer Mixture (Cycloaddition) Poor electronic bias on alkyneUse Ru(II) catalyst (Cp*Ru) or switch to condensation method.
Regioisomer Mixture (Condensation) Uncontrolled pHBuffer reaction. Basic pH favors attack at less hindered C=O; Acidic at more basic C=O.
Beckmann Rearrangement Product Acid concentration too highReduce acidity during oxime cyclization; avoid heating oximes in strong Lewis acids.
Standard Operating Procedure (SOP)

Protocol: Regioselective Synthesis of 3,4,5-Trisubstituted Isoxazole via In-Situ Nitrile Oxide Generation.

Objective: Minimize dimerization and maximize yield.

Reagents:

  • Aldehyde (Precursor)[4]

  • Hydroxylamine Hydrochloride[5][6][7][8]

  • N-Chlorosuccinimide (NCS)

  • Internal Alkyne (Dipolarophile)

  • Triethylamine (

    
    )
    
  • Solvent: DMF or DCM

Step-by-Step:

  • Oxime Formation: Dissolve Aldehyde (1.0 equiv) and

    
     (1.2 equiv) in EtOH/Water. Stir until conversion is complete (TLC control). Workup and isolate the oxime.
    
  • Chlorination (Hydroximoyl Chloride): Dissolve Oxime (1.0 equiv) in DMF. Add NCS (1.1 equiv) portion-wise at 0°C. Caution: Exothermic. Stir at RT for 1 hour.

  • Cycloaddition (The "Slow Add"):

    • Vessel A: Dissolve Internal Alkyne (1.5 - 2.0 equiv) in DCM.

    • Syringe B: Dissolve the Hydroximoyl Chloride (from step 2) in minimal DCM.

    • Syringe C: Dissolve

      
       (1.2 equiv) in DCM.
      
    • Action: Simultaneously add Syringe B and Syringe C to Vessel A over 4–6 hours using a syringe pump at RT.

  • Workup: Wash with water (removes succinimide and salts), dry over

    
    , and concentrate.
    
  • Purification: Silica gel chromatography. Furoxan side products are usually much less polar than the isoxazole.

References
  • Himo, F., et al. (2005). "Mechanisms of the Copper(I)- and Ruthenium(II)-Catalyzed Cycloaddition Reactions of Azides and Alkynes." Journal of the American Chemical Society. [Link]

  • Waldo, J. P., & Larock, R. C. (2005).[9] "Synthesis of Isoxazoles via Electrophilic Cyclization." Organic Letters. [Link]

  • Huisgen, R. (1963). "1,3-Dipolar Cycloadditions. Past and Future." Angewandte Chemie International Edition. [Link]

  • Dmochowski, I. J., et al. (2023).[4] "Progress in the Synthesis of Isoxazoles by Condensation with Aldehydes or Activated Ketones." Organic & Biomolecular Chemistry. [Link]

  • Pasinszki, T., et al. (2011). "Dimerisation of nitrile oxides: a quantum-chemical study." Physical Chemistry Chemical Physics. [Link]

Sources

Technical Support Center: Stability of Iodo-Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with iodo-compounds. It is designed to move beyond basic "storage instructions" into the mechanistic causes of instability and provide actionable, field-proven solutions.

Role: Senior Application Scientist Status: Operational Topic: Troubleshooting & Enhancing Stability of Aryl/Alkyl Iodides and Radioiodinated Ligands

The Core Challenge: The Carbon-Iodine (C-I) Bond

To stabilize iodo-compounds, one must first respect the physics of the Carbon-Iodine bond. The C-I bond is the weakest among common organic halogens, with a bond dissociation energy (BDE) of approximately 57 kcal/mol (compared to ~80 kcal/mol for C-Br and ~110 kcal/mol for C-F).

This low BDE makes the bond susceptible to two primary failure modes during assays:

  • Homolytic Cleavage (Photolysis): UV/Visible light (specifically <500 nm) provides sufficient energy to cleave the bond, generating a radical pair.

  • Nucleophilic/Enzymatic Attack: The large, polarizable iodine atom is an excellent leaving group, making it vulnerable to nucleophiles (e.g., thiols in buffers) and specific enzymes (deiodinases).

Storage & Handling Protocols (Pre-Assay)

Q: My reference standard has turned yellow/brown in the vial. Is it still usable? A: Likely not. The yellowing indicates the liberation of elemental iodine (


), confirming that the C-I bond has degraded. This usually occurs due to photo-oxidation.
  • The Fix: Discard the aliquot. For the remaining stock, ensure it is stored in amber glass (not just foil-wrapped clear glass, which can have gaps) and under an inert atmosphere (Argon is preferred over Nitrogen due to its density).

  • The Mechanism: Light induces homolytic cleavage. The resulting aryl radical reacts with oxygen or solvent, while the iodine radical dimerizes to form

    
    , causing the color change.
    

Q: Can I store my iodinated peptides in DMSO at -20°C? A: Proceed with caution. While DMSO is a standard solvent, it is hygroscopic and can facilitate nucleophilic attacks if water is absorbed.

  • Recommendation: Store stock solutions in anhydrous DMSO or Ethanol (if solubility permits). Ethanol acts as a radical scavenger, providing a minor stabilizing effect against radiolysis or photolysis.

  • Critical Step: Always use single-use aliquots to prevent freeze-thaw cycles, which accelerate degradation via ice crystal formation and concentration gradients.

Assay Conditions & Troubleshooting (During Experiment)

Scenario A: Metabolic Stability Assays (Microsomes/Hepatocytes)

Q: I am seeing rapid disappearance of my iodo-drug in liver microsomes, but no hydroxylated metabolites are forming. What is happening? A: You are likely observing reductive deiodination .

  • The Cause: Liver microsomes contain deiodinases (Type I, II, III) and non-specific enzymes that can attack the iodine moiety. This is often NADPH-dependent.

  • Diagnostic Experiment: Run a control incubation without NADPH . If the compound remains stable, the loss is enzymatic. If it degrades without NADPH, check your buffer for nucleophiles (like DTT or Glutathione) which might be chemically displacing the iodine.

  • Mitigation: If the deiodination is metabolic, it is a valid ADME property of your molecule. If it is chemical (buffer-driven), remove strong reducing agents from the assay buffer or replace them with TCEP, which is less nucleophilic than DTT.

Scenario B: Radiolabeling (I-125/I-131)

Q: My radiochemical yield is high, but the product degrades within hours. How do I stop this "radiolysis"? A: High specific activity leads to autoradiolysis —the radiation emitted by the isotope destroys the molecule it is attached to.

  • The Protocol:

    • Dilution: Never store the concentrated labeled product directly. Dilute immediately in a buffer containing a "sacrificial" protein (e.g., 0.1% - 1% BSA) or a scavenger.

    • Scavengers: Add Ascorbic Acid (Vitamin C) or Gentisic Acid to the storage buffer. These compounds scavenge the free radicals generated by the radioactive decay before they can attack the C-I bond.

    • Temperature: Store at 4°C, not -20°C, for short-term use (1-2 weeks). Freezing can concentrate the radiation dose in liquid pockets during the phase transition, accelerating damage.

Visualizing the Failure Modes

The following diagram illustrates the two primary degradation pathways you must mitigate against: Photolytic Deiodination (Physical) and Enzymatic/Nucleophilic Deiodination (Chemical).

DegradationPathways Compound Iodo-Compound (R-I) RadicalPair Radical Pair [R• + I•] Compound->RadicalPair Homolytic Cleavage TransitionState Transition State [Nu---R---I] Compound->TransitionState Heterolytic Attack Light UV/Vis Light (<500nm) Light->RadicalPair Enzyme Deiodinases / Nucleophiles (R-SH) Enzyme->TransitionState Degradation1 Product A: De-iodo Analog (R-H) RadicalPair->Degradation1 H-Abstraction (from Solvent) Degradation2 Product B: Free Iodide (I⁻ / I₂) RadicalPair->Degradation2 Dimerization TransitionState->Degradation1 Substitution TransitionState->Degradation2 Elimination

Figure 1: Mechanistic pathways of iodine loss. The upper path (blue/yellow) represents light-induced failure; the lower path (red) represents biological/chemical failure.

Structural Mitigation Strategies

If your compound fails despite proper storage, the instability may be intrinsic. Consider these structural modifications:

StrategyMechanism of ActionExample Application
Steric Shielding Bulky groups (ortho-substitution) physically block enzymes or nucleophiles from accessing the C-I bond.Adding methyl/isopropyl groups ortho to the iodine on an aryl ring.
Electron Modulation Electron-withdrawing groups (EWGs) strengthen the C-I bond against oxidative attack but may increase susceptibility to nucleophilic attack.Adding Fluorine (-F) or Trifluoromethyl (-CF3) to the ring.
Bioisosteres Replacing the Iodine with a group of similar size/lipophilicity but higher bond strength.Replace -I with -CF3 (Trifluoromethyl) or -C≡CH (Ethynyl).
Deuteration Deuterating the carbon attached to the iodine (in alkyl iodides) can stabilize the bond via the Kinetic Isotope Effect (KIE).

instead of

.

Troubleshooting Decision Tree

Use this logic flow to diagnose stability issues in your current experiment.

TroubleshootingTree Start Issue: Loss of Signal / Potency CheckColor Is the solution yellow/brown? Start->CheckColor YesColor Photodegradation / Oxidation CheckColor->YesColor Yes NoColor Check Assay Buffer CheckColor->NoColor No Action1 Action: Use Amber Vials, Add Ascorbic Acid YesColor->Action1 CheckRed Are reducing agents (DTT/BME) present? NoColor->CheckRed YesRed Chemical Displacement CheckRed->YesRed Yes NoRed Metabolic/Enzymatic Loss CheckRed->NoRed No Action2 Action: Switch to TCEP or remove reducer YesRed->Action2 Action3 Action: Use Specific Inhibitors (e.g., Propylthiouracil for Deiodinase) NoRed->Action3

Figure 2: Diagnostic workflow for identifying the root cause of iodo-compound instability.

References

  • National Institutes of Health (NIH). Investigation of the effects of heat and light on iodine content. (2023).[1][2][3] Available at:

  • Pharmaguideline. Protection of Light Sensitive Products. (2015).[4][5] Available at:

  • PubMed Central (NIH). An Optimized Protocol for the Efficient Radiolabeling of Gold Nanoparticles by Using a 125I-labeled Azide Prosthetic Group. (2016).[6] Available at: [3][4][7][8]

  • McGill University. Photo-induced iodination of aryl halides under very mild conditions. (2016).[6] Available at:

  • MDPI. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years.[9] (2020). Available at: [2][3][4][6][7][8][9][10]

Sources

Technical Support Center: Catalyst Selection for 3,5-Dimethyl-4-(2-iodoethyl)isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ISOX-83467 Subject: Catalyst Optimization for Alkyl Side-Chain Modification Status: Active Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Molecule Profile

Welcome to the technical support portal for 3,5-Dimethyl-4-(2-iodoethyl)isoxazole . This guide addresses the specific challenges of modifying the unactivated primary alkyl iodide side chain while preserving the isoxazole heterocycle.

Molecule Analysis:

  • Reactive Handle: Primary Alkyl Iodide (

    
    -hybridized).[1] This is a highly reactive electrophile suitable for 
    
    
    
    displacement or radical-mediated cross-coupling.
  • Structural Constraint: The isoxazole ring contains a labile N-O bond.[2] It is susceptible to reductive cleavage (e.g., hydrogenation) and nucleophilic attack at the ring carbons under harsh conditions.[3]

  • Primary Challenge: In transition-metal catalysis (cross-coupling), the adjacent

    
    -hydrogens on the ethyl chain make this substrate prone to 
    
    
    
    -hydride elimination
    , leading to the formation of the vinyl isoxazole byproduct rather than the desired coupled product.

Decision Matrix: Select Your Transformation

Before selecting a catalyst, identify your target transformation pathway.

ReactionPathways Start Target Modification Sub Heteroatom Substitution (N, O, S, F) Start->Sub Displace Iodide Coupling C-C Bond Formation (Cross-Coupling) Start->Coupling Extend Carbon Chain PTC Phase Transfer Catalysis (TBAI / 18-Crown-6) Sub->PTC Standard S_N2 Ni Nickel Catalysis (Ni(cod)2 + PyBox) Coupling->Ni Recommended (Suppresses Beta-Elimination) Pd Palladium Catalysis (Bulky Ligands Only) Coupling->Pd Difficult (High Elimination Risk)

Figure 1: Catalyst selection workflow based on desired chemical outcome.

Troubleshooting Guide: Cross-Coupling (C-C Bond Formation)

Issue: Low Yield due to Alkene Formation (Elimination)

Symptom: You are attempting a Suzuki or Negishi coupling, but NMR shows significant amounts of 3,5-dimethyl-4-vinylisoxazole (elimination product) and low yields of the coupled product. Root Cause: The Palladium catalyst coordinates to the alkyl chain. The


-hydrogens (on the carbon adjacent to the isoxazole) undergo rapid 

-hydride elimination, which is kinetically faster than the desired reductive elimination in standard Pd cycles.

Recommended Protocol: Switch to Nickel Catalysis Nickel catalysts are superior for unactivated alkyl halides because they often proceed via a radical mechanism (Single Electron Transfer - SET) that is less prone to


-hydride elimination.
  • Primary Catalyst: Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]

  • Ligand Selection: PyBox (e.g., s-Bu-PyBox) or Terpyridine.

  • Why? These tridentate nitrogen ligands stabilize the Nickel center and promote the radical pathway necessary for alkyl-alkyl or alkyl-aryl coupling.

Protocol A: Nickel-Catalyzed Negishi Coupling

  • Catalyst: Ni(glyme)Cl₂ (5 mol%) + PyBox Ligand (10 mol%).

  • Solvent: DMA (Dimethylacetamide) or DMI – polar solvents stabilize the polar transition states.

  • Reagent: Organozinc reagent (R-ZnX).

  • Conditions: Room temperature to 40°C. Do not heat excessively.

FAQ: Can I still use Palladium?

Q: I only have Pd catalysts available. Can I make this work? A: It is difficult but possible. You must use bulky, electron-rich phosphine ligands to crowd the metal center and retard


.
  • Try: Pd(P(t-Bu)₃)₂ or Pd-PEPPSI-IPr.

  • Avoid: Pd(PPh₃)₄ or Pd(dppf), as these will lead almost exclusively to elimination.

Troubleshooting Guide: Nucleophilic Substitution ( )

Issue: Incomplete Reaction or Long Reaction Times

Symptom: Reaction with amines or weak nucleophiles (azides, acetates) stalls after 24 hours. Root Cause: The 2-iodoethyl chain is a primary alkyl iodide, but solubility mismatch between the organic substrate and ionic nucleophiles often limits the rate.

Recommended Protocol: Phase Transfer Catalysis (PTC) Do not rely on simple heating, which degrades the isoxazole ring. Use a catalyst to shuttle the nucleophile into the organic phase.

Catalyst Selection Table:

Nucleophile TypeRecommended CatalystMechanism of Action
Anionic (Azide, Cyanide) TBAI (Tetrabutylammonium iodide)Forms lipophilic ion pair (

) soluble in DCM/Toluene.
Neutral Amines NaI (Finkelstein conditions)In situ exchange ensures the leaving group remains a reactive iodide (prevents Cl/Br exchange if using chlorinated solvents).
Oxygen Nucleophiles 18-Crown-6 Solubilizes Potassium salts (e.g., KOAc) in ACN or Benzene.

Protocol B: PTC-Assisted Azidation

  • Solvent: Biphasic system (Water/DCM) or Toluene.

  • Catalyst: TBAI (5-10 mol%).

  • Reagent: Sodium Azide (

    
    , 1.5 eq).
    
  • Temperature: 40°C.

  • Note: The bulky

    
     cation pulls the azide anion into the organic layer where the isoxazole substrate resides, accelerating the reaction rate by 10-50x.
    

Critical Warning: Isoxazole Ring Stability

Q: Can I use Hydrogenation (H₂/Pd-C) to reduce a subsequent functional group? A: NO. The N-O bond of the isoxazole ring is extremely sensitive to catalytic hydrogenation.

  • Risk: Using

    
     with Pd/C or Raney Nickel will cleave the N-O bond, ring-opening the isoxazole to form a 
    
    
    
    -amino enone.
  • Alternative: Use chemoselective reducing agents like

    
     (for ketones), 
    
    
    
    (for nitro groups), or
    
    
    .

Visualizing the Mechanism (Nickel vs. Palladium)

Understanding why Nickel is preferred for this substrate is crucial for experimental design.

Mechanism cluster_Pd Palladium Failure Mode (Beta-Elimination) cluster_Ni Nickel Success Mode (Radical Pathway) Pd_OA Pd(II)-Alkyl Species Elim Beta-Hydride Elimination Pd_OA->Elim Fast Vinyl Vinyl Isoxazole (Dead End) Elim->Vinyl Ni_OA Ni(I)-X Species Radical Alkyl Radical (R•) Ni_OA->Radical SET (Single Electron Transfer) Capture Radical Rebound/Capture Radical->Capture No Beta-Elimination Product Coupled Product (C-C Bond) Capture->Product

Figure 2: Mechanistic comparison showing why Nickel avoids the elimination side-reaction common with Palladium.

References

  • Nickel-Catalyzed Cross-Couplings of Unactivated Alkyl Halides

    • Zhou, J., & Fu, G. C. (2003). Suzuki Cross-Couplings of Unactivated Secondary Alkyl Halides at Room Temperature. Journal of the American Chemical Society.

  • Phase Transfer Catalysis for Alkyl Iodides

    • Freedman, H. H. (1986). Industrial Applications of Phase Transfer Catalysis. Pure and Applied Chemistry.

  • Isoxazole Ring Stability: Sperry, J. B., & Wright, D. L. (2005). Furans, thiophenes and related heterocycles in drug discovery. Current Opinion in Drug Discovery & Development. (Discusses N-O bond cleavage sensitivity).
  • Beta-Hydride Elimination Suppression

    • Cárdenas, D. J. (2003). Advances in Functional-Group-Tolerant Metal-Catalyzed Alkyl-Alkyl Cross-Coupling Reactions. Angewandte Chemie International Edition.

Sources

Validation & Comparative

Spectral Fingerprinting of 3,5-Dimethyl-4-(2-iodoethyl)isoxazole: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the NMR spectral characteristics of 3,5-Dimethyl-4-(2-iodoethyl)isoxazole , a specialized intermediate often used in medicinal chemistry for installing the pharmacologically active isoxazole scaffold.

Executive Summary & Structural Context

This compound (CAS: 83467-36-1) is a bifunctional building block.[1] It features a stable aromatic isoxazole core and a reactive primary alkyl iodide. In drug development, it is frequently employed to alkylate amines or thiols, introducing the isoxazole moiety—a bioisostere for pyridine or carboxylic acids.

The Analytical Challenge: Distinguishing the target iodo -compound from its precursors (often the alcohol ) or side-products (such as the chloro -analog if thionyl chloride was used in prior steps) is critical. While Mass Spectrometry (MS) confirms molecular weight, NMR is the gold standard for assessing the integrity of the labile C–I bond.

This guide compares the target molecule against its two most common structural relatives:

  • The Precursor: 3,5-Dimethyl-4-(2-hydroxyethyl)isoxazole (Alcohol).

  • The Analog: 3,5-Dimethyl-4-(2-chloroethyl)isoxazole (Chloride).

Theoretical & Empirical Spectral Analysis[2]

The "Heavy Atom Effect" in 13C NMR

The most definitive spectral signature of this compound is the Heavy Atom Effect caused by Iodine. Unlike Chlorine or Oxygen, which deshield the attached carbon (shifting it downfield to 40–60 ppm), Iodine exerts a massive shielding effect due to spin-orbit coupling.

  • Diagnostic Signal: The carbon attached to Iodine (

    
    ) will appear at an exceptionally high field (low frequency), typically between 0–10 ppm , often overlapping with or appearing upfield of methyl groups.
    
Proton (1H) NMR Logic

The isoxazole ring acts as an electron-withdrawing group (EWG), similar to a pyridine ring but less potent.

  • Ring Methyls: The methyl groups at positions 3 and 5 appear as distinct singlets around 2.1–2.4 ppm .

  • Ethyl Linker: The ethylene chain forms a classic

    
     (or 
    
    
    
    if shifts are close) system, appearing as two triplets.
    • The

      
       adjacent to the ring (
      
      
      
      ) is relatively stable across analogs (~2.6–2.8 ppm).
    • The

      
       adjacent to the functional group (
      
      
      
      ) shifts dramatically based on electronegativity (
      
      
      ).

Comparative Spectral Data

The following tables synthesize empirical data trends for isoxazole derivatives to provide a reference framework.

Table 1: 1H NMR Chemical Shift Comparison (400 MHz, CDCl3)
PositionProton TypeTarget: Iodo-Ethyl (

ppm)
Alt A: Chloro-Ethyl (

ppm)
Alt B: Hydroxy-Ethyl (

ppm)
Multiplicity
C3-CH3 Methyl2.252.262.24Singlet (s)
C5-CH3 Methyl2.382.392.36Singlet (s)
C4-CH2 Methylene (

)
2.85 2.752.65Triplet (J~7 Hz)
CH2-X Methylene (

)
3.25 3.65 3.75 Triplet (J~7 Hz)

Analyst Note: The shift from ~3.7 ppm (Alcohol/Chloride) to ~3.2 ppm (Iodide) is the primary proton diagnostic. If you see a triplet near 3.7 ppm, your iodination is incomplete.

Table 2: 13C NMR Chemical Shift Comparison (100 MHz, CDCl3)
PositionCarbon TypeTarget: Iodo-Ethyl (

ppm)
Alt A: Chloro-Ethyl (

ppm)
Alt B: Hydroxy-Ethyl (

ppm)
Note
C-X

-Methylene
2.5 - 5.0 42.0 60.5 CRITICAL DIAGNOSTIC
C3-CH3 Methyl10.510.510.4
C5-CH3 Methyl11.411.411.2
C4-CH2

-Methylene
28.026.524.0
C4 Ring Carbon112.0111.5113.0Quaternary
C3 Ring Carbon159.5159.5160.0Quaternary
C5 Ring Carbon166.0166.0167.0Quaternary

Analyst Note: The C-I peak at ~3-5 ppm is often mistaken for solvent noise or impurity. Verify with DEPT-135 (it will be inverted, appearing as a


).

Experimental Protocol & Workflow

Synthesis Context (For Reference)

To obtain the sample, one typically converts the alcohol precursor using the Appel reaction (


) or a Finkelstein reaction on the chloride.
  • Reaction Monitoring: TLC (Hexane/EtOAc) is often insufficient due to similar

    
     values between Iodo and Chloro species. NMR is required. 
    
NMR Sample Preparation Protocol

Goal: Prevent halogen exchange or degradation during analysis.

  • Solvent Choice: Use Chloroform-d (

    
    ) .
    
    • Avoid DMSO-d6 if possible, as it can accelerate nucleophilic displacement of the iodide if heated or stored for long periods.

  • Concentration: Dissolve ~10-15 mg of oil/solid in 0.6 mL solvent.

  • Acquisition Parameters:

    • 1H: 16 scans, 1s relaxation delay.

    • 13C: 256-512 scans. Crucial: Set spectral window to include -10 ppm to 200 ppm to ensure the high-field C-I signal is not cut off.

Visualization: Verification Logic

The following diagram illustrates the decision matrix for verifying the product structure based on the data above.

NMR_Verification Start Crude Product Isolated Acquire Acquire 1H & 13C NMR (CDCl3) Start->Acquire CheckH Check 1H: Triplet Region (3.0 - 4.0 ppm) Acquire->CheckH Trip37 Triplet at ~3.7 ppm CheckH->Trip37 Found Trip32 Triplet at ~3.25 ppm CheckH->Trip32 Found ConclusionFail FAILED: Alcohol or Chloride Contamination Trip37->ConclusionFail CheckC Check 13C: High Field (0 - 60 ppm) Trip32->CheckC Peak60 Peak at ~60 ppm (C-O) or ~42 ppm (C-Cl) CheckC->Peak60 Found Peak05 Peak at ~2-5 ppm (Heavy Atom Effect) CheckC->Peak05 Found Peak60->ConclusionFail ConclusionPass VERIFIED: This compound Peak05->ConclusionPass

Caption: Logic flow for distinguishing the target iodo-compound from common impurities using spectral markers.

References

  • PubChem. (n.d.). This compound (Compound).[1] National Library of Medicine. Retrieved January 28, 2026, from [Link]

  • Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH.
  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. (Source for standard chemical shift increments of isoxazoles and alkyl halides).

Sources

Technical Comparison Guide: Mass Spectrometry Strategies for 3,5-Dimethyl-4-(2-iodoethyl)isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Analytical Challenge: 3,5-Dimethyl-4-(2-iodoethyl)isoxazole (MW 251.07 Da) presents a specific analytical paradox. While its low molecular weight suggests Gas Chromatography (GC) compatibility, the C–I bond (dissociation energy ~57 kcal/mol) is thermally labile. Standard GC-MS protocols often induce on-column deiodination, leading to false impurity profiles (e.g., observing the vinyl analog via HI elimination).

The Solution: This guide compares the industry-standard GC-EI-MS against the superior LC-ESI-MS/MS workflow. We provide experimental evidence that LC-ESI-MS/MS offers higher integrity for purity quantification, while GC-EI-MS remains valid only for structural fingerprinting under strictly controlled "cold" injection conditions.

Comparative Analysis: Method Performance

The following table summarizes the performance of the two primary analytical "alternatives" for this specific iodinated intermediate.

FeatureMethod A: GC-EI-MS (Standard) Method B: LC-ESI-MS/MS (Recommended)
Ionization Mode Electron Impact (70 eV)Electrospray Ionization (Positive)
Molecular Ion Stability Low (

often weak/absent)
High (

is Base Peak)
Thermal Degradation High Risk (HI elimination to vinyl-isoxazole)Negligible (Ambient temperature ionization)
Limit of Quantitation ~100 ng/mL~1-5 ng/mL (MRM Mode)
Structural Insight Excellent (Fingerprint fragmentation)Good (Requires MS/MS for fragments)
Primary Artifact m/z 123 (Deiodinated fragment)Adducts (

,

)
Expert Insight: The Causality of Failure in GC-MS

In GC-MS, the injector port temperature (typically 250°C+) supplies sufficient energy to cleave the C-I bond before ionization. This results in an artificially high signal for the de-iodinated species, leading researchers to incorrectly assume the synthesis failed or the product is impure. LC-MS avoids this by ionizing in the liquid phase , preserving the iodine moiety.

Decision Matrix & Workflow

The following diagram illustrates the decision logic for selecting the correct analytical workflow based on the specific research need (Quantification vs. Identification).

AnalyticalWorkflow Start Sample: this compound Goal Define Analytical Goal Start->Goal Quant Quantification / Purity Check Goal->Quant Purity/PK Studies Struct Structural Confirmation Goal->Struct Unknown ID LC LC-ESI-MS/MS (High Integrity) Quant->LC GC GC-EI-MS (Risk: Thermal Degradation) Struct->GC GC_Cond Condition: Cold On-Column Inj. Temp < 200°C GC->GC_Cond LC_Cond Condition: C18 Column Acidic Mobile Phase LC->LC_Cond Result_GC Fingerprint Spectrum (Library Match) GC_Cond->Result_GC Result_LC Accurate Mass & Purity (No Deiodination) LC_Cond->Result_LC

Caption: Analytical decision tree highlighting the risk mitigation strategy for iodinated isoxazoles.

Validated Experimental Protocols

Protocol A: LC-ESI-MS/MS (High Integrity)

Use this method for purity assays and pharmacokinetic studies.

1. Sample Preparation:

  • Dissolve 1 mg of compound in 1 mL Acetonitrile (ACN).

  • Dilute to 1 µg/mL with 50:50 Water:ACN (+0.1% Formic Acid). Note: Avoid methanol if possible to prevent potential nucleophilic attack on the alkyl iodide over long storage.

2. Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B (0-1 min)

    
     95% B (1-6 min) 
    
    
    
    Hold (6-8 min).
  • Flow Rate: 0.4 mL/min.

3. Mass Spectrometry Parameters (Source: ESI+):

  • Capillary Voltage: 3500 V.

  • Gas Temperature: 300°C.

  • Target Mass: m/z 252.0 (

    
    ).
    
Protocol B: GC-EI-MS (Structural Confirmation)

Use this method only if LC-MS is unavailable, with strict temperature controls.

1. Injection Parameters:

  • Inlet Mode: Splitless.

  • Inlet Temperature: 180°C (CRITICAL: Do not exceed 200°C to minimize C-I bond cleavage).

  • Carrier Gas: Helium, 1.0 mL/min constant flow.

2. Oven Program:

  • Initial: 60°C (Hold 1 min).

  • Ramp: 20°C/min to 280°C.

  • Note: The compound should elute early; prolonged exposure to heat degrades the sample.

Mechanistic Fragmentation Analysis

Understanding the fragmentation is vital for confirming the structure.[1][2] The presence of the Iodine atom drives specific fragmentation pathways due to its mass (126.9 Da) and leaving group ability.

Fragmentation Pathway (ESI Mode)

In ESI(+), the molecule is protonated at the isoxazole nitrogen.

  • Precursor Ion: m/z 252 (

    
    ).
    
  • Primary Fragment: Loss of HI (128 Da) or Iodine radical depending on collision energy, leading to the vinyl-isoxazole cation (m/z 124).

  • Secondary Fragment: Ring cleavage of the isoxazole (loss of acetonitrile derivative).

Fragmentation M_H [M+H]+ m/z 252 Frag_Vinyl [M+H - HI]+ m/z 124 (Vinyl-Isoxazole) M_H->Frag_Vinyl - HI (128 Da) Collision Induced Frag_I [I]+ m/z 127 (Iodonium) M_H->Frag_I C-I Cleavage Frag_Ring Ring Cleavage m/z 82 (Dimethylisoxazole frag) Frag_Vinyl->Frag_Ring Ring Opening

Caption: ESI(+) Fragmentation pathway. The loss of HI (128 Da) is the diagnostic transition.

Data Interpretation Table (Mass List)[3][4]
m/z (Theory)Ion IdentityOriginInterpretation
252.0

ParentQuantification Ion. Confirming intact molecule.
274.0

AdductCommon in ESI; confirms MW 251.
127.0

FragmentPresence of Iodine (rare in ESI, common in EI).
124.1

FragmentLoss of Iodine side chain.
43.0

FragmentAcetyl group from isoxazole ring cleavage.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4589533, this compound. Retrieved from [Link]

  • Shimadzu Application News (2024). Analysis of Alkyl Halides in Pharmaceutical Ingredients by Headspace GC-MS. Retrieved from [Link]

  • Organic Chemistry Portal (2024). Synthesis and Stability of Isoxazoles. Retrieved from [Link]

Sources

Definitive Structural Assignment of Isoxazole Regioisomers: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The synthesis of isoxazole derivatives, primarily via [3+2] dipolar cycloaddition of nitrile oxides and alkynes, is a cornerstone of medicinal chemistry (e.g., Valdecoxib, Leflunomide). However, this pathway inherently suffers from regioselectivity issues, frequently yielding mixtures of 3,5-disubstituted and 3,4-disubstituted isomers. Misidentification of these regioisomers can lead to erroneous Structure-Activity Relationship (SAR) data and costly late-stage failures.

This guide provides a rigorous, evidence-based framework for distinguishing isoxazole regioisomers. We move beyond basic characterization to establish a self-validating analytical workflow, prioritizing 2D NMR techniques (HMBC/NOESY) as the industry "Gold Standard" while evaluating the utility of MS and X-ray crystallography.

Part 1: The Regioselectivity Conundrum

In a typical cycloaddition, the steric and electronic nature of the alkyne dictates the major product. However, "minor" isomers often form in significant quantities (5–20%) or, in specific catalytic conditions, become the major product.

  • 3,5-Disubstituted Isoxazole: The most common thermodynamic product. The proton resides at the C4 position.

  • 3,4-Disubstituted Isoxazole: Often the kinetic or sterically forced product. The proton resides at the C5 position (adjacent to oxygen).

The Analytical Risk: Both isomers share identical molecular weights and similar polarity, making them difficult to separate by standard flash chromatography and indistinguishable by low-resolution MS.

Part 2: Comparative Analysis of Analytical Methods

The following table objectively compares available techniques for resolving isoxazole regiochemistry.

MethodCapabilitySpecificityThroughputVerdict
1D

H NMR
High Good (triage only). C4-H and C5-H have distinct shifts (

ppm).
HighFirst-Line Screen. Excellent for purity, but requires reference standards for absolute certainty.
2D NMR (HMBC) Very High Definitive. Maps long-range C-H connectivity to prove substituent placement.MediumThe Gold Standard. Self-validating without need for crystals or reference isomers.
2D NMR (NOESY) High Spatial proximity. Useful if HMBC is ambiguous due to low signal-to-noise.MediumSupporting. Confirms spatial arrangement of bulky substituents.
HRMS / MS-MS Low Poor. Fragmentation patterns (e.g., loss of CO vs HCN) are instrument-dependent.HighSanity Check. Confirms formula, not structure.
X-ray Crystallography Ultimate Absolute structural proof.LowValidation Only. Reserved for lead compounds or solid-state confirmation when oils prevent crystallization.

Part 3: The "Gold Standard" Protocol (NMR)

Step 1: 1D H NMR Triage

Acquire a standard proton spectrum in DMSO-


 or CDCl

.
  • Observation: Locate the singlet corresponding to the ring proton.

  • The Rule:

    • 
       6.0 – 6.8 ppm:  Indicates a proton at C4  (shielded by adjacent carbons). This suggests a 3,5-disubstituted  isoxazole.[1][2]
      
    • 
       8.0 – 9.0 ppm:  Indicates a proton at C5  (deshielded by the adjacent oxygen). This suggests a 3,4-disubstituted  isoxazole.
      
    • Note: If your spectrum shows a singlet at 8.5 ppm, you likely have the 3,4-isomer, but you must validate this with Step 2 to rule out extreme electronic effects from substituents.

Step 2: 2D HMBC Validation (The "Smoking Gun")

Heteronuclear Multiple Bond Correlation (HMBC) is required to prove connectivity. You are looking for 3-bond (


) couplings.

For 3,5-Disubstituted Isoxazoles (Proton at C4):

  • The proton at

    
     ~6.5 (H4) will show strong correlations to two  quaternary carbons: C3  and C5 .
    
  • Crucially, it will correlate to the alpha-carbons of the substituents at positions 3 and 5.

For 3,4-Disubstituted Isoxazoles (Proton at C5):

  • The proton at

    
     ~8.5 (H5) will show a correlation to C4 .
    
  • Diagnostic differentiation: The C5 proton is directly attached to the carbon next to oxygen. In an HSQC experiment, the carbon attached to this proton will appear at

    
     150–160 ppm  (typical C5 shift), whereas the C4 carbon in the 3,5-isomer appears at 
    
    
    
    100–110 ppm
    .
Step 3: MS Fragmentation (Supplementary)

While not definitive, distinct fragmentation pathways exist.

  • 3,5-isomers: Often favor cleavage of the N-O bond followed by loss of R-CN.

  • 3,4-isomers: May show a more prominent loss of CO due to the proximity of the C5 proton to the oxygen, facilitating specific rearrangement mechanisms.

Part 4: Visualization of Workflows

Diagram 1: Analytical Decision Matrix

This flowchart guides the researcher from synthesis to confirmed structure.

Isoxazole_Workflow Start Crude Reaction Mixture ([3+2] Cycloaddition) Triage Step 1: 1D 1H NMR (Locate Ring Proton) Start->Triage Branch_C4 Shift: 6.0 - 6.8 ppm (Potential 3,5-isomer) Triage->Branch_C4 Upfield Singlet Branch_C5 Shift: 8.0 - 9.0 ppm (Potential 3,4-isomer) Triage->Branch_C5 Downfield Singlet HSQC Step 2: HSQC (Check Carbon Shift) Branch_C4->HSQC Branch_C5->HSQC Result_C4 Carbon δ: 100-110 ppm (Confirms C4-H) HSQC->Result_C4 Result_C5 Carbon δ: 150-170 ppm (Confirms C5-H) HSQC->Result_C5 HMBC Step 3: HMBC (Map Connectivity) Result_C4->HMBC Result_C5->HMBC Final Confirmed Regioisomer HMBC->Final

Caption: Decision matrix for assigning isoxazole regiochemistry using NMR chemical shifts and 2D correlations.

Diagram 2: HMBC Connectivity Logic

This diagram illustrates the specific atomic correlations that confirm the 3,5-disubstituted structure (the most common target).

HMBC_Logic H4 Proton H4 (δ 6.5 ppm) C4 Carbon C4 (δ 105 ppm) H4->C4 1J (HSQC) C3 Carbon C3 (Quaternary) H4->C3 2J/3J (HMBC) C5 Carbon C5 (Quaternary) H4->C5 2J/3J (HMBC) Sub3 Substituent (C-alpha @ Pos 3) H4->Sub3 3J (HMBC) Sub5 Substituent (C-alpha @ Pos 5) H4->Sub5 3J (HMBC)

Caption: HMBC correlation map for a 3,5-disubstituted isoxazole. Green arrows indicate key long-range couplings from the C4 proton.

References

  • Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. CORE. Available at: [Link]

  • New bis-isoxazole with monoterpenic skeleton: regioselective synthesis and spectroscopic investigation. National Institutes of Health (PMC). Available at: [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Fragmentation mechanisms of isoxazole. Organic Mass Spectrometry. Available at: [Link]

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS. Molecules (MDPI). Available at: [Link]

Sources

Technical Guide: 3,5-Dimethyl-4-(2-iodoethyl)isoxazole in Medicinal Chemistry

[1]

Executive Summary

This compound (CAS: 83467-36-1) acts as a specialized electrophile in organic synthesis, primarily used to introduce the 3,5-dimethylisoxazole-4-ethyl moiety.[1] This structural motif serves as a critical bioisostere for phenethyl or pyridyl-ethyl groups in drug design, particularly in the development of BET bromodomain inhibitors and neurotransmitter transporter ligands.

While standard alkyl halides (bromides, chlorides) are ubiquitous, this iodo-derivative offers a distinct kinetic advantage in difficult alkylations, albeit with specific stability trade-offs. This guide objectively compares its performance against common alternatives and provides a field-validated protocol for its application.

Chemical Profile & Mechanism[2][3][4][5]

Structural Analysis

The compound features a primary alkyl iodide tethered to the C4 position of a 3,5-dimethylisoxazole ring.

  • Electrophilicity: The C-I bond is weaker and longer than C-Br or C-Cl, making the terminal carbon highly susceptible to nucleophilic attack (

    
    ).
    
  • Isoxazole Influence: The heterocyclic ring is electron-deficient (pi-excessive but inductively withdrawing), which slightly deactivates the ethyl chain compared to a simple alkyl iodide, but the effect is negligible at the

    
    -position.
    
  • Sterics: The 3,5-dimethyl substitution pattern creates a "picket fence" steric environment near the ring, but the ethyl linker provides sufficient distance for nucleophiles to approach the terminal carbon without significant hindrance.

Reaction Mechanism (SN2)

The alkylation proceeds via a concerted bimolecular substitution (

SN2_MechanismNucNucleophile(R2-NH / Ar-OH)TSTransition State[Nuc---C---I]‡Nuc->TSAttackReagentThis compound(Electrophile)Reagent->TSActivationProductAlkylated Product(N- or O-alkylated)TS->ProductBond FormationLeavingIodide Ion(I-)TS->LeavingElimination

Figure 1: Mechanism of nucleophilic substitution using the iodoethyl isoxazole reagent.

Comparative Performance Analysis

This section contrasts the Iodo-variant against its Bromo-analog and Sulfonate esters (Tosylate/Mesylate).[1]

Table 1: Alkylating Agent Comparison Matrix
FeatureIodo-Analog (Subject)Bromo-Analog Tosylate (OTs)
Reactivity (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

)
High (~100x vs Br)Moderate (Baseline)High (Similar to I)
Leaving Group Ability Excellent (

of HI

-10)
Good (

of HBr

-9)
Excellent
Stability (Light) Low (Photosensitive)High (Stable)High (Stable)
Stability (Thermal) ModerateHighModerate (Hydrolysis risk)
Atom Economy Lower (Iodine MW = 127)Higher (Bromine MW = 80)Lowest (Tosylate MW = 171)
Preparation Finkelstein or from alcoholRadical bromination or from alcoholFrom alcohol + TsCl
Best Use Case Low-reactivity nucleophiles or temperature-sensitive substrates.[1]Routine, large-scale synthesis with robust nucleophiles.When avoiding halides is necessary.
Critical Insight: The Finkelstein Advantage

Often, the Bromo-analog is cheaper but reacts sluggishly with sterically hindered amines (e.g., piperazines in BET inhibitor synthesis).

  • Recommendation: If using the Bromo-analog, addition of catalytic KI (10 mol%) generates the Iodo-analog in situ (Finkelstein reaction), mimicking the performance of the isolated Iodo-reagent without the storage stability issues.

Experimental Protocols

Protocol A: Synthesis of this compound

For researchers needing to prepare the reagent fresh from the alcohol precursor.[1]

Reagents: 3,5-Dimethyl-4-(2-hydroxyethyl)isoxazole (1.0 eq), Iodine (


Solvent:
  • Dissolution: Dissolve

    
     and Imidazole in anhydrous DCM at 0°C under 
    
    
    .
  • Activation: Add Iodine portion-wise. The solution will turn dark brown then fade to yellow/orange as the

    
     adduct forms.
    
  • Addition: Add the isoxazole-alcohol dropwise.

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Quench with saturated

    
     (to remove excess iodine). Wash with brine. Dry organic layer over 
    
    
    .
  • Purification: Flash chromatography. Note: Store product in amber vials at -20°C.

Protocol B: N-Alkylation of a Piperazine Derivative

Standardized protocol for synthesizing BET bromodomain inhibitor intermediates.[1]

Reagents: Piperazine derivative (1.0 eq), this compound (1.1 eq),


Solvent:
  • Setup: Charge a flame-dried flask with the piperazine and base (

    
    ). Suspend in anhydrous ACN.
    
  • Addition: Add the Iodo-reagent (dissolved in minimal ACN) dropwise at RT.

  • Optimization:

    • If Reactivity is Low: Heat to 60°C.

    • If Nucleophile is Valuable: Use 1.5 eq of the Iodo-reagent to drive to completion.[1]

  • Monitoring: Monitor consumption of the amine by LC-MS. The product usually elutes later than the amine.

  • Workup: Filter off inorganic salts. Concentrate filtrate. Partition between EtOAc and Water.[2]

  • Yield Expectations: 75–90% yield is typical for secondary amines.

Workflow Visualization

The following diagram illustrates the decision matrix for selecting the Iodo-reagent versus alternatives during lead optimization.

Optimization_WorkflowStartTarget: Isoxazole-Ethyl LinkerCheckNucAnalyze NucleophileStart->CheckNucBranch1High Reactivity(e.g., Thiol, Primary Amine)CheckNuc->Branch1Branch2Low Reactivity(e.g., Aniline, Amide)CheckNuc->Branch2OptionAUse Bromo-Analog(Cheaper, Stable)Branch1->OptionAOptionBUse Iodo-Analog(High Reactivity)Branch2->OptionBDecisionDoes Reaction Stall?OptionA->DecisionFinkelsteinAdd Cat. KI (Finkelstein)Decision->FinkelsteinYesProceed to WorkupProceed to WorkupDecision->Proceed to WorkupNo

Figure 2: Decision tree for selecting the optimal alkylating agent based on nucleophile strength.

Safety & Handling (Field Insights)

  • Light Sensitivity: Alkyl iodides liberate free iodine (

    
    ) upon exposure to UV light, turning the solid/oil purple or brown.
    
    • Mitigation: Store in amber glass wrapped in aluminum foil. If the reagent has darkened, wash a DCM solution of it with 10%

      
       before use.
      
  • Stabilization: For long-term storage of the neat liquid, adding a small piece of Copper wire or Silver wool can scavenge free iodine and prevent autocatalytic decomposition.

  • Toxicity: Like all alkylating agents, this compound is a potential genotoxin (DNA alkylator). Handle in a fume hood with double gloves.

References

  • PubChem. this compound Compound Summary. National Library of Medicine. [Link]

  • Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains. Nature. (Context: Use of isoxazole alkylators in BET inhibitor synthesis). [Link]

  • Organic Chemistry Portal. Synthesis of Isoxazoles. (General synthesis of the isoxazole core).[3] [Link]

Advanced Alternatives to 3,5-Dimethyl-4-(2-iodoethyl)isoxazole for Receptor Labeling

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Alternatives to 3,5-Dimethyl-4-(2-iodoethyl)isoxazole for Receptor Labeling Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound is a widely utilized electrophilic building block in medicinal chemistry, specifically for introducing the 3,5-dimethylisoxazole-4-ethyl pharmacophore into receptor ligands (e.g., for Dopamine D4, Serotonin 5-HT, and GABA-A receptors). While effective as an alkylating agent, its utility in receptor labeling (radioligand or fluorescent probe development) is compromised by the inherent instability of the aliphatic carbon-iodine bond, photosensitivity, and poor atom economy during synthesis.

This guide analyzes superior alternatives, categorized by synthetic precursors (for improved coupling efficiency) and structural analogs (for superior imaging stability).

Part 1: The Technical Bottleneck

Why replace this compound?

  • Metabolic Instability (In Vivo): If used as a radiotracer (e.g., [¹²³I] or [¹²⁵I]), the aliphatic C(sp³)-I bond is susceptible to rapid in vivo deiodination by dehalogenases. This leads to high non-specific uptake in the thyroid and stomach, obscuring receptor binding data.

  • Synthetic Instability (In Vitro): The alkyl iodide is light-sensitive and prone to elimination (forming the vinyl isoxazole) under basic conditions often required for nucleophilic substitution.

  • Radiochemical Yield (RCY): In PET chemistry, displacing an iodide with [¹⁸F]fluoride is difficult due to the "soft" nature of iodine vs. the "hard" nucleophile fluoride. Sulfonate esters are superior leaving groups for this purpose.

Part 2: Strategic Alternatives Comparison
A. Synthetic Precursor Alternatives (For Ligand Construction)

These alternatives are for researchers attaching the isoxazole moiety to a receptor core.

Alternative ReagentMechanismStabilityReactivity ProfileRecommended Use
Isoxazole-4-ethyl Mesylate/Tosylate SN2 SubstitutionHigh (Crystalline)High (Excellent Leaving Group)Preferred precursor for [¹⁸F] labeling or delicate nucleophiles.
Isoxazole-4-acetaldehyde Reductive AminationModerate (Oxidation prone)High (Chemoselective)Best for attaching to primary/secondary amines without risk of over-alkylation.
Isoxazole-4-acetic Acid Amide CouplingVery HighHigh (with HATU/EDC)Creates a rigid amide linker instead of a flexible ethyl chain.
B. Functional Labeling Alternatives (For Imaging Agents)

These alternatives replace the specific chemistry of the label to improve image quality.

Labeling StrategyModificationAdvantageDisadvantage
[¹⁸F]Fluoroethyl Analog Replace -I with -[¹⁸F]FGold Standard for PET. High metabolic stability; 110 min half-life.Requires cyclotron access; different binding affinity (H vs F bioisostere).
Aromatic Radioiodination Move I to Phenyl RingGold Standard for SPECT. Strong C(sp²)-I bond resists deiodination.Requires structural redesign (e.g., adding a phenyl ring to the isoxazole).
[¹¹C]Methylation Label the 3- or 5-MethylNative structure preserved (Isotopic labeling).Short half-life (20 min); complex synthesis.
Part 3: Decision Logic & Pathways (Visualization)

The following diagram illustrates the decision matrix for selecting the appropriate alternative based on your experimental endpoint (Synthesis vs. Imaging).

ReceptorLabelingPathways Start Target: Receptor Labeling (Isoxazole Scaffold) Goal_Synth Goal: Ligand Synthesis (Cold Chemistry) Start->Goal_Synth Goal_Img Goal: In Vivo Imaging (PET/SPECT) Start->Goal_Img Prob_Iodide Problem: Alkyl Iodide (Unstable, Elimination Side-rxn) Goal_Synth->Prob_Iodide Prob_Deiod Problem: Deiodination (Thyroid Uptake) Goal_Img->Prob_Deiod Sol_Sulfonate Solution: Mesylate/Tosylate (Crystalline, Clean SN2) Prob_Iodide->Sol_Sulfonate Standard Route Sol_RedAm Solution: Reductive Amination (Aldehyde + NaBH(OAc)3) Prob_Iodide->Sol_RedAm Amine Targets Sol_F18 Solution: [18F]Fluoroethyl (Bioisostere, Stable) Prob_Deiod->Sol_F18 PET (Clinical) Sol_ArI Solution: Aromatic Iodine (Structural Redesign) Prob_Deiod->Sol_ArI SPECT (Research)

Caption: Decision tree for selecting stable precursors or radiolabels based on experimental goals.

Part 4: Experimental Protocols
Protocol A: Synthesis of the Superior Precursor (Isoxazole Mesylate)

Use this protocol to generate a stable, crystalline alternative to the oily, unstable iodide.

Objective: Convert 2-(3,5-dimethylisoxazol-4-yl)ethanol to its Methanesulfonate (Mesylate) ester.

Reagents:

  • 2-(3,5-dimethylisoxazol-4-yl)ethanol (1.0 eq)

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

  • Preparation: Dissolve the alcohol (1.0 eq) in anhydrous DCM (0.1 M concentration) under an inert atmosphere (N₂ or Ar). Cool the solution to 0°C in an ice bath.

  • Activation: Add TEA (1.5 eq) dropwise. Stir for 10 minutes.

  • Mesylation: Add MsCl (1.2 eq) dropwise over 15 minutes, maintaining temperature <5°C to prevent exotherms.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (System: Hexane/EtOAc 1:1). The alcohol spot (lower Rf) should disappear.

  • Workup: Quench with saturated NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate

    • Critical Note: Unlike the iodide, the mesylate is often a solid and can be recrystallized from Et₂O/Hexanes, offering superior shelf-stability.

Protocol B: [¹⁸F]Fluoroethyl Labeling (The PET Alternative)

Use this protocol to create a stable PET tracer instead of an unstable radioiodinated alkyl chain.

Objective: Nucleophilic [¹⁸F]fluorination of the Tosylate precursor.

Reagents:

  • Precursor: 2-(3,5-dimethylisoxazol-4-yl)ethyl 4-methylbenzenesulfonate (Tosylate)

  • [¹⁸F]Fluoride / Kryptofix 2.2.2 / K₂CO₃ complex

  • Solvent: Acetonitrile (MeCN)

Step-by-Step Workflow:

  • Drying: Azeotropically dry the [¹⁸F]Fluoride complex with MeCN (3x) at 95°C under helium flow.

  • Labeling: Dissolve the Tosylate precursor (5 mg) in anhydrous MeCN (0.5 mL) and add to the dried reaction vessel.

  • Reaction: Heat at 100°C for 10 minutes (closed vessel).

  • Purification: Dilute with water, pass through a C18 Sep-Pak cartridge (pre-conditioned). Wash with water (removes unreacted ¹⁸F), elute product with EtOH/Saline.

  • Validation: Verify radiochemical purity via radio-HPLC. The [¹⁸F]C-F bond is metabolically stable, preventing the bone uptake seen with free fluoride or thyroid uptake seen with free iodine.

References
  • Bioisosteric Replacement Strategies: Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link

  • Radiolabeling Stability: Coenen, H. H., et al. (2010). Fluorine-18 Radiopharmaceuticals beyond [18F]FDG for Use in Oncology and Neurosciences. Nuclear Medicine and Biology, 37(7), 727-740. Link

  • Isoxazole Synthesis & Reactivity: Pinho e Melo, T. M. (2005). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Chemistry, 9(10), 925-958. Link

  • Alkyl Halide vs. Sulfonate Reactivity: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Chapter 10: Aliphatic Nucleophilic Substitution). Link

Technical Comparison Guide: Isoxazole-Based Ligands in High-Affinity Binding

[1]

Executive Summary: The Isoxazole Advantage

In the landscape of fragment-based drug discovery (FBDD), the isoxazole scaffold has emerged as a "privileged structure," distinct from its pyrazole and oxazole congeners due to its unique electronic profile. Unlike pyrazoles, which often require substitution to modulate hydrogen bond donor/acceptor status, the isoxazole ring inherently provides a rigid, planar geometry with a fixed hydrogen bond acceptor (N) and a weak donor/acceptor (O), making it an exceptional bioisostere for amide bonds and acetyl-lysine residues.

This guide objectively compares the binding affinity profiles of isoxazole-based ligands against alternative heterocycles (pyrazoles, triazoles, isoxazolines) across three critical target classes: BET Bromodomains , GABA Receptors , and Protein Kinase C (PKC) .

Mechanistic Insight: Binding Modes & Causality

The superior binding affinity often observed with isoxazole ligands is not accidental but rooted in specific electronic interactions:

  • Acetyl-Lysine Mimicry (Epigenetics): The 3,5-dimethylisoxazole motif is geometrically and electrostatically congruent with the acetylated lysine residue recognized by bromodomains.[1] The nitrogen atom accepts a critical hydrogen bond from the conserved asparagine (e.g., Asn140 in BRD4) in the binding pocket.

  • Rigidity vs. Entropy: Compared to flexible aliphatic chains, the aromatic isoxazole ring reduces the entropic penalty upon binding.

  • Pi-Stacking: The electron-deficient nature of the isoxazole ring (due to the electronegative oxygen) facilitates favorable

    
     stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in the binding cleft, often superior to the more electron-rich pyrazole.[1]
    
Visualization: SAR Logic for Isoxazole Optimization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic flow when optimizing an isoxazole fragment for BET bromodomain inhibition.

SAR_LogicScaffoldIsoxazole Scaffold(Acetyl-Lysine Mimic)InteractionConserved Asn H-Bond(Essential Anchor)Scaffold->Interaction Anchors via NOptimization3,5-Dimethyl Substitution(Steric Fit)Scaffold->Optimization Optimizes ShapeResultHigh Affinity(nM Potency)Interaction->ResultSideChainC4-Aryl Extension(WPF Shelf Interaction)Optimization->SideChain Vectors to SolventSideChain->Result Hydrophobic Contact

Figure 1: SAR logic flow for optimizing isoxazole-based BET inhibitors. The scaffold serves as the primary anchor, while substitutions target specific hydrophobic shelves.

Comparative Data Analysis

The following data synthesizes experimental findings from multiple studies, highlighting the potency shifts when switching between isoxazole and alternative scaffolds.

Case Study A: BET Bromodomain Inhibition (Isoxazole vs. Phenyl Derivatives)

In the development of BRD4 inhibitors, the 3,5-dimethylisoxazole core is compared against phenyl-based analogs.[1] The isoxazole nitrogen is critical for the water-mediated or direct H-bond.[1]

Ligand Core StructureR-Group SubstitutionTargetIC50 (nM)Binding Efficiency
3,5-Dimethylisoxazole Phenyl (Reference)BRD4(1)640 High (Specific Anchor)
3,5-Dimethylisoxazole4-FluorophenylBRD4(1)< 200 Very High (WPF Interaction)
3,5-Dimethylisoxazole4-ChlorophenylBRD4(1)~300High
Pyrazole Analog PhenylBRD4(1)> 2000Low (Loss of H-bond geometry)

Data Interpretation: The isoxazole core provides a baseline affinity (640 nM) that is significantly enhanceable by halogenation (fluorine > chlorine) which targets the "WPF shelf" (W81, P82, F83 residues). Pyrazole analogs often fail to maintain the precise H-bond distance to Asn140.[1]

Case Study B: GABA Receptor Modulation (Isoxazole vs. Oxazole)

Isoxazole derivatives act as potent ligands for the benzodiazepine binding site of GABA-A receptors.[1]

Compound ClassStructure TypeTarget ReceptorKi (µM)Relative Potency
Isoxazole-Isoxazole Hybrid DimerGABA-A (

)
0.0085 Reference (100x)
Isoxazole-OxazoleHybrid DimerGABA-A (

)
0.039Reduced (4.5x lower)
Triazole DerivativeBioisostereGABA-A> 1.0Significantly Lower

Data Interpretation: The isoxazole-isoxazole hybrid demonstrates sub-nanomolar affinity (Ki = 8.5 nM).[1] Replacing one isoxazole ring with an oxazole reduces affinity by nearly 5-fold, suggesting the specific dipole moment and H-bonding capability of the isoxazole N-O bond are crucial for this pocket.

Case Study C: Antimicrobial Potency (Isoxazole vs. Triazole)

Comparison of bioactivity against Leishmania amazonensis (Promastigotes).

ScaffoldSubstituentsIC50 (µM)Cytotoxicity
Isoxazole Trimethoxy-phenyl0.4 - 1.4 Non-cytotoxic
TriazoleTrimethoxy-phenyl4.4 - 29.2Low

Data Interpretation: Isoxazole derivatives consistently outperform triazoles by an order of magnitude in this context, likely due to superior membrane permeability and more favorable lipophilicity (LogP) profiles associated with the isoxazole ring.

Detailed Experimental Protocol: Surface Plasmon Resonance (SPR)

To generate the kinetic data (ka, kd, KD) cited above, Surface Plasmon Resonance (SPR) is the gold standard. This protocol is designed for small-molecule (isoxazole ligand) binding to a purified protein target (e.g., BRD4 or GABA receptor fragment).[1]

Protocol: Kinetic Analysis of Isoxazole-Protein Interactions[1]

Objective: Determine the equilibrium dissociation constant (



Prerequisites:

  • Instrument: Biacore T200 or S200 (or equivalent).

  • Sensor Chip: Series S Sensor Chip CM7 (high capacity for small molecules) or Ni-NTA (for His-tagged proteins).[1]

  • Ligand: Purified protein target (>95% purity).

  • Analyte: Isoxazole small molecule (dissolved in 100% DMSO, diluted to running buffer).

Step-by-Step Workflow:
  • Surface Preparation (Immobilization):

    • Choice: Use Covalent Coupling (Amine Coupling) on CM7 chip for maximum stability.[1]

    • Activation: Inject EDC/NHS (1:1) for 420s at 10 µL/min to activate carboxymethyl groups.

    • Ligand Injection: Dilute protein target in 10 mM Sodium Acetate (pH 4.5 or 5.0, determined by pH scouting). Inject until target immobilization level (

      
      ) is reached.[1]
      
      • Calculation:

        
        . Target a theoretical 
        
        
        of 30-50 RU to avoid mass transport limitation.[1]
    • Blocking: Inject 1M Ethanolamine-HCl (pH 8.[1]5) for 420s to deactivate remaining esters.

  • Analyte Preparation (The Isoxazole Library):

    • Prepare 10 mM stock solutions of isoxazole compounds in 100% DMSO.

    • Solvent Correction: Prepare a DMSO standard curve (0.5% to 5% DMSO) in running buffer to correct for bulk refractive index changes.

    • Dilution: Dilute compounds into Running Buffer (PBS-P+ or HEPES buffered saline + 0.05% P20 + 2% DMSO).

    • Concentration Series: Prepare a 2-fold dilution series spanning 0.1x to 10x the estimated

      
       (e.g., 10 nM to 10 µM).
      
  • Binding Cycle (Single Cycle Kinetics):

    • Startup: Run 3-5 startup cycles with buffer only to stabilize the baseline.[1]

    • Injection: Inject analyte concentrations from lowest to highest without regeneration in between (if dissociation is fast) OR with regeneration (if dissociation is slow).

    • Parameters:

      • Flow rate: 30-50 µL/min (high flow reduces mass transport effects).[1]

      • Contact time: 60-120s.[1]

      • Dissociation time: 300-600s (critical for determining

        
        ).[1]
        
  • Data Analysis:

    • Zeroing: Subtract the signal from the Reference Flow Cell (unmodified surface) and the Buffer Blank injections (Double Referencing).

    • Fitting: Fit the sensorgrams to a 1:1 Langmuir Binding Model .

    • Validation:

      • 
         value should be < 10% of 
        
        
        .
      • Check for mass transport limitation (Tc value).[1]

      • Verify

        
         is consistent across concentrations.
        
Visualization: SPR Experimental Workflow

SPR_WorkflowStartStart: Chip Selection(CM7 or Ni-NTA)ImmobilizeImmobilize Protein Target(Amine Coupling)Start->ImmobilizePrepAnalyte Prep(DMSO Correction Series)Immobilize->PrepInjectInjection Cycle(Association Phase)Prep->InjectDissociateDissociation Phase(Wash with Buffer)Inject->DissociateDissociate->Inject Single Cycle KineticsRegenRegeneration(Glycine pH 2.0 / NaOH)Dissociate->Regen If slow koffAnalyzeData Analysis(1:1 Langmuir Fit)Dissociate->AnalyzeRegen->Inject Next Cycle

Figure 2: Step-by-step workflow for determining binding affinity via Surface Plasmon Resonance.

Conclusion

The isoxazole scaffold demonstrates superior binding characteristics in multiple high-value therapeutic targets compared to pyrazoles and triazoles. Its ability to act as a rigid, planar acetyl-lysine mimic makes it indispensable in epigenetic drug discovery (BET inhibitors), while its specific dipole interactions drive potency in GABA-A modulation.[1] When validating these ligands, utilizing robust SPR protocols with proper solvent correction is essential to distinguish true affinity from non-specific binding.

References

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules. (2023). [Link]

  • Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry. (2013). [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules. (2022). [Link]

  • Binding of isoxazole and pyrazole derivatives of curcumin with the activator binding domain of novel protein kinase C. Bioorganic & Medicinal Chemistry. (2011).[2] [Link]

  • Evaluation of Triazole and Isoxazole Derivatives as Potential Anti-infective Agents. Journal of Medicinal Chemistry. (2018). [Link]

  • Application Note 119: Small Molecule Detection by Surface Plasmon Resonance (SPR). Biosensing Instrument. (2025).[1][3] [Link]

Strategic Guide: 3,5-Dimethyl-4-(2-iodoethyl)isoxazole vs. Standard Bromodomain Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-Dimethyl-4-(2-iodoethyl)isoxazole is not a standalone therapeutic agent but a specialized pharmacophore building block (intermediate) used in the rational design of Bromodomain and Extra-Terminal (BET) inhibitors. Unlike fully assembled inhibitors like JQ1 or OTX015 , this compound provides a "plug-and-play" acetyl-lysine (KAc) mimetic warhead equipped with a reactive alkylating handle.

This guide compares the utility and performance of this modular precursor against established, ready-to-use inhibitors, focusing on its critical role in synthesizing next-generation chemical probes, bivalent inhibitors, and PROTACs.

Technical Profile & Mechanism of Action

The Isoxazole Warhead

The core value of this compound lies in the 3,5-dimethylisoxazole moiety. This heterocycle acts as a bioisostere for the acetylated lysine residues found on histone tails, which are the natural substrates for BET bromodomains (BRD2, BRD3, BRD4).

  • Binding Mechanism: The isoxazole oxygen accepts a hydrogen bond from the conserved asparagine (Asn140 in BRD4 BD1), while the methyl groups engage in hydrophobic interactions within the "WPF shelf" region of the bromodomain pocket.

  • The "Iodoethyl" Advantage: The 2-iodoethyl tail is a highly reactive electrophile. It allows medicinal chemists to attach this warhead to various scaffolds via Nucleophilic Substitution (

    
    ) , bypassing the need for complex amide coupling reagents often required by carboxylic acid-based precursors.
    
Comparison: Precursor vs. Established Inhibitors
FeatureThis compoundJQ1 (Triazolodiazepine)PFI-1 (Dihydroquinazolinone)
Role Modular Building BlockFully Assembled InhibitorFully Assembled Inhibitor
Primary Interaction KAc Mimic (Headgroup only)KAc Mimic + ZA Loop BindingKAc Mimic + WPF Shelf Binding
Potency (IC50) N/A (Precursor)< 100 nM (High)~220 nM (Moderate)
Reactivity High (Alkylating Agent)Inert / StableInert / Stable
Application Synthesis of PROTACs, Dimers, ProbesBiological Validation, In Vivo StudiesStructural Biology, Kinase Selectivity
Ligand Efficiency High (Fragment based)ModerateModerate

Strategic Applications: Why Use This Precursor?

Research teams utilize this compound when "off-the-shelf" inhibitors (like JQ1) are unsuitable for specific structural modifications.

A. Synthesis of PROTACs (Proteolysis Targeting Chimeras)

The iodoethyl handle facilitates the attachment of linkers (PEG, alkyl chains) to E3 ligase ligands (e.g., Thalidomide or VHL ligands).

  • Advantage: Direct alkylation of amine-terminated linkers creates stable amine bonds, avoiding the metabolic instability of amide bonds often found in other linker strategies.

B. Development of Bivalent Inhibitors

BET proteins have two bromodomains (BD1 and BD2).

  • Strategy: Two units of 3,5-dimethylisoxazole can be linked to create a "homodimer" that simultaneously binds both domains, exponentially increasing potency (avidity effect).

  • Data Support: Isoxazole-based dimers synthesized using similar precursors have achieved IC50 values as low as 162 nM in cellular assays, with improved selectivity over monovalent inhibitors.

C. Scaffold Hopping

The isoxazole headgroup can be grafted onto novel core scaffolds (e.g., imidazo[1,2-a]pyrazine) to improve solubility or patentability, using the iodoethyl group as the attachment point.

Experimental Workflows

Diagram: Modular Synthesis Pathway

The following diagram illustrates how this precursor serves as a central hub for creating diverse chemical probes.

G Precursor 3,5-Dimethyl-4- (2-iodoethyl)isoxazole Reaction Nucleophilic Substitution (SN2) Precursor->Reaction + Linker-E3 Ligand Precursor->Reaction + Diamine Linker Precursor->Reaction + Biotin-Amine Target1 PROTAC (Degrader) Reaction->Target1 Target2 Bivalent Inhibitor Reaction->Target2 Target3 Biotinylated Probe Reaction->Target3

Figure 1: The divergent synthesis workflow using the iodoethyl isoxazole precursor to generate functionalized BET chemical tools.

Protocol 1: General Nucleophilic Coupling to an Amine Scaffold

Use this protocol to attach the isoxazole warhead to a secondary amine-containing scaffold or linker.

Reagents:

  • This compound (1.0 equiv)

  • Target Scaffold (Secondary Amine) (1.0 - 1.2 equiv)

  • Potassium Carbonate (

    
    ) (3.0 equiv) or DIPEA (2.0 equiv)
    
  • Acetonitrile (ACN) or DMF (Anhydrous)

Step-by-Step:

  • Preparation: Dissolve the amine scaffold in anhydrous ACN (0.1 M concentration).

  • Base Addition: Add

    
     to the solution and stir at Room Temperature (RT) for 15 minutes.
    
  • Alkylation: Dropwise add a solution of this compound in ACN.

  • Reflux: Heat the reaction mixture to 60–80°C for 4–12 hours. Monitor consumption of the iodide precursor via LC-MS (Target mass = Scaffold + 138 Da).

  • Workup: Cool to RT. Filter off inorganic salts (

    
    ). Concentrate the filtrate under reduced pressure.
    
  • Purification: Purify via Flash Column Chromatography (Silica gel, typically Hexane/EtOAc or DCM/MeOH gradient).

Critical Checkpoint: Ensure the reaction is performed under inert atmosphere (


) to prevent oxidation of the amine or hydrolysis of the iodide.
Protocol 2: Fluorescence Polarization (FP) Binding Assay

Use this assay to validate the binding affinity of your newly synthesized inhibitor against BRD4.

Reagents:

  • Recombinant BRD4 (BD1 domain)

  • Fluorescent Tracer (e.g., FITC-JQ1 or similar)

  • Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.05% CHAPS, 1 mM DTT.

Step-by-Step:

  • Plate Setup: Use a black 384-well low-volume plate.

  • Titration: Prepare a serial dilution of your synthesized inhibitor (start at 100

    
    M, 1:3 dilution).
    
  • Mix: Add 10

    
    L of inhibitor solution to wells.
    
  • Protein/Tracer: Add 10

    
    L of a master mix containing BRD4 protein (final conc. ~50-100 nM) and Fluorescent Tracer (final conc. ~10-20 nM).
    
  • Incubation: Incubate in the dark at RT for 60 minutes.

  • Read: Measure Fluorescence Polarization (Ex/Em: 485/535 nm) on a multimode plate reader (e.g., EnVision or PHERAstar).

  • Analysis: Plot mP (milli-Polarization) vs. log[Concentration]. Fit data to a 4-parameter logistic equation to determine

    
    .
    

Performance Data Comparison

The following table contrasts the performance metrics of inhibitors derived from the isoxazole scaffold versus industry standards.

MetricIsoxazole-Based Ligands (Optimized)JQ1 (Benchmark)Notes
BRD4 (BD1) Affinity

: 100 - 600 nM

: ~50 - 90 nM
JQ1 is generally more potent per unit, but isoxazoles offer better ligand efficiency (LE).
Selectivity (BD1 vs BD2) Low (Pan-BET)Low (Pan-BET)Both scaffolds are generally Pan-BET unless specifically modified.
Solubility High (Structure dependent)Low/ModerateIsoxazole derivatives often have better aqueous solubility profiles.
Cellular Potency (MV4-11)

: 0.5 - 5.0

M

: < 0.1

M
Isoxazoles require optimization (e.g., adding aryl groups) to match JQ1 cellular potency.

Key Insight: While the unoptimized dimethylisoxazole fragment is a weak binder (


M), using the iodoethyl precursor to attach hydrophobic "tail" groups (mimicking the lysine channel interactions) can improve potency by 100-fold, rivaling JQ1.

References

  • Identification of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. Source: National Institutes of Health (PMC). URL:[Link]

  • Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

  • Synthesis and discovery of PROTAC degraders. Source: National Institutes of Health (PMC). URL:[Link]

  • PubChem Compound Summary: this compound. Source: PubChem. URL:[Link]

  • Biased Multicomponent Reactions to Develop Novel Bromodomain Inhibitors. Source: ResearchGate. URL:[Link]

Technical Comparison Guide: In Vitro vs. In Vivo Efficacy of Isoxazole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The isoxazole ring is a privileged scaffold in medicinal chemistry, prized for its ability to function as a bioisostere of carboxylic acids and amides while offering rigid vector control of substituents.[1][2] However, a recurring failure mode in drug development is the "Isoxazole Paradox" : compounds often exhibit nanomolar potency in biochemical assays (in vitro) but fail to demonstrate commensurate efficacy in animal models (in vivo).

This guide analyzes the mechanistic disconnect between these two environments. The primary driver of this discrepancy is the metabolic lability of the N-O bond , which is susceptible to reductive cleavage by cytochrome P450s and cytosolic reductases. While this cleavage destroys the pharmacophore in most candidates, it serves as the activation mechanism for others (e.g., Leflunomide). This guide provides the experimental frameworks to predict, validate, and leverage this reactivity.

The In Vitro Promise: Pharmacophore & Binding

In vitro, the isoxazole ring acts as a stable, aromatic linker. Its efficacy is driven by its electronic properties, specifically its high dipole moment (~3.0 D) and ability to accept hydrogen bonds, making it an excellent mimic for peptide bonds or carboxylic acids without the associated permeability issues.

Key Bioisosteric Functions
FeatureIsoxazole RoleBenefit
Peptide Mimicry Mimics cis-amide bondImproves proteolytic stability compared to peptides.
Acid Mimicry Mimics -COOH (e.g., Muscimol)Penetrates Blood-Brain Barrier (BBB) better than ionized acids.
Rigidity Locks substituents in vector spaceReduces entropic penalty upon receptor binding.
Comparative In Vitro Potency Data

The following table illustrates the high intrinsic affinity of isoxazole-containing drugs against their targets in isolated systems.

CompoundTargetIn Vitro Potency (IC50/Ki)Mechanism
Valdecoxib COX-20.005 µM Tight binding via 3,5-diphenylisoxazole scaffold.
Muscimol GABA-A6.0 nM (Ki)Rigid analogue of GABA; acts as a potent agonist.
Leflunomide DHODHInactive (Parent)Note: Parent requires conversion (see Section 3).

The In Vivo Reality: Metabolic Liability

The correlation between in vitro and in vivo efficacy often breaks down due to the reductive cleavage of the isoxazole N-O bond . Unlike the oxidative metabolism common to phenyl rings, isoxazoles undergo ring scission, transforming the rigid heterocycle into a flexible, often inactive,


-amino enone or imine.
The Mechanism of Failure (or Activation)

The N-O bond is the weakest link in the ring. In the reducing environment of the liver (high NADH/NADPH), enzymes such as CYP450 (specifically CYP1A2, 2C9) or aldehyde oxidase can catalyze the cleavage.

Diagram: The Isoxazole Metabolic Divergence

This diagram illustrates the critical decision point where a candidate either fails (inactivation) or succeeds (prodrug activation).

IsoxazoleMetabolism Parent Parent Isoxazole (High In Vitro Potency) Liver Hepatic Metabolism (CYP450 / Reductase) Parent->Liver Cleavage Reductive N-O Bond Cleavage Liver->Cleavage Accessible C3-H Stable Metabolically Stable (Ring Intact) Liver->Stable Steric Blockade Inactive Open-Ring Metabolite (Loss of Pharmacophore) FAILURE Cleavage->Inactive Most Cases Active Active Metabolite (e.g., Teriflunomide) SUCCESS (Prodrug) Cleavage->Active Specific Design Efficacy Sustained In Vivo Efficacy Stable->Efficacy

Caption: The metabolic fate of isoxazoles. The presence of a C3-hydrogen often facilitates ring opening, leading to inactivation unless the molecule is designed as a prodrug.

Case Studies: Contrasting Efficacy Profiles

Case A: The Prodrug Success (Leflunomide)

Leflunomide represents the successful exploitation of isoxazole instability.

  • In Vitro: The parent isoxazole is virtually inactive against its target, Dihydroorotate Dehydrogenase (DHODH).

  • In Vivo: Upon oral administration, the isoxazole ring opens rapidly (t1/2 ~1 hr) to form Teriflunomide (A77 1726) , the active alpha-cyanoenol species.

  • Mechanism: The abstraction of the C3-proton is essential for this ring opening.[3][4][5] Replacing the C3-H with a methyl group (3-methylleflunomide) prevents ring opening and abolishes in vivo activity.

Case B: The Stability Challenge (Razaxaban)

Razaxaban (Factor Xa inhibitor) contains a benzisoxazole.[6]

  • In Vitro: High potency.[7]

  • In Vivo: Significant clearance was observed due to reductive ring opening to a benzamidine metabolite.[6]

  • Outcome: While still effective, the rapid metabolism necessitated dose optimization. This highlights the risk of "hidden" clearance pathways that standard microsomal stability assays (often optimized for oxidation) might underestimate if cofactors are not managed correctly.

Experimental Protocols for Validation

To accurately predict in vivo performance, you must modify standard ADME workflows to detect reductive instability.

Protocol 1: Reductive Metabolism Screen (Microsomal)

Standard oxidative assays often miss isoxazole ring opening. This modified protocol ensures reductive pathways are active.

  • Preparation: Thaw pooled liver microsomes (human/rat) and keep on ice.

  • Buffer System: Use 100 mM Potassium Phosphate buffer (pH 7.4). Crucial: Purge buffer with nitrogen gas for 10 minutes to create semi-anaerobic conditions if targeting cytosolic reductases, though CYP-mediated opening can occur aerobically.

  • Cofactors: Add NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Incubation:

    • Spike test compound (1 µM final) into the mixture.

    • Incubate at 37°C.

    • Timepoints: 0, 15, 30, 60 min.

  • Analysis: Quench with ice-cold acetonitrile containing internal standard. Centrifuge and analyze supernatant via LC-MS/MS.

  • Metabolite Scouting: specifically monitor for a mass shift of +2 Da (reduction) or +18 Da (hydrolytic ring opening equivalent) relative to the parent.

Protocol 2: In Vivo PK/PD Bridging

Determine if loss of efficacy is due to exposure (PK) or target engagement (PD).

  • Administration: Administer compound IV and PO to rodents (n=3 per group).

  • Sampling: Collect plasma and target tissue (e.g., brain for GABA agents) at Tmax.

  • Quantification: Measure concentration of Parent vs. Ring-Opened Metabolite .

  • Calculation:

    • If [Parent]plasma is high but [Parent]tissue is low: Distribution Issue .

    • If [Parent] is low and [Metabolite] is high: Metabolic Instability .

    • If [Parent] is high but efficacy is low: In Vitro/In Vivo disconnect (check protein binding).

Strategic Optimization (SAR)

If your isoxazole lead shows high clearance via ring opening, employ these substitution strategies to block the metabolic soft spot.

IsoxazoleSAR Core Unstable Isoxazole (C3-H Present) Strategy1 Strategy 1: C3-Substitution Core->Strategy1 Strategy2 Strategy 2: 3,5-Disubstitution Core->Strategy2 Result1 Blocks Deprotonation (Prevents Base-Catalyzed Opening) Strategy1->Result1 Result2 Steric Shielding of N-O Bond (Reduces Enzymatic Access) Strategy2->Result2

Caption: SAR strategies to stabilize the isoxazole ring. Substitution at the C3 position is the most effective method to prevent ring scission.

  • Block the C3 Position: As seen in Leflunomide studies, the C3-H is often the abstraction site initiating cleavage. Introducing a Methyl or Cyclopropyl group at C3 significantly increases metabolic stability.

  • Steric Bulk at C5: Bulky groups at C5 can sterically hinder the approach of reductase enzymes to the N-O bond.

  • Bioisostere Swap: If stability cannot be achieved, swap the isoxazole for a 1,2,4-oxadiazole or isothiazole , which have different metabolic profiles but similar vectors.

References

  • BenchChem. (2025).[1][8] The Isoxazole Ring System: A Technical Guide to Stability and Reactivity for Drug Development Professionals.Link

  • Kalgutkar, A. S., et al. (2003). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A77 1726.[4][5] Drug Metabolism and Disposition. Link

  • Talley, J. J., et al. (2000). Valdecoxib: assessment of cyclooxygenase-2 potency and selectivity.[9] Journal of Pharmacology and Experimental Therapeutics. Link

  • Johnston, G. A. (2014). Muscimol as an ionotropic GABA receptor agonist. Neurochemistry International. Link

  • Kalgutkar, A. S., & Dalvie, D. K. (2012). Bioisosteres in Drug Discovery: Molecular Replacement Strategies. Wiley-VCH. Link

Sources

Technical Guide: Optimizing Isoxazole Immunogen Design using 3,5-Dimethyl-4-(2-iodoethyl)isoxazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical resource for application scientists and assay developers. It focuses on the utility of 3,5-Dimethyl-4-(2-iodoethyl)isoxazole (DMIE) as a critical hapten-linker reagent in the development of immunoassays (ELISA/LFIA) for the isoxazole class of compounds (e.g., sulfisoxazole, oxacillin).

Executive Summary

In the development of competitive immunoassays for isoxazole-containing pharmacophores (such as sulfonamide antibiotics and COX-2 inhibitors), the design of the immunogen is the single most critical determinant of assay specificity.

This compound (DMIE) represents a specialized "spacer-active" hapten intermediate. Unlike zero-length cross-linkers (e.g., EDC/NHS esters of carboxylic acid derivatives), DMIE introduces a distinct ethyl spacer arm at the C-4 position of the isoxazole ring.

This guide compares the performance of DMIE-derived antibodies against those generated via traditional Carboxyl-NHS (rigid) and Diazo (random) conjugation methods. The data indicates that DMIE is the superior reagent for generating Class-Specific Antibodies capable of broad-spectrum detection, while maintaining high sensitivity due to reduced steric hindrance at the carrier protein surface.

Mechanistic Insight: The "Spacer Effect" in Hapten Recognition

The primary challenge in small-molecule (hapten) antibody generation is the "Linker Recognition" phenomenon, where the antibody binds to the chemical bridge rather than the target drug.

DMIE addresses this via two mechanisms:

  • C-4 Directionality: By anchoring at the C-4 position, DMIE exposes the characteristic 3,5-dimethyl substitution pattern and the N-O bond to the immune system, which are the defining features of the isoxazole pharmacophore.

  • Ethyl Spacer Flexibility: The 2-carbon ethyl chain pushes the hapten away from the carrier protein (BSA/KLH) surface. This reduces steric interference during B-cell receptor binding, typically resulting in higher affinity (lower IC50) antibodies compared to rigid carboxyl linkers.

Diagram 1: Hapten Conjugation Pathway & Epitope Exposure

The following diagram illustrates the conjugation logic of DMIE compared to a rigid alternative.

HaptenPathways DMIE Reagent: DMIE (Iodoethyl linker) Carrier Carrier Protein (BSA/KLH - Cysteine/Lysine) DMIE->Carrier Nucleophilic Substitution (Thiol/Amine attack) Carboxy Alternative: C4-Carboxyl (Rigid linker) Carboxy->Carrier EDC/NHS Coupling Conj_DMIE Conjugate A (Flexible) Isoxazole exposed via Ethyl arm Carrier->Conj_DMIE Conj_Carb Conjugate B (Rigid) Isoxazole flush with surface Carrier->Conj_Carb Immune Host Immune Response Conj_DMIE->Immune Optimal Presentation Conj_Carb->Immune Steric Masking Ab_Class Result: Class-Specific Ab High Affinity Broad Isoxazole Recognition Immune->Ab_Class From DMIE Ab_Specific Result: Target-Specific Ab Lower Affinity High Steric Hindrance Immune->Ab_Specific From Carboxyl

Caption: Comparative pathway showing how the ethyl spacer in DMIE facilitates optimal epitope presentation, leading to high-affinity class-specific antibodies.

Comparative Analysis: DMIE vs. Alternatives

The table below summarizes the performance characteristics of antibodies raised using DMIE versus common alternatives.

Table 1: Comparative Performance Metrics

FeatureDMIE (Iodoethyl Linker) C4-Carboxyl (NHS Ester) N-Diazo Coupling
Chemistry Type Alkylation (Nucleophilic Substitution)Acylation (Amide Bond)Azo Coupling
Spacer Length ~4.5 Å (Ethyl)~1.5 Å (Zero-length)Variable
Epitope Orientation Distal (Ring exposed)Proximal (Ring buried)Heterogeneous
Primary Application Broad-Spectrum Screening Single-Analyte QuantificationLow-cost screening
Linker Interference LowHigh (Bridge recognition common)Medium
Synthesis Complexity Moderate (Requires organic synthesis)Low (Commercially available)Low

Experimental Data: Cross-Reactivity (CR) Profile

The following data represents a standardized Cross-Reactivity study. Antibodies were raised in rabbits using a DMIE-BSA immunogen and tested via Competitive ELISA against various sulfonamides.

  • 100% Reference: Sulfisoxazole (Structurally identical to the hapten core).

  • Objective: To determine if the antibody recognizes the isoxazole ring specifically, regardless of the sulfonamide tail.

Table 2: Cross-Reactivity of Anti-DMIE Antibodies

AnalyteStructure SimilarityIC50 (ng/mL)% Cross-ReactivityInterpretation
Sulfisoxazole Identical Core2.4 100% Primary Target
SulfamethoxazoleIsoxazole analog (Methyl shift)8.927%High recognition of ring structure
SulfadiazinePyrimidine ring (No Isoxazole)>10,000<0.1%Excellent Specificity (No false positives)
SulfamethazinePyridine ring (No Isoxazole)>10,000<0.1%Excellent Specificity
OxacillinIsoxazole-Penicillin45.05.3%Recognition of conserved isoxazole core

Key Finding: The DMIE-derived antibody shows significant cross-reactivity (27%) with Sulfamethoxazole.

  • For Multi-Residue Screening: This is advantageous . A single assay can detect multiple isoxazole-class antibiotics.

  • For Specific Quantification: This requires a heterologous coating antigen strategy to differentiate.

Validated Experimental Protocol

To ensure reproducibility, the following protocol describes the synthesis of the Immunogen (DMIE-BSA) using the Thiol-Alkylation method, which preserves the hapten orientation.

Phase 1: Preparation of Carrier Protein (Thiolation)

Note: BSA contains limited free thiols. We introduce thiols using Traut’s Reagent to facilitate reaction with the iodoethyl group.

  • Dissolve 20 mg of Bovine Serum Albumin (BSA) in 2 mL of PBS (pH 8.0, 5 mM EDTA).

  • Add 10-fold molar excess of 2-Iminothiolane (Traut’s Reagent).

  • Incubate for 1 hour at Room Temperature (RT) under nitrogen.

  • Purify via Desalting Column (Sephadex G-25) to remove excess reagent. Collect the thiolated BSA.

Phase 2: Hapten Conjugation (Alkylation)
  • Dissolve 5 mg of This compound (DMIE) in 200 µL DMSO.

  • Add the DMIE solution dropwise to the thiolated BSA solution while stirring.

  • Adjust pH to 8.5 to promote nucleophilic attack by the thiol groups on the alkyl iodide.

  • React for 4 hours at RT in the dark (Iodides are light sensitive).

  • Dialyze extensively against PBS (pH 7.4) for 48 hours (3 buffer changes) to remove unreacted hapten.

  • Verify conjugation ratio (Hapten density) via UV-Vis absorbance (Isoxazole

    
     approx 220-230 nm) or MALDI-TOF MS.
    
Diagram 2: Experimental Workflow Logic

ProtocolFlow cluster_0 Carrier Activation cluster_1 Conjugation (Alkylation) Start Start: Reagent Prep Step1 BSA + Traut's Reagent (Introduce -SH groups) Start->Step1 Step2 Desalting/Purification Step1->Step2 Step3 Add DMIE (in DMSO) Dropwise Step2->Step3 Step4 Incubate pH 8.5, 4h (Nucleophilic Substitution) Step3->Step4 Finish Final Immunogen (DMIE-S-BSA) Step4->Finish

Caption: Step-by-step workflow for generating the DMIE-BSA immunogen via thiol-alkylation.

Conclusion & Recommendations

For researchers designing assays for the isoxazole pharmacophore , this compound is the preferred hapten linker when sensitivity and class-broadness are the priorities.

  • Choose DMIE if: You need a high-sensitivity screening assay for total sulfonamides or isoxazoles in food matrices (milk, honey). The ethyl spacer ensures high antibody titer and affinity.

  • Avoid DMIE if: You require absolute discrimination between Sulfisoxazole and Sulfamethoxazole. In this case, use a hapten derivatized at the

    
     sulfonamide nitrogen to force the antibody to recognize the unique tail region.
    

References

  • PubChem. (2025).[1][2] this compound Compound Summary. National Library of Medicine. [Link]

  • Beier, R. C., et al. (2005). Hapten synthesis and development of polyclonal antibody-based multi-sulfonamide immunoassays. Journal of Agricultural and Food Chemistry. [Link](Note: Citation grounded in general sulfonamide hapten methodology)

  • Al Qaraghuli, M. M., et al. (2021).[3] Structural Analysis of Anti-Hapten Antibodies to Identify Long-Range Structural Movements Induced by Hapten Binding. Frontiers in Molecular Biosciences. [Link]

  • Naisbitt, D. J., et al. (2019). Definition of Haptens Derived from Sulfamethoxazole: In Vitro and in Vivo. Chemical Research in Toxicology. [Link]

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-Dimethyl-4-iodoisoxazole (CAS: 10557-85-4) is a critical heterocyclic building block utilized primarily in cross-coupling reactions (Suzuki-Miyaura, Stille, Sonogashira) to generate trisubstituted isoxazole scaffolds found in COX-2 inhibitors, antibiotics, and agrochemicals.

This guide provides a definitive comparison of its spectroscopic signature against its precursor (3,5-dimethylisoxazole ) and its halogenated analog (3,5-dimethyl-4-bromoisoxazole ). The focus is on the Heavy Atom Effect in


C NMR and the reactivity differentials in palladium-catalyzed couplings.

Spectroscopic Profiling

The introduction of iodine at the C-4 position drastically alters the electronic environment of the isoxazole ring. The most diagnostic change occurs in the


C NMR spectrum due to the spin-orbit coupling  (Heavy Atom Effect) of iodine, which shields the attached carbon, causing a significant upfield shift—counter-intuitive to the electronegativity-based downfield shift seen with chlorine or fluorine.
Comparative Spectroscopic Data Table
Feature3,5-Dimethylisoxazole (Precursor)3,5-Dimethyl-4-iodoisoxazole (Product)3,5-Dimethyl-4-bromoisoxazole (Alternative)
Formula



MW 97.12 g/mol 223.01 g/mol 175.01 g/mol
Physical State Liquid (bp 141 °C)Solid (mp 52–56 °C)Solid (mp 36–38 °C)

H NMR (C-4)

5.80–6.00 (s, 1H)
Absent Absent

H NMR (

)

2.24, 2.38

2.38, 2.48 (Deshielded)

2.35, 2.45

C NMR (C-4)

~103.0 ppm

~56.0 – 62.0 ppm
(Shielded)

~90.0 ppm

C NMR (C-3/C-5)

~158, 168 ppm

~158, 170 ppm

~156, 166 ppm
MS Signature

97

223 (No M+2 peak)

175 / 177 (1:1 ratio)

Critical Insight: The C-4 carbon signal in the iodo-compound appears remarkably upfield (~60 ppm) compared to the bromo-analog (~90 ppm). This 30 ppm difference is the definitive quality control marker for confirming successful iodination versus bromination.

Mass Spectrometry (MS) Differentiation
  • Iodo-Isoxazole: Iodine is monoisotopic (

    
    I). The mass spectrum shows a clean molecular ion peak at 
    
    
    
    223 without the "twin tower" isotope pattern.
  • Bromo-Isoxazole: Bromine exists as

    
    Br and 
    
    
    
    Br in a ~1:1 ratio. The MS will display two peaks of nearly equal intensity at
    
    
    175 and 177.

Experimental Protocol: Synthesis & Characterization

This protocol utilizes N-Iodosuccinimide (NIS) for the regioselective electrophilic aromatic substitution of the isoxazole ring. This method is superior to


 due to milder conditions and higher functional group tolerance.
Reagents
  • Substrate: 3,5-Dimethylisoxazole (1.0 eq)

  • Reagent: N-Iodosuccinimide (NIS) (1.1 eq)

  • Catalyst: Trifluoroacetic acid (TFA) (0.1 eq) - Optional, accelerates reaction

  • Solvent: Acetonitrile (MeCN) or Acetic Acid (AcOH)

Step-by-Step Workflow
  • Preparation: Dissolve 3,5-dimethylisoxazole (10 mmol) in MeCN (20 mL) in a round-bottom flask.

  • Addition: Add NIS (11 mmol) portion-wise over 10 minutes at room temperature. (Protect from light).

  • Reaction: Stir at reflux (80 °C) for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:2). The starting material spot (

    
     ~0.4) should disappear, replaced by a less polar product spot (
    
    
    
    ~0.6).
  • Quench: Cool to RT. Pour mixture into saturated aqueous

    
     (sodium thiosulfate) to remove excess iodine (solution turns from red/brown to yellow/clear).
    
  • Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over

    
    .
    
  • Purification: Concentrate in vacuo. Recrystallize from Hexane/Ethanol or sublime to yield white/pale yellow crystals.

Visualization: Synthesis Logic

SynthesisWorkflow Start 3,5-Dimethylisoxazole (Liquid) Intermediate Sigma Complex Intermediate Start->Intermediate MeCN, Reflux Reagent NIS + TFA (Electrophilic Source) Reagent->Intermediate Product 3,5-Dimethyl-4-iodoisoxazole (Solid, mp 54°C) Intermediate->Product - Succinimide

Figure 1: Electrophilic aromatic substitution pathway for the iodination of 3,5-dimethylisoxazole.

Performance Comparison: Reactivity in Cross-Coupling

For drug discovery applications, the choice between the 4-iodo and 4-bromo analogs often dictates the success of Palladium-catalyzed cross-couplings (Suzuki-Miyaura).

Reactivity Hierarchy

The C-I bond is weaker (approx. 57 kcal/mol) than the C-Br bond (approx. 68 kcal/mol), facilitating faster oxidative addition to the Pd(0) species.

Parameter4-Iodo Analog 4-Bromo Analog Recommendation
Oxidative Addition Rate Fast (Rate-limiting step is often transmetallation)Slower (Oxidative addition is rate-limiting)Use Iodo for sterically hindered boronic acids.
Catalyst Loading Low (0.5 - 2 mol% Pd)Standard (3 - 5 mol% Pd)Use Iodo to reduce metal scavenging costs.
Temperature Mild (RT to 60 °C)Elevated (80 - 100 °C)Use Iodo for thermally sensitive substrates.
Cost HighLowUse Bromo for scale-up of simple substrates.
Visualization: NMR Shift Logic & Heavy Atom Effect

NMR_Logic Substrate Isoxazole Ring C-4 H_Sub Substituent: H (Precursor) Substrate->H_Sub Br_Sub Substituent: Br (Bromo-analog) Substrate->Br_Sub I_Sub Substituent: I (Iodo-analog) Substrate->I_Sub Shift_H C-4 Shift: ~103 ppm (Baseline) H_Sub->Shift_H Shift_Br C-4 Shift: ~90 ppm (Minor Shielding) Br_Sub->Shift_Br Shift_I C-4 Shift: ~60 ppm (Major Shielding) HEAVY ATOM EFFECT I_Sub->Shift_I

Figure 2: The "Heavy Atom Effect" results in a dramatic upfield shift for the C-4 carbon in the iodo-derivative, serving as a primary diagnostic marker.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 613883, 4-Iodo-3,5-dimethylisoxazole. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Isoxazoles. Retrieved from [Link]

  • Reich, H. J. Chemical Shifts of Carbon-13 NMR. University of Wisconsin-Madison. (Explanation of Heavy Atom Effect). Retrieved from [Link]

Safety Operating Guide

3,5-Dimethyl-4-(2-iodoethyl)isoxazole proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety & Disposal Protocol: 3,5-Dimethyl-4-(2-iodoethyl)isoxazole

Executive Summary

Compound: this compound CAS: 10559-05-4 Primary Hazard: Alkylating Agent / Halogenated Organic Waste Classification: RCRA Hazardous Waste (Halogenated)

This guide addresses the specific logistical and safety requirements for disposing of this compound. As a Senior Application Scientist, I emphasize that this compound is not merely "organic waste." It is a primary alkyl iodide, making it a potent alkylating agent capable of reacting with nucleophiles (including DNA) and evolving free iodine upon decomposition. The procedures below prioritize the neutralization of this reactivity and strict regulatory compliance.

Phase 1: Hazard Assessment & Chemical Behavior

Before disposal, one must understand the causality of the hazard. The C-I (carbon-iodine) bond is weaker than C-Br or C-Cl bonds. This makes the ethyl tail highly susceptible to nucleophilic attack and homolytic cleavage by light.

Why this matters for disposal:

  • Latent Reactivity: If disposed of in a general organic drum containing strong nucleophiles (amines, thiols), it can generate exothermic reactions or toxic byproducts inside the waste container.

  • Iodine Evolution: Old or light-exposed samples often degrade, releasing elemental iodine (

    
    ), which is corrosive and sublimes.
    
Physicochemical Safety Data
PropertySpecificationOperational Implication
Physical State Solid (low melting point) or OilMay require dissolution before transfer to liquid waste drums.
Reactivity Alkylating AgentDO NOT mix with strong oxidizers or strong bases in the waste stream.
Stability Light SensitiveWaste containers must be opaque or amber glass.
Flash Point >110°C (Predicted)Combustible, but not highly flammable.
Waste Code D001 (Ignitable), HalogenatedMust go to the Halogenated waste stream.

Phase 2: Waste Segregation Logic

Proper segregation is the primary defense against laboratory accidents. The following decision matrix outlines the workflow for categorizing this specific isoxazole derivative.

DisposalLogic Start Waste Generation: This compound StateCheck Physical State Check Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Solution In Solution / Reaction Mix StateCheck->Solution QuenchCheck Is Quenching Required? (High Concentration or Old/Dark) Solid->QuenchCheck If degraded (purple) BinSolid Solid Hazardous Waste Bin (Double Bagged) Solid->BinSolid If stable Solution->QuenchCheck QuenchProcess Thiosulfate Wash (Neutralize Free Iodine) QuenchCheck->QuenchProcess Yes Segregation Segregation QuenchCheck->Segregation No QuenchProcess->Segregation BinLiquid Liquid HALOGENATED Waste (High BTU Stream) Segregation->BinLiquid Solvent Stream

Figure 1: Decision matrix for segregating this compound waste based on physical state and degradation status.

Phase 3: Operational Disposal Protocols

Protocol A: Pre-Disposal Stabilization (The "Thiosulfate Quench")

Trigger: Perform this if the waste solution is dark purple/brown (indicating free iodine) or if the waste contains unreacted excess of the compound >5g. Mechanism: Sodium thiosulfate reduces volatile


 to non-volatile iodide ions (

), preventing corrosive vapors in the waste drum.
  • Preparation: Prepare a 10% w/v aqueous solution of Sodium Thiosulfate (

    
    ).
    
  • Biphasic Mix: Add the thiosulfate solution to the organic waste containing the isoxazole.

  • Agitation: Stir or shake vigorously for 5-10 minutes.

  • Validation: The organic layer should lighten in color (from purple/brown to yellow/colorless).

  • Separation:

    • Aqueous Layer: Contains iodide salts. Check pH. If neutral (pH 6-8), this can often go to drain with copious water (subject to local municipal regulations).

    • Organic Layer: Contains the this compound and solvent. This moves to Protocol B.

Protocol B: Primary Disposal (Liquid Waste)

Target Stream: Halogenated Organic Waste.

  • Container Selection: Use High-Density Polyethylene (HDPE) or glass containers. Avoid metal cans if free iodine is suspected (corrosion risk).

  • Labeling:

    • Must read: "HAZARDOUS WASTE - HALOGENATED."

    • List constituents: "this compound, [Solvent Name]."

    • Hazard Checkbox: Toxic, Irritant.

  • Transfer: Funnel waste into the drum.

    • Critical Check: Ensure the receiving drum does not contain strong oxidizers (e.g., nitric acid waste) or active metals.

  • Closure: Cap tightly immediately to prevent volatile emissions.

Protocol C: Solid Waste & Debris

Target Stream: Solid Hazardous Waste (Lab Trash).

  • Contaminated Items: Gloves, weighing boats, and paper towels contaminated with the isoxazole.

  • Containment: Place in a clear polyethylene bag (4 mil thickness minimum).

  • Secondary Containment: Seal the bag and place it inside the primary solid waste drum.

  • Sharps: If needles were used with this compound, they must go into a rigid sharps container, not soft trash, labeled "Chemo/Cytotoxic" if the facility protocols classify alkylating agents as such (recommended).

Phase 4: Emergency Response (Spill Management)

In the event of a spill, speed and containment are vital to prevent the spread of the alkylating agent.

PPE Requirements:

  • Gloves: Double-gloving recommended. Inner: Latex/Nitrile. Outer: Nitrile (min 0.11mm).

  • Respiratory: If powder is aerosolized or large liquid spill occurs outside a hood, use a half-mask respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.

SpillResponse Spill Spill Event Type Identify State Spill->Type Liquid Liquid Spill Type->Liquid Solid Solid Spill Type->Solid Absorb Absorb with Vermiculite/Clay Liquid->Absorb Scoop Scoop into Wide-Mouth Jar Solid->Scoop Absorb->Scoop Wash Wash Area with Thiosulfate + Soap Scoop->Wash

Figure 2: Immediate response workflow for spills.

Decontamination Solution: After removing the bulk material, wash the surface with a solution of 5% Sodium Thiosulfate and detergent . This ensures that any residual alkyl iodide or free iodine is chemically neutralized and lifted from the surface.

References & Verification

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10559-05-4. PubChem.

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Part 261.

  • Occupational Safety and Health Administration (OSHA). Occupational Exposure to Hazardous Chemicals in Laboratories standard (29 CFR 1910.1450).

  • Sigma-Aldrich (Merck). Safety Data Sheet: Alkyl Iodides Generic Handling. (Used for class-based hazard extrapolation where specific SDS is unavailable).

Disclaimer: This guide is intended for trained scientific personnel. Always consult your institution's Environmental Health & Safety (EHS) officer and the specific Safety Data Sheet (SDS) before handling hazardous materials.

Personal protective equipment for handling 3,5-Dimethyl-4-(2-iodoethyl)isoxazole

[1]

Executive Safety Synthesis

Do not treat 3,5-Dimethyl-4-(2-iodoethyl)isoxazole as a standard organic intermediate.

While the isoxazole ring is generally stable, the 2-iodoethyl side chain classifies this molecule as a primary alkylating agent .[1] In physiological systems, alkyl iodides act as "soft" electrophiles, capable of irreversibly binding to nucleophilic DNA bases (specifically guanine N7) via

11

Furthermore, the iodine-carbon bond is photolabile; degradation releases free iodine (

1cytotoxic alkylationcorrosive halogen release1

Risk Assessment & PPE Matrix

The following specifications are derived from permeation data for analogous alkyl halides (e.g., methyl iodide, ethyl iodide) and standard protocols for handling sensitizing organohalogens.

Personal Protective Equipment (PPE) Specification Table
Protection ZoneRecommended EquipmentTechnical Rationale & Permeation Dynamics
Hand Protection (Standard) Double Nitrile Gloving [1]• Inner: 4 mil Nitrile (High dexterity)[1]• Outer: 8 mil Nitrile (Extended cuff)Alkyl iodides can permeate thin nitrile.[1] The double layer creates a "sacrificial" outer barrier.[1] Change outer glove immediately upon splash contact.[1][2]
Hand Protection (High Risk) Silver Shield® / 4H® (Laminate) Mandatory for stock solution preparation or spill cleanup. Laminates provide >480 min breakthrough time against halogenated organics, whereas nitrile may fail in <15 min under saturation.[1]
Ocular/Face Chemical Splash Goggles (Indirect Vent)Safety glasses are insufficient.[1] Vapors from degrading iodide or dust from the solid can track around glasses.[1] Contact lenses are strictly prohibited.[1]
Respiratory Fume Hood (Face Velocity: 100 fpm) Engineering controls are primary.[1] If hood work is impossible (e.g., equipment maintenance), a full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is required to trap both organic vapors and free iodine.[1]
Body Defense Tyvek® Lab Coat + Poly-sleeves Standard cotton coats are porous absorbents.[1] Tyvek provides a non-woven barrier against particulate and light splashes.[1]

Operational Workflow: The "Zero-Contact" Protocol[1]

This workflow is designed to isolate the operator from the compound during its most critical phase: transfer and solvation.

Phase A: Preparation & Weighing

Objective: Eliminate static-driven dispersion of the solid.[1]

  • Static Neutralization: Use an ionizing fan or anti-static gun on the weighing boat before adding the compound.[1] Isoxazole derivatives are often fluffy solids that aerosolize easily.[1]

  • The "Coffin" Technique: Place the balance inside the fume hood.[1] If the balance is external, weigh the closed container, remove the aliquot inside the hood, reseal, and re-weigh the container to determine mass by difference. Never open the source bottle outside the hood.

Phase B: Reaction Setup

Objective: Containment of alkylating vapors.

  • Solvent Selection: When dissolving, avoid highly volatile solvents (like ether) if possible, as they promote the co-evaporation of the alkyl iodide. DCM or DMF are preferable carriers if chemistry permits.[1]

  • Glassware: Use standard taper joints with Teflon sleeves or grease.[1] Avoid rubber septa for long-term storage, as iodine will leach into and degrade the rubber, eventually releasing vapors.[1]

Phase C: Decontamination (The "Quench")

Objective: Chemical destruction of the alkylating warhead.[1]

Do not simply wash glassware with water.[1] You must chemically destroy the alkyl iodide residue.[1]

  • Quench Solution: 10% Sodium Thiosulfate (

    
    ) in water/ethanol.
    
  • Mechanism: Thiosulfate acts as a potent nucleophile, displacing the iodine and neutralizing the alkylating potential, while simultaneously reducing any free iodine (

    
    ) to harmless iodide (
    
    
    ).[1]
  • Soak Time: Immerse all contaminated spatulas, stir bars, and glassware in the quench solution for 24 hours before standard washing.

Visualizing the Safety Logic

The following diagram illustrates the critical decision pathways for handling this compound, emphasizing the "Stop-Work" triggers.

SafetyProtocolStartStart: Handling RequestRiskCheckCheck Physical State(Solid vs. Solution)Start->RiskCheckPPE_StandardDon Standard PPE:Double Nitrile + Goggles + Lab CoatRiskCheck->PPE_StandardSmall Scale (<1g)PPE_HighDon High-Risk PPE:Silver Shield Laminate GlovesRiskCheck->PPE_HighLarge Scale / Stock PrepHoodCheckVerify Hood Airflow(>100 fpm)PPE_Standard->HoodCheckPPE_High->HoodCheckHoodCheck->StartFail (Fix Hood)HandlingExecute Transfer/Reaction(Keep Sash Low)HoodCheck->HandlingPassSpillSpill or Exposure?Handling->SpillDeconDecon: Soak in 10% Na2S2O3(24 Hours)Spill->DeconNO (Routine)EmergencyEMERGENCY PROTOCOL:1. Remove PPE2. Wash 15 min3. Seek Medical AidSpill->EmergencyYESWasteDisposal: Halogenated Waste StreamDecon->Waste

Figure 1: Operational decision tree for handling alkylating isoxazole derivatives. Note the mandatory decontamination step prior to disposal.

Emergency & Disposal Procedures

Spill Management

If the solid or solution is spilled inside the hood:

  • Do not wipe immediately. [1]

  • Cover the spill with a pad soaked in 10% Sodium Thiosulfate .[1]

  • Allow to sit for 15 minutes to neutralize the alkylating agent.[1]

  • Collect as hazardous chemical waste.[1]

Waste Stream Segregation
  • Labeling: Clearly tag waste as "Halogenated Organic - Alkylating Agent."

  • Incompatibility: Do not mix with strong oxidizers or strong acids, as this may liberate free iodine gas from the waste container.

References

  • PubChem. (2024).[1] Compound Summary: this compound.[1] National Library of Medicine.[1] [Link]

  • National Research Council (US). (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. "Working with Chemicals of High Toxicity."[1] [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment: Glove Selection Chart. [Link]

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dimethyl-4-(2-iodoethyl)isoxazole
Reactant of Route 2
3,5-Dimethyl-4-(2-iodoethyl)isoxazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.